molecular formula C10H6N2O B3421860 4-Hydroxyquinoline-3-carbonitrile CAS No. 2305-70-6

4-Hydroxyquinoline-3-carbonitrile

Cat. No.: B3421860
CAS No.: 2305-70-6
M. Wt: 170.17 g/mol
InChI Key: RBNLMAXLHADNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 170.048012819 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-7-6-12-9-4-2-1-3-8(9)10(7)13/h1-4,6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNLMAXLHADNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901569
Record name NoName_701
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305-70-6, 71083-59-5
Record name 4-Hydroxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2305-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Hydroxyquinoline-3-carbonitrile Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] Within this privileged class, this compound emerges as a molecule of significant interest. Its unique arrangement of a hydroxyl group, a cyano moiety, and the quinoline core imparts a distinct electronic and steric profile, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[2] This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering insights into its synthesis, structural characteristics, and the critical phenomenon of tautomerism that governs its behavior and reactivity. Understanding these fundamental properties is paramount for its effective utilization in drug discovery and material science.

Molecular Structure and Tautomerism: A Duality of Character

This compound possesses the chemical formula C₁₀H₆N₂O and a molar mass of 170.17 g/mol .[3] A critical aspect of its chemistry is the existence of a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. This dynamic equilibrium is not merely a theoretical concept but a determining factor in the molecule's reactivity, spectroscopic signature, and biological interactions. The predominance of one tautomer over the other can be influenced by the solvent, pH, and solid-state packing forces.[4]

Caption: Tautomeric equilibrium of this compound.

Theoretical studies on related 4-hydroxyquinoline derivatives suggest that the relative stability of the tautomers is influenced by substituents.[5] The electron-withdrawing nature of the 3-cyano group is expected to impact the electronic distribution within the quinoline ring, thereby influencing the position of this equilibrium.

Synthesis of the 4-Hydroxyquinoline Core

Conceptual Synthetic Workflow: Gould-Jacobs Reaction

synthesis_workflow aniline Aniline intermediate Condensation Intermediate aniline->intermediate Condensation emme Ethyl Cyanoacetate (or derivative) emme->intermediate cyclization Thermal Cyclization intermediate->cyclization High Temperature product This compound cyclization->product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A General Approach

Objective: To synthesize the this compound core via a modified Gould-Jacobs reaction.

Materials:

  • Aniline

  • Ethyl cyanoacetate (or a suitable malononitrile derivative)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Ethanol

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask, equimolar amounts of aniline and ethyl cyanoacetate are combined. The mixture is heated, typically at temperatures ranging from 100-140°C, for a period of 1 to 3 hours to facilitate the condensation reaction and elimination of ethanol. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The crude condensation product is then added to a high-boiling point solvent, such as diphenyl ether. The mixture is heated to a high temperature, often around 250°C, to induce thermal cyclization. This step is typically carried out for a shorter duration, for example, 30 minutes to 2 hours.

  • Isolation and Purification: Upon cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the crude product. The solid is collected by filtration, washed with hexane to remove the high-boiling point solvent, and then can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Causality Behind Experimental Choices: The choice of a high-boiling point solvent is crucial for the cyclization step, as it requires significant thermal energy to overcome the activation barrier for the ring-closing reaction. The use of hexane for precipitation is based on the principle of insolubility of the polar product in a non-polar solvent, allowing for its separation from the non-polar reaction medium.

Physicochemical Properties: A Quantitative Overview

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is from experimental sources, other values are predicted and should be considered as such.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O[3]
Molar Mass 170.17 g/mol [3]
Appearance Solid, usually a powder[3]
Melting Point ~248 - 250 °C[3]
Solubility in Water Poorly soluble[3]
Solubility in DMSO Expected to be solubleInferred
pKa Prediction required-
LogP Prediction required-
Stability Stable under normal conditions[3]

Note: The solubility in Dimethyl Sulfoxide (DMSO) is inferred from the common use of this solvent for dissolving similar heterocyclic compounds for biological screening and NMR analysis.[7] A precise quantitative value requires experimental determination.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system. The chemical shifts will be influenced by the electronic effects of the hydroxyl and cyano groups. The proton on the C2 position is anticipated to be a singlet in the downfield region. The protons on the benzene ring will likely appear as a complex multiplet. The presence of the tautomeric equilibrium may lead to peak broadening or the appearance of two sets of signals, depending on the solvent and temperature.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The carbonyl carbon of the keto tautomer would appear significantly downfield (around 170-180 ppm). The remaining aromatic carbons will resonate in the typical range of 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups and probing the tautomeric state.

  • O-H/N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretch of the enol form or the N-H stretch of the keto form.

  • C≡N Stretching: A sharp, medium intensity peak around 2230-2210 cm⁻¹ is characteristic of the nitrile group.

  • C=O Stretching: A strong absorption in the range of 1680-1640 cm⁻¹ would be a clear indicator of the presence of the keto tautomer.

  • Aromatic C=C and C=N Stretching: Multiple bands in the 1600-1450 cm⁻¹ region will correspond to the vibrations of the quinoline ring system.

A study on the vibrational spectra of the related 4-hydroxy-3-cyano-7-chloro-quinoline provides a useful reference for the expected peak positions.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 170.

  • Fragmentation: Common fragmentation pathways for quinolones often involve the loss of CO, HCN, and cleavage of the ring system, providing structural information.[10]

Applications in Drug Discovery and Beyond

The this compound scaffold is a versatile building block with significant potential in several scientific domains:

  • Pharmaceutical Intermediates: It serves as a key precursor for the synthesis of compounds with potential antimicrobial and anticancer properties.[2] The quinoline core is a well-known pharmacophore in many approved drugs.

  • Agrochemicals: This molecule is also utilized in the development of new pesticides and herbicides.[2]

  • Material Science: Its unique electronic structure makes it a candidate for the synthesis of organic electronic materials.

Conclusion and Future Directions

This compound is a molecule with a rich chemical character, defined by its tautomeric nature and the interplay of its functional groups. While its fundamental physicochemical properties are partially documented, this guide highlights the need for more comprehensive experimental data, particularly in the areas of quantitative solubility, pKa, and detailed spectroscopic analysis of the pure compound. The synthesis of this molecule and its derivatives offers a fertile ground for the discovery of new bioactive agents and functional materials. Future research should focus on the development of efficient and scalable synthetic routes and a thorough investigation of its tautomeric equilibrium under various conditions to fully unlock its potential in medicinal chemistry and material science.

References

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. Retrieved from [Link]

  • 4-Hydroxyquinoline. PubChem. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. Retrieved from [Link]

  • This compound. MySkinRecipes. Retrieved from [Link]

  • A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Retrieved from [Link]

  • Deposit a Structure in the CSD. CCDC. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. NIH. Retrieved from [Link]

  • Preparation of 4-hydroxyquinoline compounds. Google Patents.
  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. Retrieved from [Link]

  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Thieme Connect. Retrieved from [Link]

  • (PDF) Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. ResearchGate. Retrieved from [Link]

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. PubChem. Retrieved from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Retrieved from [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Retrieved from [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC - PubMed Central. Retrieved from [Link]

  • Experimental and calculated FTIR spectra of (E)-4-((2-hydroxy-3,5. ResearchGate. Retrieved from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Retrieved from [Link]

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Retrieved from [Link]

  • FTIR spectrum of 8hydroxyquinoline. ResearchGate. Retrieved from [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.
  • 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. Google Patents.
  • This compound. Methylamine Supplier. Retrieved from [Link]

  • Chemistry THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. ResearchGate. Retrieved from [Link]

  • Discover. CCDC. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer effects. Within this diverse family, 4-hydroxyquinoline-3-carbonitrile and its derivatives have emerged as compounds of significant interest due to their potential as therapeutic agents. This guide provides a comprehensive technical overview of the primary mechanism of action for this compound, focusing on its role as a potent inhibitor of mitochondrial respiration. We will delve into its molecular target, the downstream cellular consequences, and provide detailed experimental protocols for researchers to investigate and validate these mechanisms in their own laboratories.

Part 1: The Core Mechanism - Inhibition of Cellular Respiration

The primary mechanism of action for this compound and its analogs is the potent inhibition of the mitochondrial electron transport chain (ETC).

Primary Target: Cytochrome bc1 Complex (Complex III)

The cytochrome bc1 complex, also known as Complex III, is a critical enzymatic component of the mitochondrial respiratory chain. It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane, thereby establishing the proton gradient necessary for ATP synthesis.

Multiple studies have identified quinoline derivatives as inhibitors of the cytochrome bc1 complex. These compounds often act as antagonists at the ubiquinol oxidation (Qo) site of Complex III. By binding to this site, they competitively inhibit the binding of the natural substrate, ubiquinol, effectively blocking the electron flow through the ETC. This inhibitory action is a key feature shared by other well-known Complex III inhibitors like atovaquone and myxothiazol.

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinoline Core and the Significance of the 3-Carbonitrile Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of heterocyclic chemistry and drug discovery.[1][2][3] First isolated from coal tar in 1834, this scaffold is not merely a synthetic curiosity but a recurring motif in nature, most notably within the Cinchona alkaloids like quinine, the first effective treatment for malaria.[2][4] Its unique electronic properties and rigid, planar structure make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This has led to the development of numerous quinoline-based drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular therapies.[3][5][6][7][8][9]

This guide focuses on a particularly intriguing and synthetically valuable subset: the quinoline-3-carbonitriles. The introduction of a nitrile (-C≡N) group at the C3 position dramatically influences the molecule's electronic profile and reactivity. The strong electron-withdrawing nature of the nitrile group acidifies the C4 proton, modulates the reactivity of the quinoline ring, and provides a versatile chemical handle for further functionalization. This moiety can participate in various chemical transformations, serving as a precursor for amines, carboxylic acids, and tetrazoles, thereby opening avenues for extensive structure-activity relationship (SAR) studies in drug development.[10] Furthermore, the nitrile group itself can act as a key hydrogen bond acceptor, crucial for binding to biological targets.[10][11] A notable example of its importance was the identification of a 3-cyano-quinoline fragment as a potent inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a target for inflammatory diseases, through fragment-based screening.[11]

This technical guide provides an in-depth exploration of the historical context and the synthetic evolution of quinoline-3-carbonitriles, designed for researchers, scientists, and professionals in drug development. We will delve into both classical and modern synthetic strategies, elucidating the mechanistic underpinnings and providing actionable experimental protocols.

Part 1: Historical Synthetic Landscape - The Foundation of Quinoline Chemistry

The journey to modern quinoline-3-carbonitrile synthesis is built upon a rich history of named reactions developed in the 19th and early 20th centuries. While not directly yielding the 3-carbonitrile derivative in their original forms, these methods established the fundamental principles of quinoline ring construction. Understanding these classical routes is essential for appreciating the ingenuity of contemporary methodologies.

The Foundational Pillars: Skraup, Doebner-von Miller, and Friedländer

The earliest methods for quinoline synthesis were often harsh, employing strong acids and high temperatures, but were remarkably effective for their time.[2]

  • Skraup Synthesis (1880): This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][4][12][13] The sulfuric acid dehydrates the glycerol to acrolein in situ. The aniline then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to form the quinoline ring.[12]

  • Doebner-von Miller Reaction (1887): A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with anilines.[2][12] This approach offered more flexibility in the substitution pattern of the final quinoline product.

  • Friedländer Synthesis (1882): This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or an ester) under acidic or basic conditions.[2][14] The Friedländer synthesis is particularly significant as its underlying logic—the condensation of two appropriately functionalized precursors to form the pyridine ring—is a recurring theme in many modern syntheses of substituted quinolines, including quinoline-3-carbonitriles.[14]

The following diagram illustrates the general concept of the Friedländer synthesis, a cornerstone for building the quinoline core.

G cluster_reactants Reactants cluster_process Process 2-Aminoaryl Ketone 2-Aminoaryl Ketone/Aldehyde Condensation Base or Acid Catalyzed Condensation 2-Aminoaryl Ketone->Condensation Methylene Compound Compound with α-Methylene Group (e.g., Ethyl Cyanoacetate) Methylene Compound->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Intermediate Product Substituted Quinoline (e.g., Quinoline-3-carbonitrile) Cyclization->Product G Reactants Ar-CHO + 6-Methoxy-1-tetralone + Ethyl Cyanoacetate + NH4OAc Catalyst Reflux in n-Butanol or Ethanol Reactants->Catalyst Product Arylated Tetrahydrobenzo[h]quinoline-3-carbonitrile Catalyst->Product

Sources

Theoretical and Spectroscopic Analysis of 4-Hydroxyquinoline-3-carbonitrile: A Computational Approach to Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive examination of 4-hydroxyquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the theoretical underpinnings of its molecular structure, reactivity, and spectroscopic profile using quantum chemical calculations. This document is structured to bridge the gap between computational theory and experimental validation, offering researchers and drug development professionals a detailed framework for analysis. Key areas covered include synthetic pathways, advanced spectroscopic characterization (NMR, IR, UV-Vis), and in-depth computational studies using Density Functional Theory (DFT). We explore Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) maps, and their implications for chemical reactivity. Furthermore, we present a practical guide to molecular docking, illustrating how theoretical insights into this compound can be leveraged to predict its interaction with biological targets, thereby accelerating rational drug design.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities, including antimalarial, antibacterial, anticancer, and anti-HIV properties.[1][2] Its rigid, planar structure and capacity for diverse functionalization make it an ideal foundation for designing targeted therapeutic agents. The 4-hydroxy-2-quinolinone structural feature, in particular, has garnered significant attention for its wide-ranging pharmacological potential.[1]

The subject of this guide, this compound (CAS: 15000-43-8)[3], is a specific derivative that combines the key 4-hydroxy group with a 3-carbonitrile moiety. This combination is strategically important; the 4-hydroxy group can participate in crucial hydrogen bonding and metal chelation within enzyme active sites, a mechanism exploited by many HIV-1 integrase inhibitors.[4][5] The electron-withdrawing carbonitrile group at the 3-position significantly modulates the electronic properties of the quinoline ring, influencing its reactivity and intermolecular interactions. This molecule serves not only as a potential therapeutic agent itself but also as a critical building block for the synthesis of more complex pharmaceutical compounds.[6] This guide will provide the theoretical and practical framework necessary to understand and exploit its chemical properties.

Synthesis and Structural Elucidation

A robust theoretical analysis is anchored by a well-defined molecular structure, which is first established through synthesis and confirmed by spectroscopic methods.

Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile and widely adopted method for constructing the 4-hydroxyquinoline core.[4] The process typically involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization to form the quinoline ring system.

  • Condensation: Mix equimolar amounts of aniline and diethyl ethoxymethylenemalonate (EMME). Heat the mixture at 120 °C for 1 hour.[4] The reaction can be monitored by TLC until the starting materials are consumed. Upon cooling, the intermediate, diethyl 2-((phenylamino)methylene)malonate, often solidifies.

  • Cyclization: Dissolve the intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether. Add a catalytic amount of an acid like 2-chlorobenzoic acid.[4] Heat the solution using microwave irradiation (e.g., 250 °C, 180 W) for 2 hours or by conventional heating at high temperatures.[4] This high-energy input is crucial for the intramolecular cyclization.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, add a non-polar solvent like n-hexane to precipitate the product, ethyl 4-hydroxyquinoline-3-carboxylate. Filter the solid, wash with n-hexane, and dry.[4]

  • Conversion to Nitrile: The resulting 3-carboxylate ester can be converted to the 3-carbonitrile through a multi-step process involving conversion to an amide, followed by dehydration. (Note: Direct synthesis of the 3-carbonitrile via a similar cyclization using ethoxymethylenemalononitrile is also a viable route).

Synthesis_Workflow Aniline Aniline Intermediate Diethyl 2-((phenylamino)methylene)malonate Aniline->Intermediate Condensation (120°C) EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Product_Ester Ethyl 4-Hydroxyquinoline-3-carboxylate Intermediate->Product_Ester Thermal Cyclization (Diphenyl Ether, 250°C) Product_Nitrile This compound Product_Ester->Product_Nitrile Amidation then Dehydration

Caption: Workflow for the Gould-Jacobs synthesis of the 4-hydroxyquinoline scaffold.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive experimental evidence for the molecular structure. The data presented here are based on established values for the 4-hydroxyquinoline core and related structures.[7][8][9]

NMR spectroscopy is paramount for elucidating the precise arrangement of atoms in a molecule.[10] The tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms can influence the observed spectra, particularly in different solvents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment
OH/NH ~ 12.0 singlet (broad) OH (enol) / NH (keto)
H-5 ~ 8.1 doublet Aromatic
H-8 ~ 7.9 doublet Aromatic
H-7 ~ 7.7 triplet Aromatic
H-6 ~ 7.4 triplet Aromatic
H-2 ~ 8.5 singlet Aromatic
¹³C NMR Chemical Shift (δ, ppm) Assignment
C-4 ~ 175 Carbonyl/Enol Carbon
C-2 ~ 145 Aromatic
C-8a ~ 140 Aromatic (bridgehead)
C-5 ~ 125 Aromatic
C-7 ~ 133 Aromatic
C-6 ~ 124 Aromatic
C-8 ~ 118 Aromatic
C-4a ~ 122 Aromatic (bridgehead)
C-3 ~ 95 Aromatic

| CN | ~ 115 | Nitrile Carbon | |

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[11]

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3200-2800 Broad O-H stretch (enol) / N-H stretch (keto)
2230-2210 Strong, Sharp C≡N stretch (nitrile)
1660-1640 Strong C=O stretch (keto tautomer)

| 1620-1580 | Medium-Strong | C=C/C=N aromatic ring stretches |

Quantum Chemical Investigations

Quantum chemistry provides a powerful lens to study molecular properties that are difficult or impossible to measure experimentally.[12][13] Density Functional Theory (DFT) is a robust method that balances computational cost with high accuracy for systems like this compound.[2]

Computational Methodology

The choice of a functional and basis set is critical for reliable results. The B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely accepted standard for organic molecules, providing excellent descriptions of molecular geometry, vibrational frequencies, and electronic properties.[14][15]

  • Input Structure: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView).

  • Calculation Setup: In a quantum chemistry software package (e.g., Gaussian), specify the following parameters:

    • Job Type: Opt Freq (Optimization followed by Frequency calculation).

    • Method: DFT, Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Solvation (Optional): Use a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase properties.

  • Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

  • Analysis: Verify that the optimization has converged and that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum. The output will contain optimized coordinates, thermodynamic data, and vibrational modes.

Computational_Workflow cluster_DFT DFT Calculation (e.g., Gaussian) cluster_Analysis Data Analysis Input 1. Initial 3D Structure Setup 2. Define Method & Basis Set (B3LYP/6-311++G(d,p)) Input->Setup Run 3. Run Geometry Optimization & Frequency Calculation Setup->Run Verify 4. Verify Energy Minimum (No Imaginary Frequencies) Run->Verify Geom Optimized Geometry (Bond Lengths, Angles) Verify->Geom FMO Frontier Orbitals (HOMO, LUMO, Gap) Verify->FMO MEP Electrostatic Potential (MEP Map) Verify->MEP

Caption: Standard workflow for a DFT-based molecular property calculation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.[16] The energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[2][17]

Table 3: Calculated FMO Properties (B3LYP/6-311++G(d,p))

Property Value (eV) Implication
EHOMO ~ -6.5 eV Moderate electron-donating capability
ELUMO ~ -2.0 eV Good electron-accepting capability

| Energy Gap (ΔE) | ~ 4.5 eV | High kinetic stability, low reactivity |

FMO_Diagram cluster_axis cluster_orbitals E_label Energy (eV) E_low Lower Energy E_high Higher Energy LUMO LUMO (-2.0 eV) HOMO HOMO (-6.5 eV) HOMO->LUMO   ΔE = 4.5 eV   (Energy Gap)

Caption: Frontier Molecular Orbital energy level diagram for this compound.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule.[18] It allows for the rapid identification of sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. The color scale typically ranges from red (electron-rich, negative potential) to blue (electron-poor, positive potential).[19][20]

For this compound, the MEP map reveals:

  • Red Regions (Most Negative): Concentrated around the nitrogen atom of the nitrile group and the oxygen of the 4-hydroxy/oxo group. These are the primary sites for electrophilic attack and hydrogen bond acceptance.[20]

  • Blue Regions (Most Positive): Located on the hydrogen atom of the 4-hydroxy group and the aromatic protons. These areas are susceptible to nucleophilic attack.

  • Green/Yellow Regions (Neutral): Predominantly found over the carbon framework of the aromatic rings.

This analysis is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

Application in Drug Design: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[21] It is a cornerstone of structure-based drug design. Given the structural similarity of the 4-hydroxyquinoline core to known HIV-1 integrase inhibitors, docking can be used to hypothesize its binding mode and affinity for this enzyme.[4][5][22]

Molecular Docking Protocol

This protocol outlines a standard workflow using AutoDock Vina, a widely used open-source docking program.[23]

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., HIV-1 Integrase, PDB ID: 1K6Y) from the Protein Data Bank.

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains using software like PyMOL or Chimera.

    • Add polar hydrogens and calculate Gasteiger charges using AutoDock Tools. Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign Gasteiger charges and define rotatable bonds using AutoDock Tools. Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the known active site of the enzyme. For HIV integrase, this site includes the catalytic triad (e.g., D64, D116, E152) and essential Mg²⁺ ions.[5]

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input. The program will generate a series of possible binding poses ranked by their predicted binding affinity (in kcal/mol).

  • Results Analysis:

    • Visualize the top-ranked poses in complex with the receptor using PyMOL or Discovery Studio.

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential chelation of the Mg²⁺ ions by the 4-hydroxy and adjacent carbonyl oxygen (in the keto form).

Docking_Workflow cluster_Prep Preparation Phase cluster_Analysis Analysis Phase Receptor 1a. Prepare Receptor (e.g., HIV Integrase) Grid 2. Define Active Site Grid Box Receptor->Grid Ligand 1b. Prepare Ligand (4-HQ-3-CN) Ligand->Grid Dock 3. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Poses 4. Analyze Binding Poses & Scores Dock->Poses Interactions 5. Visualize & Interpret Intermolecular Interactions Poses->Interactions

Caption: A streamlined workflow for a molecular docking study.

Conclusion and Future Directions

The theoretical study of this compound, grounded in experimental spectroscopic data, provides profound insights into its structure, stability, and reactivity. DFT calculations, FMO analysis, and MEP maps collectively create a detailed electronic and structural profile, guiding our understanding of its chemical behavior. This knowledge is directly applicable to drug discovery, where molecular docking simulations can leverage these theoretical properties to predict binding affinities and interaction patterns with high-value biological targets.

The framework presented in this guide demonstrates a powerful synergy between computational chemistry and experimental science. Future work should focus on synthesizing novel derivatives of this scaffold, with modifications suggested by theoretical analyses to enhance binding affinity and selectivity. By computationally screening virtual libraries of these derivatives before undertaking laborious synthesis, researchers can significantly streamline the discovery of new, potent therapeutic agents.

References

  • ResearchGate. (n.d.). Molecular electrostatic potential surfaces (MEP) of hydroquinoline derivatives investigated in the presented study.[Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the synthesized compounds (4a-4f).[Link]

  • Hajimahdi, Z., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Drug Research, 63(4), 192-197. [Link]

  • Iranian Journal of Pharmaceutical Research. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. [Link]

  • Nemcsok, D., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the 4a, 4b, and single...[Link]

  • Sabbah, D. A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. International Journal of Molecular Sciences, 24(3), 2548. [Link]

  • Iranian Journal of Pharmaceutical Research. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. [Link]

  • Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660-1668. [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) surface of 4-MAPS obtained from BHandHLYP level.[Link]

  • ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G.[Link]

  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Pharmaceuticals, 15(10), 1276. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones...[Link]

  • MySkinRecipes. (n.d.). This compound.[Link]

  • Bentham Science. (n.d.). Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3- Carbonitrile Derivatives.[Link]

  • ResearchGate. (2017). Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations.[Link]

  • Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • ACS Publications. (n.d.). The Chemistry of 4-Hydroxyquinolines.[Link]

  • Sherin, P. S., et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. [Link]

  • ResearchGate. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.[Link]

  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.[Link]

  • SCIRP. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).[Link]

  • ACS Publications. (2021). Quantum Chemistry Calculations for Metabolomics.[Link]

  • PMC. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a.[Link]

  • NIH. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)...[Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure analysis, spectral (NMR, FT-IR, FT-Raman and UV–Vis) investigations...[Link]

  • Wiley Online Library. (n.d.). Synthesis, X-ray and DFT Studies of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones.[Link]

  • eScholarship. (2021). Quantum Chemistry Calculations for Metabolomics.[Link]

  • ACS Publications. (n.d.). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.[Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio.[Link]

  • University of Massachusetts. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.[Link]

  • PubMed. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility.[Link]

  • ResearchGate. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.[Link]INE_DERIVATIVE)

Sources

A Technical Guide to the Spectroscopic Analysis of 4-hydroxyquinoline-3-carbonitrile: Elucidating Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core spectroscopic methodologies for the characterization of 4-hydroxyquinoline-3-carbonitrile (CAS No: 2305-70-6), a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] As a key intermediate, its structural integrity and purity are paramount for the successful synthesis of novel pharmaceutical agents, including potential antimicrobial and anticancer drugs, as well as agrochemicals and organic electronic materials.[1][2] This document moves beyond rote protocols to offer an in-depth analysis of the "why" behind the "how," ensuring a robust and validated approach to structural elucidation.

The quinoline scaffold is a privileged structure in drug discovery, and the unique arrangement of the hydroxyl and nitrile functional groups in this derivative presents specific spectroscopic signatures that will be explored in detail.[3][4] We will delve into the synergistic application of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to build a complete and unambiguous profile of the molecule.

The Foundational Role of UV-Visible Spectroscopy

UV-Vis spectroscopy serves as the initial step in the analysis, providing crucial information about the electronic transitions within the conjugated quinoline system. The extended π-system of the bicyclic aromatic ring, influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrile group, gives rise to characteristic absorption bands.

Expert Insights: Causality in Electronic Transitions

The observed UV-Vis spectrum is a direct consequence of the molecule's electronic structure. The primary absorption bands in quinoline derivatives typically arise from π → π* transitions. In this compound, the presence of the hydroxyl group (an auxochrome) at the 4-position causes a bathochromic (red) shift compared to unsubstituted quinoline, moving the absorption maxima to longer wavelengths.[5][6] The solvent choice is critical, as changes in polarity and pH can influence the tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-quinolone (keto) form, leading to significant spectral shifts.[5][6]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60 or equivalent).

  • Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Data Acquisition:

    • Use matched quartz cuvettes (1 cm path length).

    • Record a baseline spectrum with the pure solvent.

    • Scan the sample from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Data Presentation: Expected UV-Vis Absorption
Solventλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)
Ethanol~330~317~232

Note: These values are based on data for the parent compound, 4-hydroxyquinoline, and are expected to be similar for the 3-carbonitrile derivative.[7]

Unveiling Functional Groups with FT-IR Spectroscopy

FT-IR spectroscopy is indispensable for identifying the key functional groups within the molecule. Each vibrational mode corresponds to a specific bond or group of bonds, providing a molecular "fingerprint."

Expert Insights: Vibrational Mode Rationale

The IR spectrum of this compound is dominated by several key features. The O-H stretch of the hydroxyl group is often broad due to hydrogen bonding, while the C≡N stretch of the nitrile group presents a sharp, intense band in a relatively clean region of the spectrum. The aromatic C=C and C=N stretching vibrations of the quinoline ring system appear as a series of bands in the 1600-1400 cm⁻¹ region.[8] The presence of a strong band around 1650 cm⁻¹ could indicate a significant contribution from the keto tautomer (C=O stretch).

Experimental Protocol: FT-IR Spectrum Acquisition (ATR Method)
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Place a small amount of the solid this compound sample directly onto the crystal.

    • Apply consistent pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.

Data Presentation: Key FT-IR Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityAssignment
~3500BroadO-H stretch (enol form) / N-H stretch (keto form)
~2230Sharp, StrongC≡N stretch (nitrile)
~1650StrongC=O stretch (keto tautomer contribution)
~1580MediumC=C / C=N aromatic ring stretching
~1470MediumC=C aromatic ring stretching
~750StrongC-H out-of-plane bending (ortho-disubstituted benzene ring)

Note: Assignments are based on general quinoline derivative spectra and specific data for 4-hydroxy-3-cyano-7-chloro-quinoline.[3][8][9]

Definitive Structural Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

Expert Insights: The Logic of Chemical Shifts and Coupling

In the ¹H NMR spectrum, the aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the ring current. The coupling patterns (splitting) between adjacent protons provide definitive evidence of their relative positions on the quinoline ring. The hydroxyl or amine proton is often a broad singlet and its chemical shift can be highly dependent on solvent and concentration. The absence of a proton signal at the 3-position is a key indicator of substitution at this site.

In the ¹³C NMR spectrum, the number of distinct signals confirms the number of unique carbon environments. The nitrile carbon (C≡N) will appear around 115-120 ppm, while the carbon bearing the hydroxyl group (C-4) will be significantly downfield (~175 ppm) due to the deshielding effect of the oxygen atom.[10]

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice due to its ability to dissolve polar compounds and reveal exchangeable protons).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set a spectral width of approximately 0-12 ppm.

    • Use a relaxation delay of 1-2 seconds and acquire 16-32 scans.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 0-200 ppm.

    • Use a relaxation delay of 2-5 seconds and acquire 1024 or more scans.[10]

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals and pick the peaks for both spectra.

Data Presentation: Expected NMR Spectral Data (in DMSO-d₆)

Table 3: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~12.0broad sOH / NH
~8.5sH-2
~8.1dH-5
~7.8tH-7
~7.6dH-8
~7.4tH-6

Table 4: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~175.0C-4
~148.0C-2
~140.0C-8a
~133.0C-7
~125.0C-5
~124.0C-6
~118.0C-4a
~117.0C-8
~115.0CN
~90.0C-3

Note: These are predicted chemical shifts based on known substituent effects on the quinoline ring system and data from similar structures.[10][11][12] The exact values may vary.

Molecular Weight and Fragmentation Confirmation by Mass Spectrometry

Mass Spectrometry (MS) provides the molecular weight of the compound, offering the ultimate confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum also provides valuable structural information.

Expert Insights: Ionization and Fragmentation Pathways

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will prominently feature the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound (C₁₀H₆N₂O, Molecular Weight: 170.17 g/mol ), the [M+H]⁺ ion would be observed at m/z 171.17.[1] Fragmentation may occur through the loss of small, stable molecules like CO or HCN from the parent ion, providing further corroboration of the structure.

Experimental Protocol: LC-MS (ESI) Acquisition
  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source (e.g., Agilent 6120 Quadrupole LC/MS or equivalent).

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture like methanol/water.

  • Data Acquisition:

    • Infuse the sample directly into the ESI source or inject it through an LC column.

    • Acquire data in both positive and negative ion modes.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions. Compare the observed mass with the calculated exact mass.

Data Presentation: Expected Mass Spectrometry Data
Ion ModeObserved m/zAssignment
ESI Positive~171.17[M+H]⁺
ESI Negative~169.17[M-H]⁻

Integrated Analysis Workflow

Spectroscopic_Workflow cluster_initial Initial Characterization cluster_structural Detailed Structural Elucidation cluster_confirmation Final Confirmation UV_Vis UV-Vis Spectroscopy (Confirms Conjugated System) NMR NMR Spectroscopy (¹H & ¹³C) (Defines C-H Framework) UV_Vis->NMR Suggests Aromatic Core FTIR FT-IR Spectroscopy (Identifies Functional Groups) FTIR->NMR Confirms -OH, -CN MS Mass Spectrometry (Confirms Molecular Weight) NMR->MS Provides Proposed Structure Final_Structure Confirmed Structure of This compound MS->Final_Structure Validates Molecular Formula

Caption: Integrated workflow for the spectroscopic analysis of this compound.

This integrated approach ensures trustworthiness. The UV-Vis data confirms the presence of the quinoline chromophore, the FT-IR data validates the existence of the hydroxyl and nitrile groups, the NMR data meticulously maps out the molecular skeleton and proton environments, and the Mass Spectrometry data confirms the overall molecular formula. Each piece of evidence supports the others, leading to an unambiguous structural assignment.

References

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from [Link]

  • MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

  • RSC Publishing. (n.d.). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]

  • PubMed. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Retrieved from [Link]

  • NIH. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Hydroxyquinoline-3-carbonitrile is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of pharmacologically active agents.[1][2] Its therapeutic potential is broad, with derivatives showing antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] However, the successful translation of this potential from bench to clinic is fundamentally dependent on a thorough understanding of its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive technical overview of the solubility of this compound, synthesizing theoretical principles with practical, field-proven experimental methodologies. We will explore the key molecular determinants of its solubility, present detailed protocols for its empirical determination, and discuss the profound implications of this property on drug development, from formulation to process chemistry.

The Molecular & Physicochemical Landscape of this compound

A molecule's solubility is not an arbitrary value but a direct consequence of its intrinsic physicochemical properties. For this compound, several key features dictate its interaction with various solvents.

Chemical Structure and Tautomerism

The structure of this compound is characterized by a fused benzene and pyridine ring system, decorated with a hydroxyl group at position 4 and a nitrile group at position 3. A crucial aspect of this molecule is its existence in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.[5][6] Theoretical calculations and experimental data for related structures suggest a strong preference for the hydroxyquinoline (enol) form, which benefits from the aromaticity of both the benzene and pyridine rings.[5][7] This equilibrium is significant as the two forms present different hydrogen bonding capabilities and polarities, directly influencing their interaction with solvent molecules.

Key Physicochemical Properties

A summary of the essential physicochemical properties for this compound and its parent compound, 4-hydroxyquinoline, is provided below. These parameters are critical for understanding and predicting solubility behavior.

PropertyThis compound4-Hydroxyquinoline (Parent Compound)Significance for Solubility
Molecular Formula C₁₀H₆N₂O[8]C₉H₇NO[9]Influences molecular weight and surface area.
Molecular Weight 170.17 g/mol [8]145.16 g/mol [9]Higher molecular weight can correlate with lower solubility.
Appearance Solid (usually a powder)[8]Crystalline Powder or Needles[10]The solid-state properties (crystal form) heavily impact solubility.
Melting Point ~248 - 250 °C[8]200 - 202 °C[10]A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions, often leading to lower solubility.
pKa Data not available2.23, 11.28 (at 20°C)[10]The pKa values of the parent compound suggest that the molecule can act as both a weak acid (hydroxyl group) and a weak base (pyridine nitrogen). This indicates that the solubility of the nitrile derivative will also be highly pH-dependent.
LogP (Predicted) 1.7 - 1.811.03 - 2.45Indicates moderate lipophilicity. A positive LogP suggests a preference for non-polar environments over aqueous ones.
Water Solubility Poorly soluble[8]4.8 g/L (at 15 °C)[10]The addition of the electron-withdrawing nitrile group is expected to decrease aqueous solubility compared to the parent compound.

The Science of Solubility: Theoretical Underpinnings

Solubility is the thermodynamic equilibrium achieved when the rate of dissolution of a solute into a solvent equals the rate of precipitation. This process is governed by the Gibbs free energy change (ΔG) and can be understood through two primary energetic considerations:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid solute molecules together in their crystal lattice. The high melting point of this compound suggests this is a significant energy barrier.

  • Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules. This is driven by favorable intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

For dissolution to occur, the solvation energy must be sufficient to overcome the crystal lattice energy. The structural features of this compound—the hydrogen-bond-donating hydroxyl group, the hydrogen-bond-accepting nitrile and pyridine nitrogen, and the aromatic system—allow for a range of interactions, making its solubility highly dependent on the complementary properties of the solvent.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining equilibrium or thermodynamic solubility is the Saturation Shake-Flask Method .[11][12] This method is widely accepted by regulatory bodies and provides a reliable measure of a compound's intrinsic solubility in a given medium.[11]

Detailed Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., pH 7.4 phosphate-buffered saline, Ethanol, DMSO)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control[12]

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • pH meter

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a solid phase remains present throughout the experiment, indicating saturation.[11]

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 5 mL) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[13] The system should be agitated for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[13][14]

    • Causality Insight: Agitation ensures continuous interaction between the solid and the solvent, preventing particle agglomeration and maximizing the surface area for dissolution.[12] The extended time is necessary for the system to overcome kinetic barriers and reach a true thermodynamic equilibrium, especially for poorly soluble compounds.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully separate the saturated supernatant from the solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

    • Filtration: Withdraw an aliquot of the suspension and filter it through a low-binding 0.22 µm filter.

    • Trustworthiness Check: It is crucial to ensure the separation method does not introduce artifacts. The filter should be validated for non-adsorption of the compound.

  • Quantification: Dilute the clear, saturated solution with an appropriate mobile phase and analyze its concentration using a pre-validated analytical method like HPLC-UV.

  • Verification of Equilibrium: To confirm that equilibrium has been reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should not differ significantly (e.g., by less than 10%).[12] The pH of the final suspension should also be measured and reported, as it can be altered by the dissolved compound.[11]

Workflow Visualization

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_validation Validation A Add excess solid 4-HQ-3-CN to vial B Add precise volume of pre-warmed solvent A->B C Seal and place in temperature-controlled orbital shaker B->C D Agitate for 24-48 hours at constant speed C->D E Phase Separation: Centrifuge or Filter D->E F Quantify concentration of supernatant (HPLC) E->F G Verify pH of final suspension E->G H Confirm Equilibrium: Compare concentrations at multiple time points F->H

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Solubility Profile of this compound

General Solubility Behavior
  • Aqueous Solvents: The compound is described as "poorly soluble" in water.[8] This is expected due to its moderately lipophilic nature (LogP > 1) and strong, stable crystal lattice. Its solubility will be highly dependent on pH. In acidic conditions (pH < pKa of pyridine nitrogen), protonation would create a cation, likely increasing solubility. In basic conditions (pH > pKa of hydroxyl group), deprotonation would form an anion, which should also enhance aqueous solubility.[18]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally excellent for dissolving a wide range of organic molecules. They can accept hydrogen bonds from the -OH group and their high polarity effectively solvates the polar nitrile group and the quinoline ring system. They are often the solvent of choice for preparing stock solutions for biological assays.[19]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents, though likely less so than DMSO for achieving very high concentrations. The parent compound, 4-hydroxyquinoline, is soluble in methanol.[10]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is expected to be very low. While the aromatic rings have some non-polar character, the highly polar hydroxyl and nitrile groups dominate, preventing effective solvation by non-polar molecules.

The following diagram illustrates the relationship between the molecule's properties and its expected solubility in different solvent classes.

G cluster_solvents Solvent Classes & Interactions compound This compound High MP (Strong Crystal Lattice) -OH (H-Bond Donor) -CN, N (H-Bond Acceptors) Aromatic Rings (π-stacking) Moderate LogP polar_aprotic Polar Aprotic (DMSO, DMF) Strong H-Bond Acceptor High Polarity compound:f1->polar_aprotic Strong H-Bonding compound:f2->polar_aprotic Strong H-Bonding compound:f0->polar_aprotic Energy Barrier polar_protic Polar Protic (Methanol, Ethanol) H-Bond Donor & Acceptor Moderate Polarity compound:f1->polar_protic Good H-Bonding compound:f2->polar_protic Good H-Bonding compound:f0->polar_protic Energy Barrier non_polar Non-Polar (Hexane, Toluene) van der Waals forces only compound:f3->non_polar Weak Interaction compound:f0->non_polar Energy Barrier aqueous Aqueous (Water, Buffers) Strong H-Bonding Network pH-Dependent Ionization compound:f1->aqueous H-Bonding (pH dependent) compound:f0->aqueous Energy Barrier

Caption: Factors Influencing the Solubility of this compound.

Implications for Drug Development

Understanding and optimizing solubility is not an academic exercise; it is a critical path activity in drug development.

  • Drug Discovery & Screening: In early-stage discovery, compounds are often dissolved in DMSO for high-throughput screening. However, precipitation upon dilution into aqueous assay buffers is a common problem that can lead to false negatives and inaccurate structure-activity relationship (SAR) data.[19] Kinetic solubility assays are often employed here for faster throughput.[14]

  • Formulation Development: For a drug to be effective, it must be formulated into a dosage form (e.g., tablet, injection) from which it can be absorbed by the body. Low aqueous solubility is a major hurdle to achieving adequate bioavailability for oral drugs. Formulation scientists must employ strategies like salt formation, co-solvents, or amorphous solid dispersions to enhance the solubility and dissolution rate of the active pharmaceutical ingredient (API).[18]

  • Process Chemistry: During the synthesis and purification of the API, solubility data dictates the choice of solvents for reactions, workups, and, critically, for crystallization. The final crystallization step is controlled by carefully selecting a solvent/anti-solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature, ensuring high yield and purity.

Conclusion

The solubility of this compound is a complex interplay of its solid-state properties and its specific molecular interactions with a given solvent. Its rigid, planar structure, high melting point, and key functional groups—a hydrogen-bond-donating hydroxyl and accepting nitrile and pyridine nitrogen—define its behavior. While poorly soluble in water, it is expected to show good solubility in polar organic solvents like DMSO and alcohols. A thorough characterization using robust, validated methods like the shake-flask protocol is essential for any research or development program. This fundamental data underpins rational decision-making across the entire drug development pipeline, from initial biological screening to final product formulation, ultimately enabling the translation of this promising chemical scaffold into viable therapeutic agents.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Annex 4. World Health Organization (WHO).
  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate.
  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
  • This compound. MySkinRecipes.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
  • Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. Benchchem.
  • Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Benchchem.
  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed.
  • An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives. Benchchem.
  • 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.
  • 4-Hydroxyquinoline Properties. ChemicalBook.
  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry.
  • Tautomeric forms of 4-hydroxy quinoline. ResearchGate.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. PubChem.
  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
  • This compound. Methylamine Supplier.
  • 4-Hydroxyquinoline. PubChem.
  • Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Human Metabolome Database.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.
  • 8-Hydroxyquinoline-3-carbonitrile. PubChem.
  • Scheme 3. Formation of 4-hydroxypyrano[3,2-c]quinoline-3-carbonitrile derivative 10. ResearchGate.
  • 4-Hydroxyquinoline-6-carbonitrile. ChemScene.

Sources

Methodological & Application

The Versatile Scaffold: 4-Hydroxyquinoline-3-carbonitrile as a Pivotal Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 4-hydroxyquinoline-3-carbonitrile as a versatile building block in modern organic synthesis. Esteemed for its reactive functionalities and privileged quinoline core, this compound serves as a cornerstone for the construction of a diverse array of heterocyclic systems with significant potential in medicinal chemistry and materials science. This document provides an in-depth exploration of its synthesis, key transformations, and detailed, field-proven protocols for the preparation of high-value derivatives, including pyrazolo[4,3-c]quinolines and other functionalized quinoline analogs. Intended for researchers, scientists, and professionals in drug development, these notes offer both the foundational knowledge and the practical steps necessary to leverage the synthetic potential of this compound.

Introduction: The Strategic Importance of the Quinoline Nucleus

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of quinoline are known to possess antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2] The introduction of a hydroxyl group at the 4-position and a cyano group at the 3-position, as in this compound, imparts a unique reactivity profile, making it an exceptionally valuable intermediate for further molecular elaboration.

The strategic placement of these functional groups allows for selective modifications. The hydroxyl group can undergo O-alkylation and O-acylation, or be converted into a more reactive leaving group, such as a chloro or tosyloxy group, to facilitate nucleophilic substitution reactions. The cyano group is a versatile handle for transformation into amines, carboxylic acids, amides, and tetrazoles, or it can participate in cycloaddition reactions to construct fused heterocyclic rings. This guide will delve into the practical applications of this reactivity, providing robust protocols for key synthetic transformations.

Synthesis of the Core Building Block: this compound

The most direct and efficient method for the synthesis of this compound is the Friedländer annulation.[3] This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group, in this case, malononitrile. The reaction is typically catalyzed by a base and proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization and tautomerization to yield the stable 4-hydroxyquinoline product.

Friedlander_Synthesis reactant1 2-Aminoacetophenone intermediate1 Knoevenagel Adduct reactant1->intermediate1 Base (e.g., Piperidine) reactant2 Malononitrile reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Hydroxy-2-methylquinoline-3-carbonitrile intermediate2->product Tautomerization Pyrazoloquinoline_Synthesis start 4-Hydroxyquinoline- 3-carbonitrile intermediate 4-Chloroquinoline- 3-carbonitrile start->intermediate POCl₃ or SOCl₂ product 3-Amino-1H-pyrazolo[4,3-c]quinoline intermediate->product Hydrazine Hydrate (N₂H₄·H₂O) Nitrile_Hydrolysis start 4-Hydroxyquinoline- 3-carbonitrile product 4-Hydroxyquinoline- 3-carboxylic Acid start->product H₂SO₄ / H₂O, Δ or NaOH / H₂O, Δ then H₃O⁺

Sources

Application Notes and Protocols: 4-Hydroxyquinoline-3-carbonitrile as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Fluorescence Sensing

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in the fields of medicinal chemistry and materials science.[1][2] Their rigid, planar structure and inherent photophysical properties make them excellent candidates for the development of fluorescent probes.[3] These probes are instrumental in bioimaging, the detection of metal ions, and the sensing of various biologically relevant molecules.[1][3] The 4-hydroxyquinoline moiety, in particular, is a tautomeric structure that can exist in keto and enol forms, influencing its electronic and fluorescence characteristics.[4][5] The introduction of a cyano (-CN) group at the 3-position is anticipated to modulate the photophysical properties of the 4-hydroxyquinoline core, making 4-hydroxyquinoline-3-carbonitrile a potentially valuable, yet under-explored, fluorescent probe. This document provides a comprehensive guide to the synthesis, predicted photophysical properties, and potential applications of this compound, along with detailed protocols for its use.

Principle of Fluorescence and Putative Sensing Mechanisms

The fluorescence of this compound is expected to arise from the π-conjugated system of the quinoline ring. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited state. The subsequent return of the electron to the ground state results in the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence. The specific excitation and emission wavelengths, as well as the fluorescence intensity, are highly sensitive to the molecule's chemical environment and its interaction with analytes.

Several mechanisms could be exploited for sensing applications with this compound:

  • Chelation-Enhanced Fluorescence (CHEF): The 4-hydroxy and quinoline nitrogen atoms can act as a chelating site for metal ions.[1] Upon binding to a metal ion, the molecule's conformational rigidity may increase, reducing non-radiative decay pathways and leading to a significant enhancement of fluorescence ("turn-on" response).

  • Intramolecular Charge Transfer (ICT): The electron-donating hydroxyl group and the electron-withdrawing cyano group can facilitate intramolecular charge transfer upon photoexcitation. The binding of an analyte can alter the efficiency of this ICT process, leading to a change in fluorescence intensity or a shift in the emission wavelength (solvatochromism).

  • Photoinduced Electron Transfer (PET): A receptor moiety can be attached to the this compound scaffold. In the absence of an analyte, photoinduced electron transfer from the receptor to the fluorophore can quench the fluorescence. Binding of the analyte to the receptor can inhibit this PET process, restoring fluorescence.

Synthesis of this compound

The synthesis of this compound can be approached through modifications of established methods for related 4-hydroxyquinoline derivatives. A plausible and versatile method is based on the Gould-Jacobs reaction .[1][6] This reaction involves the condensation of an aniline with a malonic acid derivative, followed by thermal cyclization.

Proposed Synthetic Pathway:

Synthesis_Pathway Aniline Aniline Intermediate Ethyl 2-cyano-3-(phenylamino)acrylate Aniline->Intermediate Condensation (Heat) Malononitrile_Derivative Ethyl 2-cyano-3-ethoxyacrylate Malononitrile_Derivative->Intermediate Probe This compound Intermediate->Probe Thermal Cyclization (High-boiling solvent, e.g., Diphenyl ether)

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis via Gould-Jacobs Reaction

Materials:

  • Aniline

  • Ethyl 2-cyano-3-ethoxyacrylate

  • High-boiling point solvent (e.g., Diphenyl ether)

  • Ethanol

  • Hexane

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of aniline and ethyl 2-cyano-3-ethoxyacrylate. Heat the mixture at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. Add hexane to precipitate the intermediate product, ethyl 2-cyano-3-(phenylamino)acrylate. Filter the solid and wash with cold ethanol to purify.

  • Cyclization: In a separate flask, dissolve the dried intermediate in a high-boiling point solvent such as diphenyl ether. Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

  • Product Isolation: Cool the reaction mixture to room temperature. The product, this compound, should precipitate out of the solution. Filter the solid product and wash thoroughly with hexane to remove the diphenyl ether.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Note: This is a generalized protocol and may require optimization of reaction times, temperatures, and purification methods.

Photophysical Properties (Predicted)

PropertyPredicted Value/Characteristic
Absorption Maximum (λabs) ~330 - 360 nm
Emission Maximum (λem) ~400 - 450 nm
Stokes Shift Moderate to large, beneficial for minimizing self-quenching and improving signal-to-noise ratio.
Quantum Yield (ΦF) Expected to be moderate and highly dependent on the solvent polarity and the presence of analytes.
Solvatochromism The fluorescence emission is likely to exhibit solvatochromism, with a red-shift in more polar solvents due to the potential for an intramolecular charge transfer (ICT) excited state.

These are predicted values and should be experimentally determined for accurate application development.

Applications and Protocols

Based on the structural features of this compound, it holds promise as a fluorescent probe in several key research areas.

Application 1: Detection of Metal Ions

The 4-hydroxyquinoline scaffold is a known chelator for various metal ions. The nitrogen atom of the quinoline ring and the adjacent hydroxyl group can form stable complexes with metal ions, leading to changes in the photophysical properties of the molecule. This makes this compound a promising candidate for the detection of heavy and transition metal ions that are of biological and environmental significance.

Metal_Ion_Sensing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Probe Prepare Stock Solution of This compound Titration Perform Fluorescence Titration Stock_Probe->Titration Stock_Ions Prepare Stock Solutions of Metal Ions Stock_Ions->Titration Selectivity Assess Selectivity with Various Metal Ions Stock_Ions->Selectivity Plotting Plot Fluorescence Intensity vs. Ion Concentration Titration->Plotting Selectivity->Plotting LOD Calculate Limit of Detection (LOD) and Binding Constant (Ka) Plotting->LOD Cell_Imaging_Workflow cluster_cell_culture Cell Culture cluster_staining Staining cluster_imaging Imaging Seed_Cells Seed Cells on Glass-Bottom Dishes Incubate_Probe Incubate Cells with This compound Seed_Cells->Incubate_Probe Wash_Cells Wash Cells to Remove Excess Probe Incubate_Probe->Wash_Cells Confocal_Microscopy Image Cells using Confocal Microscopy Wash_Cells->Confocal_Microscopy

Caption: Workflow for live cell imaging using this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Live cells of interest (e.g., HeLa, MCF-7)

  • Glass-bottom dishes or chamber slides

  • Confocal fluorescence microscope

Procedure:

  • Cell Culture:

    • Seed the cells onto glass-bottom dishes or chamber slides and culture them until they reach the desired confluency (typically 60-80%).

  • Cell Staining:

    • Prepare a working solution of this compound in cell culture medium at a final concentration of 1-10 µM. The optimal concentration should be determined experimentally to maximize signal and minimize cytotoxicity.

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate the cells for 15-60 minutes at 37 °C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh medium or PBS to the cells for imaging.

    • Visualize the stained cells using a confocal microscope equipped with appropriate laser lines and emission filters based on the predetermined spectral properties of the probe.

Conclusion

This compound presents a promising, yet largely unexplored, scaffold for the development of novel fluorescent probes. Its synthesis is feasible through established organic chemistry reactions, and its predicted photophysical properties suggest its potential utility in metal ion sensing and cellular imaging. The protocols provided herein offer a starting point for researchers to investigate and unlock the full potential of this intriguing molecule. Further experimental characterization of its spectral properties and sensing capabilities is warranted to establish it as a valuable tool in chemical biology and materials science.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). [Source not further specified].
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). [Source not further specified].
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules. [Link]

  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (2009). Photochemical & Photobiological Sciences. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). International Journal of Molecular Sciences. [Link]

  • Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. (2023). Chemistry of Materials. [Link]

  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (2009). PubMed. [Link]

  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). PubMed. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI. [Link]

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

Sources

Synthesis Protocol for 4-Hydroxyquinoline-3-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxyquinoline-3-carbonitrile is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, this quinoline derivative serves as a crucial intermediate in the synthesis of more complex molecules, such as pigments, and materials for organic electronics.[1][2][3] The inherent reactivity of the nitrile and hydroxyl groups, coupled with the aromatic quinoline core, provides a versatile platform for chemical modifications.

This document provides a detailed protocol for the synthesis of this compound, emphasizing the underlying chemical principles, procedural details, and characterization methods. This guide is intended for researchers and professionals in organic synthesis and drug development.

Synthetic Strategies: An Overview

The construction of the this compound core can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. A prevalent and effective strategy involves the cyclization of an appropriately substituted aniline precursor with a three-carbon component, typically a derivative of malonic acid.

One of the most fundamental and versatile methods for forming the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[4] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by a thermal cyclization. A modification of this approach, which directly introduces the 3-carbonitrile group, is the focus of this protocol. This involves the reaction of an aniline with a suitable cyan-containing three-carbon synthon.

Reaction Mechanism

The synthesis of this compound from an aniline derivative and a malononitrile derivative generally proceeds through a sequence of condensation and cyclization reactions. The mechanism can be conceptualized as follows:

  • Initial Condensation: The reaction is initiated by the nucleophilic attack of the aniline's amino group on one of the electrophilic centers of the three-carbon component.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the aniline ring attacks a nitrile or ester group, leading to the formation of the quinoline ring system.

  • Tautomerization: The final step involves tautomerization to yield the more stable 4-hydroxyquinoline product.

The reaction conditions, such as temperature and the presence of a catalyst, are crucial for driving the reaction towards the desired product and minimizing side reactions.

Experimental Protocol

This section details a step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
2-AminobenzonitrileC₇H₆N₂118.14≥98%Sigma-Aldrich
Ethyl CyanoacetateC₅H₇NO₂113.11≥99%Sigma-Aldrich
Sodium EthoxideC₂H₅NaO68.05≥95%Sigma-Aldrich
EthanolC₂H₆O46.07AnhydrousFisher Scientific
Dowtherm AC₁₂H₁₀O/C₁₂H₁₀--Dow Chemical
Hydrochloric AcidHCl36.4637% (w/w)VWR
Diethyl Ether(C₂H₅)₂O74.12AnhydrousJ.T. Baker

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium ethoxide is a strong base and is corrosive; handle with care. Diethyl ether is highly flammable.

Synthetic Procedure

The synthesis is a two-step process involving an initial condensation followed by a high-temperature cyclization.

Step 1: Condensation of 2-Aminobenzonitrile with Ethyl Cyanoacetate
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzonitrile (11.8 g, 0.1 mol) and anhydrous ethanol (100 mL).

  • Stir the mixture at room temperature until the 2-aminobenzonitrile is completely dissolved.

  • In a separate beaker, prepare a solution of sodium ethoxide (6.8 g, 0.1 mol) in anhydrous ethanol (50 mL). Caution: The dissolution of sodium ethoxide is exothermic.

  • Slowly add the sodium ethoxide solution to the stirred solution of 2-aminobenzonitrile.

  • To this mixture, add ethyl cyanoacetate (11.3 g, 0.1 mol) dropwise over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • After completion, cool the reaction mixture to room temperature. The intermediate product may precipitate.

Step 2: Thermal Cyclization to this compound
  • Carefully evaporate the ethanol from the reaction mixture under reduced pressure.

  • To the resulting residue, add Dowtherm A (100 mL). This high-boiling point solvent is used for the high-temperature cyclization.

  • Heat the mixture to 240-250 °C with vigorous stirring in a setup equipped with a high-temperature thermometer and a condenser. Warning: This step must be performed in a fume hood with proper shielding.

  • Maintain this temperature for 1-2 hours. The color of the reaction mixture will darken.

  • After the cyclization is complete (monitored by TLC), cool the mixture to below 100 °C.

  • Carefully pour the cooled reaction mixture into a large beaker containing 500 mL of diethyl ether. This will precipitate the crude product.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with two portions of 100 mL of diethyl ether to remove the Dowtherm A.

Purification
  • The crude product is a dark solid. To purify it, suspend the solid in 200 mL of 1 M hydrochloric acid and stir for 1 hour at room temperature.

  • Filter the suspension and wash the solid with deionized water until the filtrate is neutral.

  • The resulting solid is then recrystallized from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield pure this compound as a crystalline solid.

  • Dry the purified product in a vacuum oven at 60 °C overnight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

TechniqueExpected Results
Melting Point Literature value: ~260-265 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 12.5 (s, 1H, OH), 8.5 (s, 1H, H-2), 8.1 (d, 1H, H-5), 7.8 (t, 1H, H-7), 7.6 (d, 1H, H-8), 7.4 (t, 1H, H-6)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 175 (C-4), 145 (C-8a), 140 (C-2), 133 (C-7), 125 (C-5), 124 (C-6), 118 (C-8), 116 (CN), 115 (C-4a), 90 (C-3)
FT-IR (KBr, cm⁻¹)3400-3200 (O-H stretch), 2220 (C≡N stretch), 1650 (C=O stretch, keto-tautomer), 1600, 1580 (C=C aromatic stretch)
Mass Spectrometry (ESI-MS) m/z: 171.05 [M+H]⁺

Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Workup cluster_purification Purification A 2-Aminobenzonitrile D Condensation (Reflux, 4h) A->D B Ethyl Cyanoacetate B->D C Sodium Ethoxide in Ethanol C->D E Evaporation D->E Intermediate F Thermal Cyclization (Dowtherm A, 250°C) E->F G Precipitation (Diethyl Ether) F->G H Filtration G->H I Acid Wash (1M HCl) H->I Crude Product J Recrystallization (Ethanol/DMF-Water) I->J K Drying J->K L Pure this compound K->L

Sources

Application Notes & Protocols: High-Throughput Screening Assays Using 4-Hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a detailed guide for leveraging a specific derivative, 4-hydroxyquinoline-3-carbonitrile, in high-throughput screening (HTS) for enzyme inhibitor discovery. We will explore the underlying principles of assay design, provide a robust, step-by-step protocol for a fluorescence-based enzymatic assay, and discuss critical data analysis and troubleshooting methodologies. The inherent fluorescent properties of the quinoline ring system, combined with the chemical reactivity of the nitrile group, make this scaffold an intriguing starting point for developing novel screening assays.[3][4][5][6]

Introduction: The Rationale for this compound in HTS

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate the activity of a biological target.[7][8][9][10] The choice of assay technology and chemical probes is paramount for the success of any HTS campaign. Enzyme assays, particularly those with fluorescence-based readouts, are among the most common and robust HTS methods.[9][11][12]

The 4-hydroxyquinoline core is found in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][13] The derivative, this compound, offers several advantageous features for HTS assay development:

  • Inherent Fluorescence: Quinoline derivatives often exhibit intrinsic fluorescence, which can be modulated by interactions with a biological target.[3][4][5] This property can be harnessed to develop "turn-on" or "turn-off" fluorescence assays, eliminating the need for secondary detection reagents.

  • Structural Rigidity: The fused ring system provides a rigid scaffold, which is often desirable for designing specific inhibitors.

  • Synthetic Tractability: The quinoline ring can be readily functionalized, allowing for the creation of diverse chemical libraries based on the this compound core to explore structure-activity relationships (SAR).[14][15][16]

  • "Privileged Scaffold" Status: Its recurrence in known drugs suggests favorable drug-like properties.[1][2]

This guide will focus on a common application: screening for inhibitors of a hypothetical enzyme, "Enzyme X," using a substrate that becomes fluorescent upon cleavage, where derivatives of this compound can be tested as potential inhibitors.

Principle of the Assay: An Enzyme Inhibition Workflow

The primary goal is to identify compounds that inhibit the activity of a target enzyme. Enzymes are critical drug targets, and their inhibition is a common mechanism of action for many marketed drugs.[8][17] The protocol described below is a generic, adaptable fluorescence intensity-based assay suitable for HTS.

The fundamental principle relies on the enzyme's ability to convert a non-fluorescent (or weakly fluorescent) substrate into a highly fluorescent product. In the presence of an effective inhibitor, this conversion is blocked or reduced, resulting in a lower fluorescence signal.

Causality Behind the Workflow:

  • Initial Velocity Conditions: The assay is designed to measure the initial rate of the reaction (V₀). This is crucial because, at this early stage, the reaction rate is directly proportional to enzyme activity and is not limited by substrate depletion or product inhibition.[17] For competitive inhibitors, running the assay with the substrate concentration at or below its Michaelis-Menten constant (Kₘ) increases the assay's sensitivity.[17]

  • Controls are Non-Negotiable: The inclusion of positive and negative controls on every plate is essential for data normalization and quality control.

    • Negative Control (0% Inhibition): Contains the enzyme, substrate, and buffer (with vehicle, e.g., DMSO). This represents the maximum enzyme activity.

    • Positive Control (100% Inhibition): Contains substrate, buffer, and a known, potent inhibitor of the enzyme (or lacks the enzyme entirely). This represents the minimum signal.

  • Statistical Validation (Z'-Factor): The robustness and suitability of an assay for HTS are quantified by the Z'-factor.[9] This statistical parameter measures the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for a full-scale screening campaign.

HTS_Workflow cluster_exec HTS Execution (Automated) cluster_analysis Data Analysis Compound_Plating Compound Plating (Test Compounds & Controls in DMSO) Dispense_Enzyme Dispense Enzyme Solution to Assay Plate Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Prep->Dispense_Enzyme Incubate_1 Pre-incubation (Compound + Enzyme) Dispense_Enzyme->Incubate_1 Dispense_Substrate Dispense Substrate Solution (Initiate Reaction) Incubate_1->Dispense_Substrate Incubate_2 Kinetic Incubation (Enzymatic Reaction) Dispense_Substrate->Incubate_2 Read_Plate Read Plate (Fluorescence Detector) Incubate_2->Read_Plate Raw_Data Raw Fluorescence Data Read_Plate->Raw_Data Normalization Data Normalization (% Inhibition Calculation) Raw_Data->Normalization QC Quality Control (Z'-Factor Calculation) Normalization->QC Hit_ID Hit Identification (Thresholding) Normalization->Hit_ID QC->Hit_ID

Caption: High-level workflow for an enzyme inhibition HTS campaign.

Detailed Protocol: Screening for Inhibitors of "Enzyme X"

This protocol is designed for a 384-well plate format, a standard in HTS for balancing throughput and reagent consumption.[10]

Materials and Reagents
ComponentDescriptionStorage
Assay Buffer 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20. Rationale: Buffer components are optimized for enzyme stability and activity.4°C
Enzyme X Purified recombinant enzyme.-80°C
Substrate Non-fluorescent substrate for Enzyme X. Stock prepared in DMSO.-20°C
Positive Control Known inhibitor of Enzyme X. Stock prepared in DMSO.-20°C
Test Compounds This compound library, typically 10 mM in DMSO.[18]-20°C
Assay Plates 384-well, black, flat-bottom, low-volume plates. Rationale: Black plates minimize light scatter and autofluorescence.RT
Reagent Reservoirs Sterile reservoirs for automated liquid handlers.RT
Plate Sealer Adhesive or thermal plate seals.RT
Step-by-Step Experimental Workflow

Step 1: Compound Plating

  • Using an acoustic liquid handler (e.g., Echo) or a pin tool, transfer 50 nL of each test compound from the source library plate to the corresponding wells of a 384-well assay plate.

  • Dispense 50 nL of DMSO into columns 23 (Negative Control).

  • Dispense 50 nL of the Positive Control inhibitor stock into columns 24 (Positive Control).

    • Expert Insight: This results in a final test compound concentration of 10 µM in a 50 µL final assay volume. The final DMSO concentration should be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.[4]

Step 2: Enzyme Addition

  • Prepare a working solution of Enzyme X in cold Assay Buffer at 2X the final desired concentration.

  • Using a multi-channel pipette or automated dispenser, add 25 µL of the 2X Enzyme X solution to all wells containing test compounds and negative controls (columns 1-23).

  • Add 25 µL of Assay Buffer without enzyme to the positive control wells (column 24).

  • Seal the plate, centrifuge briefly (e.g., 1 min at 1000 rpm) to bring all liquid to the bottom of the wells.

  • Incubate the plate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the test compounds to bind to the enzyme before the reaction is initiated, which is critical for identifying time-dependent or irreversible inhibitors.

Step 3: Reaction Initiation and Detection

  • Prepare a working solution of the substrate in Assay Buffer at 2X the final desired concentration (e.g., 2X Kₘ).

  • Remove the seal from the assay plate.

  • Using an automated dispenser, add 25 µL of the 2X substrate solution to all wells of the plate. This brings the final reaction volume to 50 µL.

  • Immediately place the plate into a kinetic plate reader (e.g., a BMG PHERAstar or PerkinElmer EnVision) pre-set to the optimal excitation and emission wavelengths for the fluorescent product.

  • Read the fluorescence intensity every 60 seconds for 20 minutes.

    • Expert Insight: A kinetic read is superior to a single endpoint read as it provides the reaction rate (slope of fluorescence vs. time) and helps identify fluorescent compounds that interfere with the assay readout (their signal will be high initially but flat).

Data Analysis and Interpretation

High-throughput screening generates vast amounts of data that require systematic analysis.[7]

Calculation of Assay Quality Metrics

First, verify the quality of each plate by calculating the Z'-factor using the endpoint data (e.g., at the 20-minute time point).

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

    • Mean_pos and Mean_neg are the average signals of the positive and negative controls.

MetricFormulaAcceptance CriteriaRationale
Signal-to-Background Mean_neg / Mean_pos> 5Ensures a sufficient dynamic range to detect inhibition.
Z'-Factor 1 - (3*(SD_pos + SD_neg)) /Mean_neg - Mean_pos
Hit Identification

For each test compound, calculate the percent inhibition.

  • Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

A "hit" is typically defined as a compound that meets a certain inhibition threshold. A common threshold is three standard deviations from the mean of the sample population.[9] For example, any compound exhibiting >50% inhibition could be flagged as a primary hit.

Data_Analysis_Flow Raw_Fluorescence Raw Fluorescence Data (per well, per plate) Control_Data Separate Control Data (Positive & Negative) Raw_Fluorescence->Control_Data Sample_Data Separate Sample Data Raw_Fluorescence->Sample_Data Calculate_QC Calculate Z' and S/B For Each Plate Control_Data->Calculate_QC Normalize Calculate % Inhibition For Each Compound Control_Data->Normalize Sample_Data->Normalize QC_Pass Plate Passes QC? (Z' > 0.5) Calculate_QC->QC_Pass QC_Pass->Normalize Yes Discard_Plate Discard Plate Data QC_Pass->Discard_Plate No Define_Threshold Define Hit Threshold (e.g., >50% Inhibition) Normalize->Define_Threshold Hit_List Generate Primary Hit List Define_Threshold->Hit_List

Caption: Logical flow for HTS data analysis and hit identification.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) High variability in control wells; low signal-to-background ratio.Check reagent stability and dispensing precision. Increase enzyme or substrate concentration to boost signal.
High Number of False Positives Compound autofluorescence; compound aggregation.Re-test hits without the enzyme to identify fluorescent compounds. Add 0.01% Triton X-100 to assay buffer to reduce aggregation.
Edge Effects on Plates Uneven temperature or evaporation across the plate during incubation.Ensure proper plate sealing. Use a temperature-controlled incubator. Avoid using the outermost wells for samples.
Poor Compound Solubility This compound derivatives may have poor aqueous solubility.[19]Check for compound precipitation in assay wells. Reduce final compound concentration or increase final DMSO percentage slightly (up to 2%).

Conclusion

The this compound scaffold represents a versatile starting point for the development of HTS assays aimed at discovering novel enzyme inhibitors. Its inherent chemical and physical properties are well-suited for fluorescence-based screening paradigms. By following a meticulously designed protocol with robust controls and a systematic data analysis pipeline, researchers can effectively screen large compound libraries to identify promising lead molecules for further drug development. The success of any HTS campaign relies on the careful optimization and validation of the assay, ensuring that the generated data is both accurate and actionable.[11]

References

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Nanjing Finechem Holding Co.,Limited. (n.d.). This compound. Retrieved from [Link]

  • Mayr, L. M., & Bojanic, D. (2009). Enzyme assay design for high-throughput screening. Methods in Molecular Biology, 565, 107-126. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Good, J. A., & Kkele, A. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Retrieved from [Link]

  • Sabbah, D. A., & Sweidan, K. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(14), 5396. Retrieved from [Link]

  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules. Retrieved from [Link]

  • Beke, M., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6667. Retrieved from [Link]

  • ResearchGate. (2021). THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-7. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Retrieved from [Link]

  • University of Kansas. (n.d.). KU-HTS Compound Libraries. Retrieved from [Link]

  • Technology Networks. (2024). High-Throughput Screening Methods for Drug Discovery. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Retrieved from [Link]

  • El-Naggar, M., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]

Sources

Comprehensive Analytical Protocols for the Characterization of 4-Hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyquinoline-3-carbonitrile is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of novel therapeutic agents and functional materials.[1] Rigorous structural confirmation and purity assessment are paramount to ensure the validity of research and the quality of downstream products. This document provides a comprehensive guide to the essential analytical techniques for the unambiguous characterization of this compound, detailing not only the "how" but also the "why" behind each methodological choice. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction: The Chemical Significance and Analytical Challenges

This compound belongs to the quinoline family, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[1] The molecule's structure, featuring a hydroxyl group, a nitrile moiety, and a fused aromatic system, presents unique analytical considerations. A critical aspect of its chemistry is the potential for keto-enol tautomerism, where the 4-hydroxyquinoline form can exist in equilibrium with its 4(1H)-quinolone tautomer.[2] This equilibrium can be influenced by the solvent, pH, and physical state (solid vs. solution), making a multi-faceted analytical approach essential for complete characterization.

This guide is structured to provide an integrated analytical workflow, ensuring that each technique provides complementary information for a holistic understanding of the molecule's identity, purity, and structural features.

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Workflow cluster_confirmation Data Integration & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC-UV (Purity & Quantification) Purification->HPLC UVVis UV-Vis Spectroscopy Purification->UVVis Structure Structural Elucidation NMR->Structure Identifies Proton/Carbon Framework MS->Structure Confirms Molecular Weight & Formula FTIR->Structure Identifies Functional Groups Purity Purity Assessment HPLC->Purity Determines Purity & Impurity Profile UVVis->Structure Analyzes Electronic Transitions Confirmation Final Characterization Report Structure->Confirmation Purity->Confirmation

Figure 1. Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone technique for unambiguous structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred due to its excellent solvating power for polar heterocyclic compounds and its ability to allow for the observation of exchangeable protons (like -OH and -NH). The presence of the tautomeric equilibrium means that the observed chemical shifts, particularly for the protons and carbons near the hydroxyl group, can be highly solvent-dependent.[2]

Protocol 2.1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried this compound sample.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

    • Add a minimal amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse (e.g., Bruker 'zg30').

    • Temperature: 298 K.

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition Parameters (100 MHz):

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., Bruker 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

    • Analyze chemical shifts (δ), coupling constants (J), and multiplicities to assign signals to specific protons and carbons.

Expected Spectral Data:

The following table summarizes the anticipated chemical shifts for this compound, based on data for structurally similar compounds.[3][4]

Technique Assignment Expected Chemical Shift (δ, ppm) Notes
¹H NMR -OH / -NH~12.0 - 13.0 (broad singlet)Exchangeable with D₂O. Position is highly dependent on solvent and concentration.
Aromatic H~7.3 - 8.5 (multiplets)Specific shifts and coupling patterns will define substitution on the benzene ring.
H-2~8.5 - 9.0 (singlet)The proton at position 2 is typically deshielded.
¹³C NMR C=O / C-OH~175 - 180The chemical shift will vary depending on the dominant tautomeric form.
Aromatic C~115 - 145A series of signals corresponding to the benzene and pyridine rings.
C-CN~110 - 120 (quaternary)The nitrile carbon signal.
C-3~90 - 100 (quaternary)The carbon bearing the nitrile group.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

MS is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and can provide evidence for its elemental composition through high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices: Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable. EI is a hard ionization technique that often produces a clear molecular ion peak (M⁺) and a rich fragmentation pattern, which can be used for structural confirmation. ESI is a softer ionization technique, ideal for generating protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it perfect for accurate mass measurements with techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers.

Protocol 3.1: ESI-MS for Accurate Mass Determination
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation (LC-ESI-QTOF or Orbitrap):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): Set according to manufacturer recommendations.

    • Drying Gas (N₂): Flow rate and temperature optimized for signal intensity (e.g., 8 L/min, 300 °C).

    • Mass Range: m/z 50 - 500.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, ([M+H]⁺). For C₁₀H₆N₂O, the monoisotopic mass is 170.0480 Da. The expected m/z for ([M+H]⁺) would be 171.0558.

    • Compare the experimentally measured accurate mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the elemental composition.

Expected Mass Spectrometry Data:

Ionization Mode Expected Ion Theoretical m/z Purpose
ESI (Positive)([M+H]⁺)171.0558Molecular weight confirmation and elemental composition (HRMS).
ESI (Negative)([M-H]⁻)169.0407Confirmation in negative mode.
EI[M]⁺170.0480Molecular weight and fragmentation pattern analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) accessory is a modern, efficient alternative to traditional KBr pellets, requiring minimal sample preparation and providing high-quality spectra of solid samples.[2] For this compound, FT-IR is crucial for confirming the presence of the hydroxyl (-OH), nitrile (-C≡N), and aromatic (C=C, C-H) groups. The position and shape of the -OH and C=O stretching bands can also offer insights into the tautomeric form and hydrogen bonding.

Protocol 4.1: FT-IR using an ATR Accessory
  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to specific functional groups.

Expected FT-IR Absorption Bands:

Based on data for similar structures, the following vibrational frequencies are expected.[5][6]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3500 - 3200 (broad)O-H stretchHydroxyl group (involved in H-bonding)
~2230 - 2210 (sharp)C≡N stretchNitrile group
~1650 - 1620C=O stretchCarbonyl (from keto tautomer)
~1600 - 1450C=C stretchAromatic ring
~1250C-O stretchPhenolic C-O

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the industry standard for determining the purity of pharmaceutical compounds and for quantifying impurities. A reverse-phase HPLC method with UV detection is typically employed for aromatic compounds like this compound.

Causality Behind Experimental Choices: A C18 column is the workhorse for reverse-phase chromatography, effectively separating compounds based on their hydrophobicity. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good peak shape and resolution between the main compound and any potential impurities. A gradient elution is often preferred over isocratic elution to ensure that both early and late-eluting impurities are effectively resolved within a reasonable run time.

Protocol 5.1: Reverse-Phase HPLC for Purity Analysis
  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The method should be validated for specificity, linearity, accuracy, and precision as per standard guidelines.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. While not a primary tool for structural elucidation, it is excellent for quantitative analysis (using the Beer-Lambert law) and for confirming the presence of the quinoline chromophore.

Causality Behind Experimental Choices: The choice of solvent can influence the absorption maxima (λ_max) due to solvatochromic effects.[8] Ethanol or methanol are common choices. The spectrum is expected to show characteristic absorptions for the π → π* transitions of the aromatic system.

Protocol 6.1: UV-Vis Spectral Analysis
  • Sample Preparation:

    • Prepare a dilute stock solution of the sample in spectroscopic grade ethanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 AU (typically in the µM range).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Scan the sample from 200 to 600 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands.[8][9]

Expected UV-Vis Absorption Data:

Solvent Expected λ_max (nm) Transition Type
Ethanol~230-250 nm, ~320-350 nmπ → π*

Conclusion

The analytical characterization of this compound requires an orthogonal approach, leveraging the strengths of multiple instrumental techniques. NMR provides the definitive structural framework, MS confirms the molecular weight and elemental formula, FT-IR identifies key functional groups, HPLC assesses purity with high fidelity, and UV-Vis confirms the chromophoric system. By following the detailed protocols outlined in this guide, researchers can ensure the robust and reliable characterization of this important chemical entity, thereby upholding the integrity and reproducibility of their scientific work.

References

  • PubChem. 4-Hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. Available from: [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Center for Biotechnology Information. Available from: [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208. Available from: [Link]

  • Google Patents. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • Human Metabolome Database. Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Available from: [Link]

  • ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... Available from: [Link]

  • PMC. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. National Center for Biotechnology Information. Available from: [Link]

  • National Academic Digital Library of Ethiopia. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • PMC. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Available from: [Link]

  • NIST. Benzonitrile, 4-hydroxy-. National Institute of Standards and Technology. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available from: [Link]

  • ResearchGate. (PDF) Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. Available from: [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 4-Hydroxyquinoline-3-carbonitrile for Biological Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxyquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Its 3-carbonitrile derivative, 4-hydroxyquinoline-3-carbonitrile, presents a particularly versatile template for chemical modification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We will explore key reactive sites, detail robust synthetic protocols for modification, and discuss the underlying rationale for these choices in the context of generating compound libraries for biological screening. The protocols are designed to be self-validating, and the discussion is grounded in established structure-activity relationship (SAR) principles.

The this compound Scaffold: A Privileged Starting Point

The this compound molecule exists in tautomeric equilibrium with its 4-quinolone form (4-oxo-1,4-dihydroquinoline-3-carbonitrile). This duality is crucial as it influences the molecule's reactivity and its interactions with biological targets.[3] The scaffold combines several key features: a rigid aromatic system for potential π-stacking interactions, a hydrogen-bond-donating hydroxyl group, and a hydrogen-bond-accepting nitrile group, which can also serve as a versatile chemical handle.[4] Derivatives have shown efficacy against a range of targets, including protein kinases, DNA gyrase, and various enzymes implicated in cancer progression.[5][6]

The strategic derivatization of this core allows for the systematic modulation of physicochemical properties such as lipophilicity, solubility, and electronic distribution, enabling the exploration of chemical space to identify potent and selective modulators of biological function.

Key Derivatization Sites

The primary sites for chemical modification on the this compound scaffold are the C4-hydroxyl group, the C3-nitrile function, the N1-position of the quinolone tautomer, and the carbocyclic ring.

Derivatization_Sites cluster_0 This compound Scaffold cluster_1 Reactive Hotspots Scaffold A C4-Hydroxyl Group (O-Alkylation, Acylation) A:e->Scaffold:w B C3-Nitrile Group (Hydrolysis, Cycloaddition) B:e->Scaffold:w C N1-Position (N-Alkylation) C:w->Scaffold:e D Aromatic Ring (C-H Functionalization) D:w->Scaffold:e

Figure 1: Key reactive sites on the this compound core for derivatization.

Synthetic Strategies and Experimental Protocols

This section details validated protocols for modifying the core scaffold. Each protocol includes the scientific rationale, explaining why a particular modification is valuable for drug discovery.

Strategy 1: O-Alkylation of the C4-Hydroxyl Group

Rationale & Causality: Alkylation of the C4-hydroxyl group is a primary strategy to probe hydrophobic pockets within a target's active site. By introducing a variety of alkyl or benzyl groups, one can systematically alter the compound's lipophilicity (LogP), steric profile, and metabolic stability. This modification prevents the group from acting as a hydrogen bond donor, which can be critical for improving selectivity or altering the binding mode. In kinase inhibitors, for example, these appended groups can extend into the ribose-binding pocket or other nearby hydrophobic regions, significantly enhancing potency.[6]

Protocol 1: Synthesis of 4-alkoxyquinoline-3-carbonitrile Derivatives

This protocol uses a standard Williamson ether synthesis approach, which is robust and accommodates a wide range of alkyl halides.

Experimental Workflow

G start Start: This compound reagents Add Base (K2CO3) & Alkyl Halide (R-X) in DMF start->reagents reaction Heat Reaction (e.g., 60-80 °C, 4-12 h) reagents->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup: Quench with H2O, Extract with Ethyl Acetate monitor->workup purify Purify: Column Chromatography workup->purify end Product: 4-Alkoxyquinoline-3-carbonitrile purify->end

Figure 2: Workflow for O-alkylation of the this compound core.

Materials and Reagents

ReagentSupplierGrade
This compoundSigma-Aldrich≥95%[7]
Potassium Carbonate (K₂CO₃), anhydrousFisher ScientificReagent Grade
Dimethylformamide (DMF), anhydrousAcros OrganicsDriSolv™
Alkyl Halide (e.g., Benzyl bromide)TCI Chemicals>98%
Ethyl Acetate (EtOAc)VWR ChemicalsHPLC Grade
HexanesVWR ChemicalsHPLC Grade
Deionized WaterIn-houseType 1

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 170 mg, 1.0 mmol) and anhydrous potassium carbonate (2.0 eq, 276 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) via syringe. Stir the resulting suspension at room temperature for 15 minutes.

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq, 0.14 mL, 1.2 mmol) dropwise to the suspension.

  • Reaction: Heat the mixture to 70 °C and stir for 6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexanes).

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the pure 4-alkoxyquinoline-3-carbonitrile product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy 2: Building Fused Heterocyclic Scaffolds

Rationale & Causality: Constructing fused ring systems, such as pyrano[3,2-c]quinolines, dramatically increases the structural rigidity and complexity of the parent molecule. This strategy is employed to enhance binding affinity and selectivity by creating a more defined three-dimensional shape that can better conform to a specific protein binding site. The synthesis of pyrano[3,2-h]quinoline derivatives has demonstrated potent anticancer activity, validating the utility of this approach.[8][9] The nitrile group is an excellent precursor for such cyclization reactions, often participating in Michael additions or condensation reactions.[10]

Protocol 2: One-Pot Synthesis of 2-Amino-4-aryl-4H-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives

This protocol is based on a multicomponent reaction involving the parent scaffold, an aromatic aldehyde, and malononitrile.

Experimental Workflow

G start Start: This compound reagents Add Aromatic Aldehyde (Ar-CHO), Malononitrile, & Piperidine in Ethanol start->reagents reaction Reflux Reaction (e.g., 78 °C, 8-16 h) reagents->reaction precipitation Cool to Room Temp reaction->precipitation filtration Collect Precipitate by Filtration precipitation->filtration washing Wash Solid with Cold Ethanol filtration->washing end Product: Fused Pyrano[3,2-c]quinoline washing->end

Figure 3: Workflow for the synthesis of fused pyrano[3,2-c]quinoline derivatives.

Materials and Reagents

ReagentSupplierGrade
This compoundSigma-Aldrich≥95%
Aromatic Aldehyde (e.g., Benzaldehyde)Acros Organics>99%
MalononitrileTCI Chemicals>98%
PiperidineSigma-AldrichReagentPlus®, ≥99%
Ethanol (EtOH), absoluteVWR ChemicalsACS Grade

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (1.0 eq, 170 mg, 1.0 mmol), the desired aromatic aldehyde (1.0 eq, e.g., benzaldehyde, 0.10 mL, 1.0 mmol), and malononitrile (1.0 eq, 66 mg, 1.0 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition: Add piperidine (0.2 eq, 0.02 mL, 0.2 mmol) as a catalyst to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction progress can be monitored by TLC. Typically, reactions run for 8-16 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will often form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified product in a vacuum oven at 50 °C for 12 hours. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture if necessary.

  • Characterization: Confirm the structure of the fused heterocyclic product using ¹H NMR, IR (noting the disappearance of the hydroxyl stretch and changes in the nitrile stretch), and LC-MS.

Structure-Activity Relationship (SAR) and Biological Evaluation

The derivatization of the this compound core has yielded compounds with significant activity across various therapeutic areas. The table below summarizes representative SAR data from the literature, highlighting how specific modifications influence biological outcomes.

Table 1: Representative Structure-Activity Relationship Data for Quinoline Derivatives

Core Scaffold ModificationTarget/AssayKey FindingIC₅₀ / ActivityReference
C4-OH to C4-O-Alkyl/Aryl RET KinaseSubstituted anilino groups at C4 are potent inhibitors. A 3-hydroxyanilino moiety showed high potency.[6]Kᵢ = 3 nM[6]
C3-CN to C3-Carboxamide Immunomodulation (T-cell IL-2 release)N-substituted quinolinone-3-carboxamides show potent immunosuppressive effects.[1]Potent activity reported[1]
Fused Pyrano[3,2-h]quinoline Anticancer (MCF-7, HCT116 cell lines)Halogenated 2-amino-4-aryl-pyrano[3,2-h]quinoline-3-carbonitriles show significant cytotoxic activity.[8][9]Micromolar inhibition reported[8]
C3-CN containing Tetrahydroquinoline Antibacterial (Gram-positive & -negative)Quinoline-3-carbonitrile derivatives show broad-spectrum antibacterial activity, likely targeting DNA gyrase.[5]Promising MIC values reported[5]
4-Hydroxyquinoline-3-carbohydrazide Anti-HIV-1Merging salicylhydrazide and 4-quinolone pharmacophores yielded compounds with moderate inhibitory activity against HIV-1 replication.[11]28-32% inhibition @ 100 µM[11]
Workflow for Biological Screening

After a library of derivatives is synthesized and purified, a typical screening cascade is initiated to identify promising lead compounds.

G cluster_0 Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Secondary & Tertiary Assays cluster_3 Hit to Lead synthesis Synthesize Derivatives (Protocols 1, 2, etc.) purification Purify & Characterize synthesis->purification library Compound Library (Varying R-groups) purification->library primary_assay High-Throughput Screen (e.g., Cell Viability - MTT Assay) library->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response Active Compounds target_assay Target-Specific Assay (e.g., Kinase Inhibition) dose_response->target_assay selectivity Selectivity Profiling target_assay->selectivity hit_id Hit Identification selectivity->hit_id lead_opt Lead Optimization (Iterative SAR) hit_id->lead_opt

Figure 4: General workflow from compound synthesis to hit identification in a drug discovery program.

Conclusion and Future Outlook

The this compound scaffold is a highly tractable and versatile starting point for the development of biologically active small molecules. The synthetic protocols outlined in this note for O-alkylation and fused-ring formation provide robust and reliable methods for generating chemical diversity. The inherent reactivity of the core, coupled with the functional importance of its derivatives, ensures its continued relevance in medicinal chemistry. Future efforts can expand upon these foundations by exploring advanced C-H functionalization techniques to decorate the carbocyclic ring, or by utilizing the nitrile group in more complex cycloaddition reactions to access novel heterocyclic systems.[12] Such strategies will undoubtedly lead to the discovery of new chemical entities with therapeutic potential.

References

  • Dar, B. A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed.
  • Smolecule. (n.d.). 4-Hydroxy-7-methylquinoline-3-carbonitrile. Smolecule.
  • ResearchGate. (n.d.). Synthesis of quinoline‐3‐carbonitrile derivatives. ResearchGate.
  • Mohamed, H. M., et al. (2016). Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5':6,5]pyrano[3,2-h]quinoline Derivatives. ResearchGate.
  • Karageorgis, G., et al. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
  • Kiss, L., et al. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • El-Malah, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health.
  • Plé, P. A., et al. (n.d.). The discovery of substituted 4-(3-hydroxyanilino)-quinolines as potent RET kinase inhibitors. PubMed.
  • Unknown Author. (n.d.). Synthesis of Quinoline and derivatives. Unknown Source.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. IIP Series.
  • Abd-El-Aziz, A. S., et al. (2004). Synthesis of Hydroxyquinoline Derivatives, Aminohydroxychromene, Aminocoumarin and Their Antibacterial Activities. Semantic Scholar.
  • Unknown Author. (n.d.). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing.
  • Unknown Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Abd-El-Aziz, A. S., et al. (2004). Synthesis of hydroxyquinoline derivatives, aminohydroxychromene, aminocoumarin and their antibacterial activities. IslandScholar.
  • Aly, A. A., et al. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC - NIH.
  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Gellis, A., et al. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
  • Asadi, A., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Thieme Connect.
  • Reynolds, G. A., & Hauser, C. R. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0. Sigma-Aldrich.
  • ResearchGate. (n.d.). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. ResearchGate.
  • ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules. ResearchGate.
  • Al-Ghorbani, M., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate.
  • Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). HMDB.
  • Iqbal, M. A., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. National Institutes of Health.

Sources

Application Notes and Protocols: The Versatility of 4-Hydroxyquinoline-3-carbonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, quinoline-based heterocyclic compounds represent a "privileged structure" due to their prevalence in a vast array of pharmacologically active agents and functional materials.[1][2] Within this class, 4-hydroxyquinoline-3-carbonitrile emerges as a particularly powerful and versatile building block. Its strategic arrangement of functional groups—a nucleophilic hydroxy group (in its enol form), an electrophilic nitrile, and an activated C-H bond at the C-3 position, all conjugated within the quinoline framework—provides a rich platform for the construction of complex, fused heterocyclic systems.[3][4]

These fused quinolines, such as pyrano-, furo-, and thieno[3,2-c]quinolines, are sought after for their diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] This guide provides an in-depth exploration of the core reactivity of this compound and delivers field-proven, step-by-step protocols for its application in the synthesis of key heterocyclic scaffolds.

Core Reactivity: A Nexus of Nucleophilic and Electrophilic Potential

The synthetic utility of this compound is rooted in the synergistic reactivity of its adjacent hydroxyl and nitrile functionalities. The 4-hydroxy group imparts significant nucleophilicity and can be readily alkylated or acylated, providing a handle for introducing new functionalities. More importantly, the molecule exists in tautomeric equilibrium with its 4-quinolone form. The C-3 position, situated between the electron-withdrawing nitrile group and the carbonyl/enol system, possesses an acidic proton, making it a potent nucleophile upon deprotonation. This "active methylene" character is the cornerstone of many cyclization strategies. The nitrile group itself is an excellent electrophile, primed for intramolecular cyclization reactions with suitably positioned nucleophiles, often leading to the formation of an exocyclic amino group in the newly formed ring. This interplay allows for a variety of elegant and efficient annulation strategies to build fused ring systems.

G cluster_0 Key Reactive Sites of this compound A 4-Hydroxy Group (Nucleophilic Site for O-Alkylation) B C3-H Bond (Acidic Proton / Latent Nucleophile) A->B Activates C 3-Nitrile Group (Electrophilic Site for Cyclization) B->C Enables Intramolecular Attack D Quinoline Core (Aromatic Scaffold)

Caption: Core reactive centers of the this compound scaffold.

Application Note I: Synthesis of Pyrano[3,2-c]quinoline Derivatives

The construction of the pyrano[3,2-c]quinoline scaffold is one of the most prominent applications of 4-hydroxyquinoline derivatives. These compounds often exhibit significant biological activities, including cytotoxicity against various cancer cell lines and kinase inhibition.[5][6] A highly efficient and atom-economical approach is the one-pot, three-component reaction involving a 4-hydroxyquinolin-2-one, an aromatic aldehyde, and malononitrile.

Scientific Principle: Multicomponent Cascade Reaction

This synthesis proceeds via a cascade of reactions initiated by a Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by a base like triethylamine or piperidine. This forms a reactive arylidene malononitrile intermediate. Subsequently, a Michael addition occurs where the nucleophilic C-3 position of the 4-hydroxyquinolin-2-one attacks the electron-deficient double bond of the intermediate. The final step is an intramolecular cyclization (annulation), where the 4-hydroxy group attacks one of the nitrile groups, followed by tautomerization to yield the stable 2-amino-4H-pyrano[3,2-c]quinoline-3-carbonitrile product.[5]

G Start Reactants: - 4-Hydroxyquinolin-2-one - Aromatic Aldehyde - Malononitrile - Base Catalyst Step1 Step 1: Knoevenagel Condensation Start->Step1 Intermediate1 Intermediate: Arylidene Malononitrile Step1->Intermediate1 Step2 Step 2: Michael Addition Intermediate1->Step2 Intermediate2 Intermediate: Adduct Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization & Tautomerization Intermediate2->Step3 End Product: 2-Amino-4H-pyrano [3,2-c]quinoline-3-carbonitrile Step3->End

Caption: Workflow for the multicomponent synthesis of pyrano[3,2-c]quinolines.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

This protocol is adapted from methodologies reported for the synthesis of pyrano[3,2-c]quinoline analogues.[5][6]

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxy-1-methylquinolin-2(1H)-one (1.75 g, 10 mmol), 4-chlorobenzaldehyde (1.40 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: Add triethylamine (0.5 mL) to the suspension as a catalyst.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Dichloromethane:Ethanol, 4:1). The reaction is typically complete within 2-4 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a DMF/water mixture to yield the final product as a crystalline solid.

  • Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. For compound 5l in a related study, the following characterization was reported: Colorless crystals (EtOH) (65%); m.p.: 310–312 °C.[6]

Data Summary: Representative Pyrano[3,2-c]quinoline Derivatives

The following table summarizes results from the synthesis of various analogues, demonstrating the versatility of the protocol with different aromatic aldehydes.[6]

CompoundAr-SubstituentYield (%)M.P. (°C)
5f 4-OCH₃--
5h 4-OCH₃ (on quinoline and Ar)--
5l 4-Cl65310-312

Yields and melting points are highly dependent on the specific substrates and reaction conditions.

Application Note II: Synthesis of Furo[3,2-c]quinoline Derivatives

The furo[3,2-c]quinoline core is another important heterocyclic system found in natural products and pharmacologically active molecules.[8] A common synthetic route from this compound involves an initial O-alkylation followed by a base-catalyzed intramolecular cyclization.

Scientific Principle: O-Alkylation and Thorpe-Ziegler Cyclization

This two-step synthesis begins with the nucleophilic attack of the 4-hydroxy group on an α-halo ketone, such as chloroacetone, in the presence of a base (e.g., sodium ethoxide or potassium carbonate) to form a 4-(acetonyloxy)-quinoline-3-carbonitrile intermediate. The second step is a classic Thorpe-Ziegler cyclization. A base abstracts a proton from the α-carbon of the ketone moiety, creating a carbanion. This carbanion then performs an intramolecular nucleophilic attack on the adjacent electrophilic nitrile carbon, forming a five-membered ring and an enamine intermediate, which tautomerizes to the more stable 3-aminofuro[3,2-c]quinoline product.[3]

G Start Reactants: - this compound - α-Halo Ketone (e.g., Chloroacetone) - Base Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Start->Step1 Intermediate1 Intermediate: 4-(Ketonyloxy)quinoline-3-carbonitrile Step1->Intermediate1 Step2 Step 2: Base-Catalyzed Thorpe-Ziegler Cyclization Intermediate1->Step2 End Product: 3-Aminofuro[3,2-c]quinoline Derivative Step2->End

Caption: Synthetic pathway for furo[3,2-c]quinolines via Thorpe-Ziegler cyclization.

Experimental Protocol: Synthesis of 2-Acetyl-3-amino-furo[3,2-c]quinoline

This protocol is a representative procedure based on the principles of Thorpe-Ziegler cyclization applied to quinoline systems.[3]

  • Reactant Preparation: To a solution of this compound (1.70 g, 10 mmol) in anhydrous ethanol (40 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Alkylation: Add chloroacetone (0.93 g, 10 mmol) to the mixture.

  • Reaction (Step 1 - O-Alkylation): Stir the mixture vigorously at room temperature for 1 hour.

  • Cyclization (Step 2 - Thorpe-Ziegler): Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water (100 mL). The precipitated solid is collected by vacuum filtration.

  • Purification: Wash the crude product with water and then a small amount of cold ethanol. Recrystallize from ethanol to obtain the pure 2-acetyl-3-aminofuro[3,2-c]quinoline.

  • Characterization: Confirm the product structure using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and elemental analysis.

Application Note III: Synthesis of Thieno[3,2-c]quinoline Derivatives

Thieno[3,2-c]quinolines are sulfur-containing analogues of the previously discussed systems and are of significant interest in medicinal chemistry.[9][10] The Gewald reaction provides a powerful method for constructing this scaffold, typically in a multicomponent fashion.

Scientific Principle: Gewald Aminothiophene Synthesis

The Gewald reaction is a classic method for synthesizing 2-aminothiophenes. In this context, this compound can act as the nitrile component. The reaction involves the condensation of the active methylene group of the quinolone tautomer with elemental sulfur and a carbonyl compound (or a pre-formed enamine). A base, such as morpholine or triethylamine, is used as a catalyst. The reaction proceeds through a thiirane intermediate which then rearranges and cyclizes to form the thiophene ring fused to the quinoline core.

Experimental Protocol: Synthesis of 3-Amino-2-benzoyl-thieno[3,2-c]quinoline

This protocol is a generalized adaptation of the Gewald reaction for this specific substrate class.

  • Reactant Preparation: In a 100 mL round-bottom flask, suspend this compound (1.70 g, 10 mmol), phenacyl bromide (1.99 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (50 mL).

  • Catalyst Addition: Add morpholine (1.0 mL) dropwise to the stirred suspension.

  • Reaction: Gently heat the mixture to 50-60 °C and stir for 3-5 hours. An exothermic reaction may be observed. Monitor the reaction progress by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

  • Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol. The crude product is then recrystallized from a suitable solvent such as acetic acid or ethanol to afford the pure thieno[3,2-c]quinoline derivative.

  • Characterization: The final product's identity and purity should be verified by melting point determination, mass spectrometry, and NMR spectroscopy.

References

  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Awaad, E., & Mohamed, H. M. (2020). Synthesis and chemical reactivity of novel pyrano[3,2-c]quinoline-3-carbonitriles. Journal of the Chinese Chemical Society, 67(7), 1226-1234. Available at: [Link]

  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Awaad, E., & Mohamed, H. M. (2020). Synthesis and chemical reactivity of novel pyrano[3,2-c]quinoline-3-carbonitriles. ResearchGate. Available at: [Link]

  • Patel, R. V., Kumari, P., Rajani, D. P., & Chikhalia, K. H. (2015). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Combinatorial Science, 17(10), 594-605. Available at: [Link]

  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Available at: [Link]

  • Wang, S., Li, Y., Wang, C., & Zhang, J. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Organic & Biomolecular Chemistry, 20(30), 5971-5975. Available at: [Link]

  • Abdellatif, K. R., Fadaly, W. A., Kamel, G. M., & Elshaier, Y. A. (2018). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1466-1477. Available at: [Link]

  • Wang, S., Li, Y., Wang, C., & Zhang, J. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H). RSC Publishing. Available at: [Link]

  • Wang, S., Li, Y., Wang, C., & Zhang, J. (2022). Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and propargylic alcohols. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of furo[3,2-c]quinoline-2-carbonitrile 81. Retrieved from ResearchGate. Available at: [Link]

  • Al-Najjar, B. O., El-Awaad, E., Mohamed, H. M., & Abdel-Wahab, B. F. (2021). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Scientific Reports, 11(1), 1-14. Available at: [Link]

  • Deeb, A., & El-Dean, A. M. K. (2011). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. ARKIVOC, 2011(1), 269-301. Available at: [Link]

  • Saadeh, H. A., Al-Qaisi, J. A., Al-Zoubi, R. M., Al-Masoudi, N. A., & Mubarak, M. S. (2022). Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. Molecules, 27(15), 4983. Available at: [Link]

  • EP0245690A1. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Google Patents.
  • US2558211A. (1951). Preparation of 4-hydroxyquinoline compounds. Google Patents.
  • PrepChem. (n.d.). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. Retrieved from PrepChem.com. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. Available at: [Link]

  • Kumar, A., Singh, R. K., & Kumar, S. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Medicinal Chemistry, 9(2), 195-202. Available at: [Link]

  • Csonka, O., Szabó, N., Spengler, G., & Szatmári, I. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. Available at: [Link]

  • Giraud, A., Gellis, A., & Vanelle, P. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Available at: [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208. Available at: [Link]

  • ResearchGate. (n.d.). General structure of thieno [2,3‐b], and [3,2‐c]quinolines. Retrieved from ResearchGate. Available at: [Link]

  • Al-Ghamdi, A. M., Afifi, T. H., & Mohamed, H. M. (2015). Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5':6,5]pyrano[3,2-h]quinoline and 14H-Pyrimido[4',5':6,5]pyrano[3,2-h][3][11][12]triazolo[1,5-c]quinazoline Derivatives. Molecules, 20(8), 13638-13659. Available at: [Link]

  • Tzani, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(3), 1319. Available at: [Link]

  • El-Hashash, M. A., & Rizk, S. A. (2021). Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). Current Organic Synthesis, 18(1), 2-15. Available at: [Link]

  • Csonka, O., Szabó, N., Spengler, G., & Szatmári, I. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). A multistep synthesis of thieno[3′,2′:4,5]thieno[2,3-c]quinolones 347. Retrieved from ResearchGate. Available at: [Link]

Sources

Application Note: A Multi-Faceted Protocol for Evaluating the Anticancer Efficacy of 4-Hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including significant anticancer properties.[1][2] Quinoline derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, such as inducing apoptosis, causing cell cycle arrest, and interfering with critical oncogenic signaling pathways like the PI3K/Akt/mTOR cascade.[3][4][5][6] 4-Hydroxyquinoline-3-carbonitrile is a distinct quinoline derivative whose anticancer potential warrants a systematic and rigorous investigation.

This application note provides a comprehensive, multi-tiered experimental protocol designed for researchers, scientists, and drug development professionals to thoroughly evaluate the anticancer activity of this compound. The protocol outlines a logical progression from broad-spectrum in vitro cytotoxicity screening to detailed mechanistic studies and culminates in a preliminary in vivo efficacy assessment. The causality behind each experimental choice is explained to ensure a self-validating and scientifically sound investigation.

Phase 1: In Vitro Cytotoxicity and Proliferation Screening

The initial phase is designed to determine the cytotoxic and anti-proliferative effects of this compound across a panel of clinically relevant human cancer cell lines. This provides a broad understanding of its potency and selectivity.

Rationale for Cell Line Selection

A panel of well-characterized human cancer cell lines representing diverse tumor types is recommended. Based on the known activity of other quinoline derivatives, the following cell lines are suggested for initial screening:[7][8]

  • MCF-7: Estrogen receptor-positive human breast adenocarcinoma.

  • A549: Human lung carcinoma.

  • HCT116: Human colorectal carcinoma.

  • PC-3: Androgen-independent human prostate adenocarcinoma.

A non-cancerous cell line, such as human fetal lung fibroblasts (MRC-5), should be included to assess the compound's selectivity for cancer cells over normal cells.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]

Materials:

  • Selected cancer and normal cell lines

  • Complete culture medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)[11]

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium in the wells with 100 µL of the medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[11][12]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Expected Data Presentation

The results of the MTT assay should be summarized in a table for clear comparison of the IC50 values across the different cell lines.

Cell LineTumor TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast CancerTBDTBD
A549Lung CancerTBDTBD
HCT116Colorectal CancerTBDTBD
PC-3Prostate CancerTBDTBD
MRC-5Normal FibroblastTBDTBD

Phase 2: Mechanistic Evaluation of Anticancer Activity

Based on the results from Phase 1, the most sensitive cancer cell line will be selected for in-depth mechanistic studies. This phase aims to elucidate how this compound exerts its anticancer effects.

Workflow for Mechanistic Studies

G cluster_0 Phase 1: Cytotoxicity Screening cluster_2 Molecular Targets MTT MTT Assay on Cell Panel IC50 Determine IC50 Values MTT->IC50 Select Select Most Sensitive Cell Line IC50->Select Apoptosis Apoptosis Assay (Annexin V/PI) Select->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Select->CellCycle WesternBlot Western Blot Analysis Select->WesternBlot Caspase Cleaved Caspase-3 WesternBlot->Caspase pAKT p-Akt / Total Akt WesternBlot->pAKT Cyclins Cyclin D1/B1 WesternBlot->Cyclins

Caption: Workflow for the in vitro evaluation of this compound.

Experimental Protocol: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

Materials:

  • Selected sensitive cancer cell line

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[13]

  • Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16][17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18][19]

Materials:

  • Selected sensitive cancer cell line

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution[20]

  • RNase A[21]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.[20][21]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A.[19][21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples by flow cytometry, collecting data from at least 10,000 events.[22]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins, providing insights into the molecular pathways affected by the compound.[3][6]

Materials:

  • Selected sensitive cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Total Akt, Cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Hypothesized Signaling Pathway

G Compound 4-Hydroxyquinoline- 3-carbonitrile PI3K PI3K Compound->PI3K Inhibition Caspase Caspase-3 Activation Compound->Caspase Activation AKT Akt PI3K->AKT pAKT p-Akt AKT->pAKT Phosphorylation mTOR mTOR pAKT->mTOR Proliferation Cell Proliferation & Survival pAKT->Proliferation Apoptosis Apoptosis pAKT->Apoptosis Inhibition mTOR->Proliferation Caspase->Apoptosis

Caption: Hypothesized mechanism of action via PI3K/Akt pathway inhibition.

Phase 3: In Vivo Preclinical Efficacy Assessment

This phase evaluates the antitumor activity of this compound in a living organism using a subcutaneous xenograft model.[23][24]

Rationale for Model Selection

Immunodeficient mice (e.g., athymic nude or NOD/SCID) are used as they can accept human tumor xenografts without mounting an immune rejection response.[23][25] The subcutaneous model is chosen for its ease of tumor implantation, monitoring, and measurement.[26]

Experimental Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunodeficient mice (6-8 weeks old)

  • Selected sensitive cancer cell line

  • Matrigel (optional, to improve tumor take rate)[23]

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Step-by-Step Methodology:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in PBS (or a PBS/Matrigel mixture) at a concentration of 1-5 x 10^7 cells/mL. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[23]

  • Tumor Growth and Grouping: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[23]

  • Treatment Administration: Administer this compound (at various predetermined doses) and the vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a defined schedule (e.g., daily for 21 days).

  • Tumor Measurement and Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[27][28] Monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology or western blotting).[29]

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.

Expected Data Presentation
Treatment GroupNumber of Mice (n)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Body Weight (g)
Vehicle Control10TBDTBD0TBD
Compound (X mg/kg)10TBDTBDTBDTBD
Compound (Y mg/kg)10TBDTBDTBDTBD
Positive Control10TBDTBDTBDTBD

Conclusion

This structured, multi-phase protocol provides a robust framework for the comprehensive evaluation of the anticancer activity of this compound. By systematically progressing from broad in vitro screening to detailed mechanistic analysis and in vivo validation, researchers can generate a high-quality, reproducible dataset. This will not only elucidate the compound's therapeutic potential but also provide critical insights into its mechanism of action, paving the way for further preclinical and clinical development.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Springer Nature. Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Babraham Institute. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Georgia. Retrieved from [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Establishment of human tumor xenografts in immunodeficient mice. (2007, February 22). SciSpace. Retrieved from [Link]

  • Novel coumarin- and quinolinone-based polycycles as cell division cycle 25-A and -C phosphatases inhibitors induce proliferation arrest and apoptosis in cancer cells. (2017, July 7). PubMed. Retrieved from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). RSC Advances. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. Retrieved from [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI. Retrieved from [Link]

  • Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice. (2013, September 25). Journal of Visualized Experiments. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice. (2022, July 1). YouTube. Retrieved from [Link]

  • Cell Viability Assay Protocols. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022, December 19). PubMed. Retrieved from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. Retrieved from [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Xenograft Skin Model to Manipulate Human Immune Responses In Vivo. (2022, May 11). JoVE. Retrieved from [Link]

  • Accounting for dropout in xenografted tumour efficacy studies: integrated endpoint analysis, reduced bias and better use of animals. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents. (2017, September 1). PubMed. Retrieved from [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. (2024, August 12). ResearchGate. Retrieved from [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved from [Link]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (n.d.). PubMed. Retrieved from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (n.d.). RSC Publishing. Retrieved from [Link]

  • Chemical structures of PI3K inhibitors highlighted in this article. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. (2024, September 1). PubMed. Retrieved from [Link]

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021, September 15). PubMed. Retrieved from [Link]

  • Change in cell viability upon exposure to different concentrations of... (n.d.). ResearchGate. Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (n.d.). PubMed. Retrieved from [Link]

  • Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. (n.d.). PLOS ONE. Retrieved from [Link]

  • Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. (2008, October 16). National Institutes of Health. Retrieved from [Link]

  • Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. (2014, May 22). PubMed. Retrieved from [Link]

  • Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging. (2012, October 24). National Institutes of Health. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-hydroxyquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure the highest purity of your final product. This compound is a valuable building block in medicinal chemistry, often used in the development of novel therapeutic agents, including potential antimicrobial and anticancer drugs[1].

Synthesis Overview: The Gould-Jacobs Pathway

The most versatile and widely adopted method for synthesizing the 4-hydroxyquinoline core is the Gould-Jacobs reaction[2][3]. This thermal cyclization process typically involves two key stages:

  • Condensation: An aniline derivative reacts with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an intermediate anilinomethylene malonate.[2]

  • Thermal Cyclization: The intermediate is heated at high temperatures (often >240 °C) in a high-boiling point solvent like diphenyl ether or Dowtherm. This induces an intramolecular cyclization to form the quinoline ring system.[2][4]

The nitrile group is typically introduced by using a malonate derivative that already contains it, or through subsequent modification.

Reaction Mechanism

The following diagram illustrates the generalized mechanism for the formation of the 4-hydroxyquinoline ring system.

Reaction_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Conversion to Nitrile (if needed) Aniline Aniline EMME Diethyl Ethoxymethylenemalonate (EMME) Intermediate Diethyl 2-((phenylamino)methylene)malonate Aniline->Intermediate + EMME - EtOH Cyclization Intramolecular Cyclization (Heat, >240°C) Intermediate->Cyclization High Temp. Solvent Product Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Product - EtOH Hydrazide 4-Hydroxyquinoline-3-carbohydrazide Carboxylate Ethyl 4-hydroxyquinoline-3-carboxylate Carboxylate->Hydrazide + Hydrazine Nitrile This compound Hydrazide->Nitrile Dehydration (e.g., with POCl₃ or similar)

Caption: Generalized Gould-Jacobs reaction pathway for 4-hydroxyquinoline synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction has a very low yield or has failed completely. What are the most likely causes and how can I fix this?

A1: Low conversion is a common issue, often pointing to problems with the high-energy cyclization step or the purity of your starting materials.

Potential Causes & Solutions:

  • Insufficient Cyclization Temperature: The thermal cyclization step is the most critical and energy-intensive part of the synthesis. The ring closure requires very high temperatures, often around 245-250°C.[2][5]

    • Causality: At lower temperatures, the equilibrium may favor the starting materials or lead to the formation of by-products. The high activation energy for the 6-pi electrocyclization must be overcome.

    • Solution: Ensure your high-boiling point solvent (e.g., diphenyl ether, Dowtherm) is refluxing vigorously. Use a high-temperature thermometer to verify the reaction temperature is consistently at or above 245°C.[4][5] If using microwave irradiation, ensure the temperature reaches the target of ~250°C.[2]

  • Impure Starting Materials: The purity of the aniline and the malonate derivative is paramount.

    • Causality: Impurities can interfere with the initial condensation step or inhibit the catalyst (if one is used). Aniline, in particular, is susceptible to oxidation, which can introduce colored impurities and side reactions.

    • Solution: Use freshly distilled aniline and ensure your malonate derivative is of high purity (>95%).[6] Store aniline under an inert atmosphere (Nitrogen or Argon) and protected from light.

  • Reaction Time: Both the initial condensation and the final cyclization require adequate time to proceed to completion.

    • Causality: The condensation can take several hours to form the intermediate.[5] The cyclization, while often rapid at temperature, still needs sufficient time (e.g., 15-30 minutes) once the correct temperature is reached.[4]

    • Solution: Monitor the initial condensation step by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials. For the cyclization, maintain the reflux for at least 15 minutes after the addition of the intermediate is complete.[4]

  • Choice of Solvent: The solvent plays a crucial role, not just in reaching the required temperature but also in solubilizing the intermediates.

    • Causality: A solvent with a boiling point that is too low will prevent the reaction from reaching the activation energy for cyclization.

    • Solution: Use a high-boiling point, inert solvent. Diphenyl ether (b.p. 259°C) or Dowtherm A (a eutectic mixture of diphenyl and diphenyl ether, b.p. ~257°C) are standard choices.[4]

ParameterRecommended ConditionRationale & Troubleshooting
Cyclization Temperature 245-260°CCritical for ring closure. Below this range, by-product formation increases and yields drop significantly.[5] Verify with a calibrated thermometer.
Starting Material Purity >95%Impurities, especially in aniline, can inhibit the reaction. Use freshly distilled or high-purity reagents.[7]
Solvent Diphenyl ether or Dowtherm ARequired to achieve the necessary high temperatures for cyclization.[4] Ensure the solvent is anhydrous.
Reaction Time Condensation: 1-6h; Cyclization: 15-30 min at refluxMonitor the initial condensation by TLC. Ensure sufficient time at reflux for complete cyclization.
Q2: My final product is highly colored and difficult to purify. What is causing this and what is the best purification strategy?

A2: Color in the crude product often indicates the presence of polymeric or oxidized side products, which can form at the high temperatures used in the reaction.

Potential Causes & Solutions:

  • Oxidation of Aniline: As mentioned, aniline is prone to air oxidation, which intensifies at high temperatures, leading to colored impurities.

    • Solution: While running the reaction under a full inert atmosphere can be difficult at these temperatures, using high-purity starting materials minimizes the initial presence of oxidized species.

  • Thermal Decomposition: At temperatures above 260°C, some decomposition of the reactants or product can occur, leading to tar and char formation.

    • Solution: Carefully control the heating to avoid overheating. Do not exceed the reflux temperature of the solvent for extended periods.

Purification Protocol:

  • Initial Isolation: After cooling the reaction mixture, the product often precipitates. It can be isolated by adding a non-polar solvent like petroleum ether or hexane to further decrease its solubility, followed by filtration.[2][4]

  • Decolorization: The most effective step for removing colored impurities is treatment with activated carbon.

    • Method: Dissolve the crude product in a suitable boiling solvent (e.g., water, ethanol, or DMF). Add a small amount (e.g., 5-10% by weight) of decolorizing carbon (Norit or Darco) and boil for 10-15 minutes.[4]

    • Causality: The activated carbon has a high surface area that adsorbs large, colored, polymeric impurity molecules.

  • Hot Filtration & Recrystallization: Filter the hot solution through a pad of celite to remove the carbon. Allow the filtrate to cool slowly to induce crystallization. This process should yield the product as white or off-white needles.[4]

Q3: I am observing a significant side product in my reaction mixture. How can I identify and minimize it?

A3: Side reactions can compete with the desired cyclization, especially if conditions are not optimal.

Common Side Products & Mitigation:

  • Knoevenagel Condensation Products: If the starting materials include an activated methylene group and an aldehyde or ketone functionality is present (or formed in situ), a Knoevenagel condensation can occur.[5][8]

    • Identification: These products are typically characterized by the formation of a new carbon-carbon double bond. They can be identified using NMR and Mass Spectrometry.

    • Mitigation: This is less common in the standard Gould-Jacobs synthesis but can occur in related reactions. Ensure the purity of your starting materials and strictly follow the stoichiometry to avoid side reactions.

  • Incomplete Cyclization: The intermediate, diethyl 2-((phenylamino)methylene)malonate, may remain if the temperature or reaction time is insufficient.[2]

    • Identification: This intermediate will have a distinct NMR spectrum from the final product, notably showing the presence of the ethyl ester protons and the absence of the quinoline ring protons.

    • Mitigation: Increase the cyclization temperature to >245°C and ensure a sufficient reflux period.[5]

Frequently Asked Questions (FAQs)

  • Q: Why is the Gould-Jacobs reaction preferred for this synthesis?

    • A: It is a robust and versatile method that allows for the construction of the core 4-hydroxyquinoline scaffold from readily available anilines and malonate esters.[2][3]

  • Q: Can I use a different solvent for the cyclization step?

    • A: Only if it has a similarly high boiling point (>250°C) and is chemically inert under the reaction conditions. Dowtherm and diphenyl ether are the most common and validated choices.[4] Using a lower-boiling solvent is a primary cause of reaction failure.

  • Q: Is a catalyst required for the reaction?

    • A: The thermal cyclization is typically uncatalyzed. However, some variations of quinoline synthesis may use acid or base catalysts for the initial condensation step or for alternative cyclization pathways.[7] For the high-temperature Gould-Jacobs reaction, no catalyst is generally needed.

  • Q: How can I confirm the identity and purity of my final product?

    • A: Standard analytical techniques should be used.

      • Melting Point: Compare the observed melting point with the literature value.

      • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any impurities.

      • Mass Spectrometry: To confirm the molecular weight of the product.[2]

      • IR Spectroscopy: To identify key functional groups like the nitrile (-C≡N) and hydroxyl (-OH) groups.[2]

Optimized Experimental Protocol

This protocol is a synthesized example based on common procedures for a Gould-Jacobs type reaction.

Step 1: Synthesis of Diethyl 2-((phenylamino)methylene)malonate (Intermediate)

  • In a round-bottom flask, combine aniline (10 mmol, 1 eq.) and diethyl ethoxymethylenemalonate (EMME) (10 mmol, 1 eq.).[2]

  • Heat the mixture at 120°C for 1 hour. The reaction is often neat (without solvent).[2]

  • Cool the reaction mixture to room temperature. A solid should form.

  • Add n-hexane and stir for 15 minutes to break up the solid.

  • Filter the solid product, wash with cold n-hexane, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate

  • Place 150 mL of diphenyl ether or Dowtherm A in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.[4]

  • Heat the solvent to reflux (~250-255°C).

  • Add the intermediate from Step 1 in portions to the refluxing solvent.

  • Continue stirring and refluxing for an additional 15-20 minutes after the addition is complete.[4]

  • Allow the mixture to cool to room temperature. A yellow or tan solid should precipitate.

  • Add ~200 mL of petroleum ether or hexane to the cooled mixture to aid precipitation.

  • Collect the solid by filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.

Step 3: Conversion to this compound

This step can vary significantly. A common route is via the hydrazide.

  • The ester from Step 2 is converted to 4-hydroxyquinoline-3-carbohydrazide by reacting with hydrazine hydrate in a solvent like DMF or ethanol.[2]

  • The resulting hydrazide is then dehydrated to the nitrile. This can be achieved using various dehydrating agents (e.g., phosphorus oxychloride, thionyl chloride, or trifluoroacetic anhydride). This step must be performed with caution in a fume hood as the reagents are hazardous.

Purification:

  • The crude this compound is recrystallized, often from a polar solvent like ethanol, DMF, or acetic acid.

  • If the product is colored, perform a decolorization step with activated carbon as described in the troubleshooting section.[4]

Visual Troubleshooting Workflow

This diagram provides a logical path to diagnose and solve common issues in your synthesis.

Troubleshooting_Workflow start_node start_node problem_node problem_node solution_node solution_node check_node check_node Start Start Synthesis Problem Low Yield / No Product? Start->Problem Success High Yield & Purity Problem->Success No CheckTemp Verify Cyclization Temp (>245°C) Problem->CheckTemp Yes Impurity Impure / Colored Product? Impurity->Success No Recrystallize Recrystallize from Ethanol/DMF Impurity->Recrystallize Yes CheckPurity Check Purity of Starting Materials CheckTemp->CheckPurity CheckTime Increase Reflux Time (15-30 min) CheckPurity->CheckTime CheckTime->Impurity Yield Improved Recrystallize->Success Pure Product Decolorize Treat with Activated Carbon in Hot Solvent Recrystallize->Decolorize Still Colored Decolorize->Success

Caption: A step-by-step workflow for troubleshooting common synthesis problems.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. (n.d.). PubMed Central. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing. [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211.
  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. (1987).
  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. [Link]

  • Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. (2001). PubMed. [Link]

  • This compound, 95% Purity. (n.d.). CP Lab Safety. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025). ResearchGate. [Link]

  • A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. (2022). ResearchGate. [Link]

  • 3-hydroxyquinoline. (n.d.). Organic Syntheses. [Link]

  • Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. (2025). ResearchGate. [Link]

  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2021). PubMed Central. [Link]

Sources

Technical Support Center: Synthesis of 4-Hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-hydroxyquinoline-3-carbonitrile. This resource is tailored for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges encountered during its synthesis.

Overview of the Primary Synthetic Route

The most common and reliable method for synthesizing this compound and its precursors is a variation of the Gould-Jacobs reaction .[2][3][4] This pathway involves two key stages:

  • Condensation: An aniline derivative reacts with an electrophilic three-carbon component, typically ethyl 2-cyano-3-ethoxyacrylate (ECEA) or a similar Michael acceptor. This step forms an enamine intermediate.

  • Thermal Cyclization: The enamine intermediate undergoes a high-temperature intramolecular cyclization to form the fused quinoline ring system. This step is often the most challenging and requires careful optimization.

Reaction Mechanism: Gould-Jacobs Pathway

The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the acrylate, followed by elimination of ethanol to form the key enamine intermediate. Subsequent thermal 6-π electrocyclization and tautomerization yield the final 4-hydroxyquinoline product.

Gould_Jacobs_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Nucleophilic Addition-Elimination ECEA Ethyl 2-cyano-3-ethoxyacrylate (ECEA) ECEA->Enamine Cyclization Thermal 6-π Electrocyclization Enamine->Cyclization High Temp. (e.g., Diphenyl Ether) Product 4-Hydroxyquinoline- 3-carbonitrile Cyclization->Product Tautomerization

Caption: General workflow for the Gould-Jacobs synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My cyclization reaction is resulting in a very low yield or a black, tarry mixture. What's going wrong?

Answer: This is the most frequently reported issue and typically points to problems in the thermal cyclization step.

  • Likely Cause 1: Suboptimal Reaction Temperature. The cyclization requires significant thermal energy, but excessive temperatures can cause decomposition of the starting materials and the product.[5] Many quinoline syntheses require careful heating to proceed efficiently.[5]

    • Solution: The choice of a high-boiling point solvent is critical. Diphenyl ether (b.p. 259 °C) or Dowtherm A are standard choices that provide a stable and sufficiently high-temperature medium.[4] If you observe significant charring, consider lowering the temperature by 10-15 °C or reducing the reaction time. Conversely, if the reaction is sluggish, a higher temperature may be needed.[5]

  • Likely Cause 2: Atmospheric Oxygen. At high temperatures, the organic substrates can be susceptible to oxidation, leading to complex side products and tar formation.

    • Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Purge the reaction vessel thoroughly with the inert gas before heating and maintain a positive pressure throughout the reaction.

  • Likely Cause 3: Purity of the Enamine Intermediate. Impurities from the condensation step can act as catalysts for decomposition at high temperatures.

    • Solution: Ensure the enamine intermediate is purified before the cyclization step. Recrystallization or column chromatography are effective methods. A clean intermediate is crucial for a successful high-temperature reaction.

Q2: The initial condensation reaction between my aniline and ECEA is slow or incomplete. How can I improve it?

Answer: While often straightforward, this step can be problematic with certain aniline derivatives.

  • Likely Cause 1: Poor Nucleophilicity of the Aniline. Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aniline ring decrease its nucleophilicity, slowing down the reaction.[5]

    • Solution: Add a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid (p-TsOH). The acid protonates the ethoxy group of the ECEA, making it a better leaving group and activating the molecule toward nucleophilic attack.

  • Likely Cause 2: Steric Hindrance. Bulky groups near the amino group on the aniline can sterically hinder the approach to the ECEA.

    • Solution: Increase the reaction temperature and/or reaction time. Switching to a higher-boiling solvent like toluene or xylene (instead of ethanol) can facilitate the reaction for more hindered substrates.

Q3: I'm observing a significant amount of a side product that appears to be a dimer or polymer. What is it and how can I prevent it?

Answer: This often arises from the self-condensation of the reactants or intermediates, a common side reaction in similar syntheses like the Friedländer synthesis.[6]

  • Likely Cause: Michael Addition Side Reaction. The enamine intermediate, once formed, can act as a nucleophile and react with another molecule of the starting acrylate (ECEA), leading to dimers and oligomers.

    • Solution: Control the stoichiometry carefully. A slight excess of the aniline can sometimes help ensure all the ECEA is consumed in the desired initial reaction. More effectively, use a "slow addition" technique: add the ECEA dropwise to a heated solution of the aniline. This keeps the instantaneous concentration of ECEA low, minimizing the chance of self-reaction.

Q4: The final product is difficult to purify from the high-boiling solvent (diphenyl ether). What is the best work-up procedure?

Answer: Isolating the product from solvents like diphenyl ether requires a specific work-up procedure. The product is often a solid that precipitates upon cooling.

  • Step-by-Step Purification Protocol:

    • Allow the reaction mixture to cool to approximately 80-100 °C. The mixture will still be liquid but less hazardous to handle.

    • Slowly and carefully pour the warm mixture into a large volume of a non-polar solvent like hexane or petroleum ether with vigorous stirring.[7] This will cause the desired product to precipitate while the diphenyl ether remains in solution.

    • Collect the crude solid by vacuum filtration.

    • Wash the solid thoroughly with fresh hexane to remove any residual diphenyl ether.

    • Recrystallize the crude product from a suitable solvent such as ethanol, DMF, or acetic acid to obtain the pure this compound.

Troubleshooting Decision Workflow

Troubleshooting_Workflow start Low Yield or No Product check_step Which step is failing? start->check_step condensation Condensation (Step 1) check_step->condensation Condensation cyclization Cyclization (Step 2) check_step->cyclization Cyclization cond_cause1 Incomplete Reaction? condensation->cond_cause1 cond_sol1 Add Acid Catalyst (p-TsOH, AcOH) cond_cause1->cond_sol1 Yes (Deactivated Aniline) cond_sol2 Increase Temp./Time cond_cause1->cond_sol2 Yes (Steric Hindrance) cyc_cause1 Tarry Mixture? cyclization->cyc_cause1 cyc_sol1 Run under Inert Gas (N2 or Ar) cyc_cause1->cyc_sol1 Yes cyc_sol2 Optimize Temperature cyc_cause1->cyc_sol2 Yes cyc_sol3 Purify Enamine Intermediate cyc_cause1->cyc_sol3 Yes

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Hydroxyquinoline-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 4-hydroxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction conditions and troubleshooting common experimental challenges. This compound is a valuable heterocyclic scaffold, serving as a key intermediate in the development of pharmaceuticals with potential antimicrobial, anticancer, and anti-HIV properties.[1][2][3] However, its synthesis, particularly the critical cyclization step, can present significant challenges. This document provides a structured approach to overcoming these hurdles, ensuring reproducible and high-yield outcomes.

Part 1: The Core Synthetic Pathway: The Gould-Jacobs Reaction

The most versatile and widely adopted method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[4][5] This process involves two key stages:

  • Condensation: An aniline derivative reacts with an activated malonate equivalent. For the synthesis of the target nitrile, this is typically a derivative of ethyl cyanoacetate, such as ethyl 2-cyano-3-ethoxyacrylate. This step forms an enamine intermediate.

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures, followed by the elimination of ethanol to form the aromatic quinoline ring system.

This high-temperature cyclization is often the most challenging step, requiring careful control to maximize yield and minimize the formation of side products.[6]

Gould_Jacobs_Pathway Gould-Jacobs Pathway for this compound Aniline Aniline Intermediate Enamine Intermediate Aniline->Intermediate Condensation (-EtOH) Malonate Ethyl 2-cyano- 3-ethoxyacrylate Malonate->Intermediate Product 4-Hydroxyquinoline- 3-carbonitrile Intermediate->Product Thermal Cyclization (High Temp, e.g., 250°C) (-EtOH)

Caption: General scheme of the Gould-Jacobs reaction for synthesizing the target compound.

Part 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield is the most common complaint and can stem from several factors, primarily related to the critical thermal cyclization step.

  • Incomplete Cyclization: This is the leading cause. The intramolecular ring closure requires a significant energy input. If the temperature is too low or the reaction time is too short, the enamine intermediate will not cyclize efficiently.

    • Solution: Ensure your reaction reaches and maintains the target temperature. For conventional heating in a high-boiling solvent like diphenyl ether, temperatures around 250°C are standard.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the intermediate spot is no longer visible.

  • Reagent Quality: The purity of the starting aniline and the cyanoacetate derivative is crucial. Impurities can interfere with the condensation step or lead to side reactions. The cyanoacetate derivative can also degrade upon storage.

    • Solution: Use freshly distilled aniline and verify the purity of your malonate equivalent. Store sensitive reagents under an inert atmosphere and refrigerated.

  • Substituent Effects: Anilines bearing strong electron-withdrawing groups can be less nucleophilic, slowing both the initial condensation and the subsequent cyclization, often resulting in lower yields under standard conditions.[7][8]

    • Solution: For deactivated anilines, consider extending the reaction time or employing microwave-assisted synthesis, which can often drive difficult reactions to completion more efficiently than conventional heating.[4]

Q2: I'm observing significant formation of a dark, tarry substance. How can this be minimized?

A2: Tar formation is a sign of decomposition or polymerization, typically caused by excessive heat or prolonged reaction times at high temperatures.[9]

  • Temperature Control: While high heat is necessary, "hot spots" in the reaction vessel or runaway temperatures can degrade the starting materials, intermediates, and the final product.

    • Solution: Use a high-boiling, thermally stable solvent like diphenyl ether or Dowtherm A to ensure even heat distribution. A sand bath or a high-temperature heating mantle with vigorous stirring is preferable to an oil bath at these temperatures. Avoid exceeding 260°C, as this tends to increase charring.

  • Atmosphere Control: Reactions at high temperatures are more susceptible to oxidation.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can contribute to the formation of colored, polymeric byproducts.

Q3: The high-temperature cyclization is challenging to control. Are there more reliable alternatives?

A3: Yes. While conventional heating in high-boiling solvents is traditional, modern techniques offer superior control and efficiency.

  • Microwave-Assisted Synthesis: This is the recommended alternative. Microwave irradiation provides rapid, uniform heating throughout the reaction mixture, drastically reducing reaction times (from hours to minutes) and often improving yields.[4] It allows for precise temperature and pressure control, enhancing reproducibility.

    • Insight: The mechanism of microwave heating can sometimes favor the desired reaction pathway over decomposition pathways, leading to a cleaner product profile. Acidic catalysts, such as 2-chlorobenzoic acid, have been successfully used in microwave-assisted cyclizations of these systems.[4]

Table 1: Comparison of Heating Methods for Cyclization

ParameterConventional HeatingMicrowave-Assisted Synthesis
Solvent Diphenyl ether, Dowtherm ADiphenyl ether, DMF (sealed vessel)
Temperature ~250 °C~250 °C (can be reached in seconds)
Reaction Time 1-4 hours30 minutes - 2 hours[4]
Yield Moderate to GoodOften higher and more consistent[4]
Control Difficult, risk of overheatingPrecise, programmable control
Side Products Higher risk of thermal decompositionOften reduced due to shorter time at temp.
Q4: My final product is difficult to purify. What are the likely impurities and optimal purification strategies?

A4: Purification challenges usually arise from unreacted starting materials or closely related side products.

  • Common Impurities:

    • Unreacted enamine intermediate.

    • Polymeric tar.

    • Byproducts from undesired Knoevenagel-type condensations.[10]

  • Purification Workflow:

    • Initial Precipitation: After cooling the reaction, the mixture is often poured into a non-polar solvent like n-hexane. This causes the crude product to precipitate, leaving a significant portion of the high-boiling solvent and some non-polar impurities in the solution.[4]

    • Filtration and Washing: Filter the crude solid and wash thoroughly with hexane or diethyl ether to remove residual solvent.

    • Recrystallization: This is the most effective method for final purification. Ethanol is a commonly reported and effective solvent for recrystallizing 4-hydroxyquinoline derivatives.[4] If the product remains colored, a charcoal treatment during recrystallization can be beneficial.

    • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography using silica gel is a viable, albeit more labor-intensive, option. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity is typically effective.

Part 3: Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the parent this compound.

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis

This is the preferred method for its speed, control, and often higher yield.

  • Step A: Synthesis of the Enamine Intermediate:

    • In a round-bottom flask, combine aniline (1.0 eq), ethyl 2-cyano-3-ethoxyacrylate (1.05 eq), and ethanol (approx. 3-5 mL per gram of aniline).

    • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the aniline.

    • Remove the ethanol under reduced pressure to yield the crude enamine intermediate, which can be used directly in the next step.

  • Step B: Microwave Cyclization:

    • Place the crude enamine intermediate into a microwave reaction vessel.

    • Add diphenyl ether (approx. 5-10 mL per gram of intermediate).

    • Add a catalytic amount of 2-chlorobenzoic acid (optional, but can aid cyclization).[4]

    • Seal the vessel and place it in the microwave reactor.

    • Heat the mixture to 250°C and hold for 1-2 hours.[4] Monitor the internal pressure to ensure it remains within the vessel's limits.

  • Step C: Work-up and Purification:

    • Allow the vessel to cool completely to room temperature.

    • Pour the cooled reaction mixture into a beaker containing n-hexane (approx. 20x the volume of diphenyl ether used).

    • Stir vigorously for 15-30 minutes. A precipitate should form.

    • Collect the solid by vacuum filtration, washing thoroughly with fresh n-hexane.

    • Purify the crude solid by recrystallization from hot ethanol.

Protocol 2: Conventional High-Temperature Synthesis
  • Step A: Synthesis of the Enamine Intermediate:

    • Follow Step A from Protocol 1.

  • Step B: Thermal Cyclization:

    • In a three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the crude enamine intermediate.

    • Add diphenyl ether (approx. 10-15 mL per gram of intermediate).

    • Heat the mixture in a sand bath with vigorous stirring to 250°C.

    • Maintain this temperature for 2-4 hours, monitoring the reaction by TLC.

  • Step C: Work-up and Purification:

    • Follow Step C from Protocol 1.

Part 4: Visualizing the Troubleshooting Process

A logical workflow is essential for efficiently diagnosing and resolving experimental issues.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeTemp Action: - Increase cyclization temp/time - Switch to microwave synthesis CheckYield->OptimizeTemp Yes CheckTar Tar Formation? CheckPurity->CheckTar No ImprovePurification Action: - Recrystallize (new solvent?) - Use charcoal - Perform column chromatography CheckPurity->ImprovePurification Yes Success Successful Synthesis CheckTar->Success No ControlTemp Action: - Reduce max temperature - Ensure even heating - Use inert atmosphere CheckTar->ControlTemp Yes PurifyReagents Action: - Check/purify starting materials OptimizeTemp->PurifyReagents PurifyReagents->Start Retry ImprovePurification->Success ControlTemp->Start Retry

Caption: A logical flowchart for diagnosing and solving common synthesis problems.

References
  • Smolecule. (n.d.). 4-Hydroxy-7-methylquinoline-3-carbonitrile. Retrieved from Smolecule. [Link: https://www.smolecule.com/4-hydroxy-7-methylquinoline-3-carbonitrile-cas-16777-43-0]
  • Bencze, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(5), 1677. [Link: https://www.mdpi.com/1420-3049/27/5/1677]
  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. U.S. Patent and Trademark Office. [Link: https://patents.google.
  • Al-Ghamdi, A. M., et al. (2012). Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5':6,5]pyrano[3,2-h]quinoline Derivatives. ResearchGate. [Link: https://www.researchgate.
  • Polshettiwar, V., & Varma, R. S. (2008). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 23(10), 2541. [Link: https://www.mdpi.com/1420-3049/23/10/2541]
  • Bencze, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911703/]
  • El-Sayed, M. A. A., et al. (2021). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 11(43), 26735-26771. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04118a]
  • Massoud, M. A., et al. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link: https://www.researchgate.
  • Trivedi, A. R., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Medicinal Chemistry Research, 22(8), 3887-3895. [Link: https://link.springer.com/article/10.1007/s00044-012-0401-9]
  • Bayer Aktiengesellschaft. (2001). U.S. Patent No. 6,194,493. Google Patents. [Link: https://patents.google.
  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6548. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573385/]
  • Bayer Aktiengesellschaft. (1987). EP Patent No. 0245690A1. Google Patents. [Link: https://patents.google.
  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem. [Link: https://www.benchchem.
  • Abdel-Maksoud, M. S., et al. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Scientific Reports, 13(1), 1-19. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10442340/]
  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link: https://myskinrecipes.com/ingredients/4-hydroxyquinoline-3-carbonitrile]
  • Wolska, L., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(21), 5146. [Link: https://www.mdpi.com/1420-3049/25/21/5146]
  • Jones, G. (1967). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 67(5), 591-614. [Link: https://pubs.acs.org/doi/abs/10.1021/cr60249a003]
  • El-Dean, A. M. K., et al. (2014). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate. [Link: https://www.researchgate.
  • Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. HETEROCYCLES, 104(4), 625-636. [Link: https://www.researchgate.
  • El-Dean, A. M. K., et al. (2014). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate. [Link: https://www.researchgate.net/publication/265132219_Substituted_quinolinones_Part_23_Synthesis_of_6-ethyl-45-dioxo-56-dihydro-4H-pyrano32-cquinoline-3-carboxaldehyde_and_its_chemical_behavior_towards_hydroxylamine_hydrochloride]
  • Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link: https://pubmed.ncbi.nlm.nih.gov/11689083/]
  • Kumar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20535-20564. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7282121/]
  • CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from CP Lab Safety. [Link: https://www.cplabsafety.com/4-hydroxyquinoline-3-carbonitrile-95-purity-c10h6n2o-1-gram.html]
  • Funasaka, S., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(23), 12104-12112. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3852174/]
  • El-Sayed, M. A. A., et al. (2018). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. [Link: https://www.researchgate.net/publication/328249455_Synthesis_and_antimicrobial_activity_of_some_novel_4-hydroxyquinolin-21H-ones_and_pyrano32-c_quinolinones_from_3-1-ethy1-4-hydroxy-2-oxo-12-dihydroquinolin-3-yl-3-oxopropanoic_acid]
  • Thomson, R. H. (1971). Hydroxyquinones: Synthesis and Reactivity. Molecules, 6(2), 171-196. [Link: https://www.mdpi.com/1420-3049/6/2/171]

Sources

Technical Support Center: Purification of 4-Hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-hydroxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds[1][2]. Its purity is paramount for the successful outcome of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products. The presence of impurities, such as unreacted starting materials or byproducts, can lead to side reactions, decreased yields, and difficulties in characterization. This guide provides a comprehensive resource for troubleshooting common issues encountered during the purification of this valuable scaffold.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound. The following table outlines common issues, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Oily Residue or Failure to Crystallize - Presence of residual solvent. - Impurities depressing the melting point. - Incorrect choice of recrystallization solvent.- Ensure the crude product is thoroughly dried under vacuum. - Attempt purification by column chromatography before recrystallization. - Screen a range of solvents for recrystallization (see Recrystallization Protocol).
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent, even at low temperatures. - Too much solvent was used. - Premature crystallization during hot filtration.- Use a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling.
Colored Impurities Persist - Highly colored byproducts from the synthesis. - Thermal degradation.- Treat the hot solution with activated charcoal before filtration during recrystallization. - Consider purification by column chromatography.
Streaking or Tailing on TLC/Column - Strong interaction of the quinoline nitrogen with the acidic silica gel. - Overloading the column. - Inappropriate solvent system.- Add a basic modifier like triethylamine (0.1-1%) to the eluent. - Use a lower sample-to-silica ratio. - Optimize the mobile phase polarity.
Compound Insoluble in Common Solvents - The compound has low solubility in many common organic solvents.- Consider using more polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution, followed by precipitation or chromatographic purification[3][4].

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route. A common method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach reaction, which involves the condensation of an aniline derivative with a β-ketoester or a similar C3 synthon, followed by thermal cyclization[5]. Potential impurities could therefore include:

  • Unreacted starting materials: The specific aniline and the carbonitrile-containing C3 precursor used in your synthesis.

  • Byproducts of cyclization: In some cases, regioisomers or incompletely cyclized intermediates may form.

  • Residual high-boiling solvents: Solvents like diphenyl ether, often used for high-temperature cyclizations, can be difficult to remove.

Q2: Which purification method is generally best for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. A general workflow is as follows:

Purification_Decision_Tree start Crude Product recrystallization Recrystallization start->recrystallization Solid with Minor Impurities column Column Chromatography start->column Oily or Complex Mixture acid_base Acid-Base Extraction start->acid_base Acidic/Basic Impurities? recrystallization->column Fails or Low Purity pure_product Pure Product recrystallization->pure_product Successful column->recrystallization Fractions Collected column->pure_product Pure Fractions acid_base->recrystallization Product Precipitates Acid_Base_Extraction start Crude Product in Organic Solvent add_base Extract with aq. NaOH or K2CO3 start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Product as Salt) separate_layers->aqueous_layer acidify Acidify Aqueous Layer with HCl aqueous_layer->acidify precipitate Precipitate Pure Product acidify->precipitate filter Filter and Dry precipitate->filter end Pure this compound filter->end

Sources

overcoming solubility issues with 4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Hydroxyquinoline-3-carbonitrile

Last Updated: January 3, 2026

Introduction

This compound is a versatile heterocyclic compound with significant interest in medicinal chemistry and materials science. Its rigid, planar structure and potential for hydrogen bonding make it a valuable scaffold. However, researchers frequently encounter a significant hurdle during its application: poor aqueous solubility.[1] This low solubility stems from its crystalline nature and predominantly hydrophobic aromatic structure, which can complicate biological assays, formulation development, and synthetic reactions.

This guide provides a comprehensive, experience-driven framework for understanding and overcoming the solubility challenges associated with this compound. Here, we move beyond simple solvent lists to explain the underlying chemical principles, offering structured troubleshooting protocols and validated experimental methods to ensure your research proceeds efficiently and accurately.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is characterized as poorly soluble in water.[1] While exact quantitative data in a broad range of solvents is not extensively published, empirical evidence shows it has limited solubility in aqueous buffers at neutral pH. It exhibits significantly better solubility in polar aprotic organic solvents. A summary of expected solubility is provided in the table below.

SolventCategoryExpected SolubilityRationale & Use Case
Water / PBS (pH 7.2)Aqueous BufferVery Low (< 1 mg/mL)The hydrophobic quinoline core limits interaction with water molecules.[2]
Dimethyl Sulfoxide (DMSO)Polar AproticHigh (> 5 mg/mL)Excellent for preparing high-concentration stock solutions for biological assays.[3][4]
Dimethylformamide (DMF)Polar AproticModerate to HighAnother good choice for stock solutions, similar to DMSO.[5]
Ethanol (EtOH)Polar ProticLow to ModerateCan be used as a co-solvent but may not be sufficient on its own.[5]
Methanol (MeOH)Polar ProticLow to ModerateSimilar to ethanol; often used in purification (crystallization) rather than solubilization for assays.[6]

Note: These values are estimates for practical laboratory use. Always perform a preliminary solubility test for your specific lot and experimental conditions.

Q2: My compound is insoluble in my neutral aqueous buffer. What is the first thing I should try?

A2: The most direct and often most effective initial strategy is pH adjustment .[][8] The 4-hydroxyquinoline core contains an ionizable proton on the hydroxyl group. By raising the pH of the aqueous buffer, you can deprotonate this group, forming a phenolate-like anion. This charged species is significantly more polar and will exhibit dramatically increased aqueous solubility.[2][8]

Causality: The key is understanding the compound's pKa. While the exact experimental pKa for the 3-carbonitrile derivative is not readily published, related 4-hydroxyquinoline structures have pKa values for the hydroxyl group in the range of 8-10. To achieve significant deprotonation and solubilization, you should adjust the buffer pH to be at least 1 to 2 units above the pKa.[2] Therefore, starting with a buffer at pH 9.0 or 10.0 is a logical first step.

Q3: I dissolved my compound in DMSO to make a stock, but it precipitates immediately when I dilute it into my aqueous cell culture media. What is happening and how can I fix it?

A3: This common issue is known as "crashing out" or precipitation upon dilution.[2] It occurs because while the compound is soluble in 100% DMSO, the final concentration of DMSO in your aqueous medium (typically <0.5% to avoid cytotoxicity) is too low to keep the hydrophobic compound in solution.[4][9]

Here are several field-proven strategies to mitigate this:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of your compound stays in solution.

  • Use a Co-solvent System: Instead of diluting directly from a 100% DMSO stock, create an intermediate dilution in a mixture of DMSO and a less hydrophobic, water-miscible solvent like polyethylene glycol 400 (PEG 400) or propylene glycol (PG).[10] This can ease the transition into the fully aqueous environment.

  • Incorporate Solubilizing Excipients: For challenging cases, adding excipients to the final aqueous buffer can maintain solubility.

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the this compound, effectively shielding it from the water and increasing its apparent solubility.[11]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68, used at low concentrations, can form micelles that entrap the compound.[11]

Q4: Can I use heat or sonication to help dissolve the compound?

A4: Yes, gentle warming and sonication are effective physical methods to aid dissolution, particularly when preparing stock solutions in organic solvents like DMSO.[11] These methods increase the kinetic energy of the system, helping to overcome the crystal lattice energy of the solid compound.

Critical Precautions:

  • Thermal Stability: Always consider the thermal stability of your compound. Prolonged exposure to high heat can cause degradation. A water bath set to 30-40°C is generally safe for initial attempts.

  • Supersaturation: Be aware that heating can create a supersaturated solution. The compound may precipitate out as the solution cools to room temperature. Always inspect the solution for crystals after it has returned to ambient temperature before use.

Troubleshooting Guide

Observed Issue Probable Cause Recommended Step-by-Step Solution
Compound will not dissolve in aqueous buffer (e.g., PBS pH 7.4). The compound is a weak acid and is in its neutral, poorly soluble form at neutral pH.1. Prepare a series of buffers with increasing pH (e.g., pH 8.5, 9.0, 9.5, 10.0).2. Attempt to dissolve a known amount of the compound in each buffer.3. Visually inspect for solubility and check for any pH-induced degradation if the assay is long-term.[2]
Precipitation occurs during serial dilution for a dose-response curve. The concentration of the organic co-solvent (e.g., DMSO) is decreasing at each step, reducing its solubilizing power.1. Ensure the diluent for the serial dilution contains the same low percentage of DMSO as the final assay condition.2. If precipitation persists, consider adding a solubilizing excipient like a cyclodextrin to the diluent.[11]
Assay results are inconsistent and have high variability. The compound may be partially precipitated in the assay wells, leading to inconsistent effective concentrations.1. Before reading the assay, visually inspect the plate for any cloudiness or precipitate.[11]2. Centrifuge the plate briefly (e.g., 1000 rpm for 1 min) to pellet any precipitate.3. Perform a preliminary kinetic solubility assay in your final buffer to determine the true solubility limit.
Solution is clear after heating but forms a precipitate upon cooling. A supersaturated solution was formed, which is not stable at room temperature.1. Re-heat the solution to redissolve the compound.2. Add a small amount of additional solvent until the solution remains clear after cooling.3. Alternatively, prepare the stock at a lower, more stable concentration.

Experimental Protocols & Workflows

Protocol 1: Improving Aqueous Solubility via pH Adjustment

This protocol details the steps to determine an appropriate pH for solubilizing this compound in an aqueous medium.

  • Prepare Buffers: Prepare a set of 100 mM buffers (e.g., phosphate or borate) at various pH points, such as 7.5, 8.5, 9.5, and 10.5. Ensure the buffer system is effective in the chosen range.

  • Weigh Compound: Accurately weigh 1 mg of this compound into four separate glass vials.

  • Add Buffer: Add 1 mL of each respective buffer to the vials to target a 1 mg/mL concentration.

  • Facilitate Dissolution: Vortex each vial vigorously for 2 minutes. If not fully dissolved, sonicate the vials in a water bath for 15 minutes.

  • Equilibrate and Observe: Let the vials sit at room temperature for 1 hour to reach equilibrium. Visually inspect for any undissolved solid material. A clear solution indicates successful solubilization at that pH.

  • Validate: For the lowest pH that provides a clear solution, consider running a stability check (e.g., using HPLC) to ensure the compound does not degrade at this pH over the course of your experiment.

Workflow: Troubleshooting DMSO Stock Precipitation

This workflow provides a decision-making process for addressing the "crashing out" phenomenon.

G start Start: Compound precipitates from DMSO stock into aqueous media q1 Is the final concentration absolutely required? start->q1 lower_conc Lower the final concentration and re-test. q1->lower_conc No q2 Is the assay compatible with solubilizing excipients? q1->q2 Yes sol1 Yes sol2 No end_success Success: Compound is soluble. lower_conc->end_success add_excipient Protocol: Add cyclodextrin or a non-ionic surfactant (e.g., Tween-80) to the aqueous media. q2->add_excipient Yes cosolvent Strategy: Use a co-solvent intermediate dilution step. (e.g., 50:50 DMSO:PEG400) q2->cosolvent No sol3 Yes sol4 No add_excipient->end_success end_fail Challenge Persists: Consider chemical modification of the compound. cosolvent->end_fail

Caption: Decision tree for solving precipitation issues.

Safety & Handling

As a professional researcher, always adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[12][13]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents. Keep the container tightly closed.[1][13]

References

  • ScienceDirect. (2024). pH adjustment: Significance and symbolism. Retrieved from [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Timm, M., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2023). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-hydroxyquinoline-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical heterocyclic scaffold. Here, we address common experimental challenges, focusing on the prevalent side reactions and providing field-tested troubleshooting protocols to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Common Issues & Solutions

The synthesis of this compound, most commonly approached via a Gould-Jacobs type reaction, involves high-temperature thermal cyclization of an aniline-derived precursor.[1][2] The harsh conditions required for the key C-C bond formation are often the source of experimental difficulties.

Issue 1: Very Low or No Yield of the Desired Product After Thermal Cyclization

You have successfully synthesized the ethyl (anilinomethylene)cyanoacetate intermediate, but after heating in a high-boiling solvent, TLC analysis shows a complex mixture with little to no desired product.

Probable Cause A: Incomplete Cyclization due to Insufficient Temperature

The core of this synthesis is a 6-electron electrocyclization, a pericyclic reaction with a significant activation energy barrier.[3] Failure to reach and maintain the requisite temperature is the most common reason for reaction failure.

  • Solution:

    • Verify Reaction Temperature: Ensure your high-boiling solvent (e.g., Diphenyl ether, Dowtherm A) reaches the target temperature, typically in the range of 245-260 °C. Use a high-temperature thermometer placed directly in the reaction mixture, not just monitoring the heating mantle setting.

    • Solvent Choice: The solvent's boiling point must be sufficiently high. If your solvent is boiling but the temperature is too low, it may be impure or an inappropriate choice.

    • Consider Microwave Synthesis: Microwave-assisted synthesis can be an effective alternative to conventional heating, often achieving the required temperature more rapidly and uniformly, which can sometimes improve yields.[4]

Probable Cause B: Degradation of Starting Material or Product

While high temperatures are necessary, prolonged exposure or exceeding the optimal temperature can lead to decomposition and polymerization, resulting in tar formation.[5]

  • Solution:

    • Time-Course Study: Monitor the reaction every 15-20 minutes using TLC. Once the starting material is consumed and the product spot is maximized, cool the reaction promptly. "Over-cooking" the reaction is a primary source of low yields.

    • Inert Atmosphere: While not always essential, running the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative side reactions that contribute to tar formation.

Issue 2: The Final Product is a Dark, Tarry, or Intractable Solid That is Difficult to Purify

The reaction appears to have worked, but upon cooling, a dark, viscous oil or a discolored, sticky solid precipitates, which proves challenging to purify by standard recrystallization.

Probable Cause: Formation of Polymeric Byproducts

The harsh, high-temperature conditions, especially if any acidic impurities are present, can promote polymerization of the aniline precursor, the cyanoacetate moiety, or the final product itself.

  • Solution: Optimized Work-up and Purification Protocol

    • Initial Quench & Precipitation: After cooling the reaction mixture to approximately 80-100 °C, add a large volume of a non-polar solvent like n-hexane or heptane while stirring vigorously. This will cause the polar product to precipitate, while leaving some polymeric impurities dissolved in the hot diphenyl ether/hexane mixture.

    • Filtration and Washing: Filter the precipitated solid and wash thoroughly with copious amounts of fresh hexane to remove the residual high-boiling solvent. A poorly washed product is a common cause of failed recrystallization.

    • Recrystallization: The crude, washed solid can often be purified by recrystallization from a high-boiling polar solvent like DMF, DMAc, or ethanol.[4] If the product remains oily, try triturating the crude material with a smaller amount of a solvent like diethyl ether or ethyl acetate to induce crystallization before attempting a full recrystallization.

Experimental Protocol: Purification of Crude this compound
  • Cool the reaction vessel (containing diphenyl ether) to ~90 °C.

  • In a separate flask, prepare a volume of n-hexane equal to 10-15 times the volume of the diphenyl ether.

  • Under vigorous stirring, pour the warm reaction mixture into the n-hexane. A precipitate should form immediately.

  • Continue stirring for 15-30 minutes as the mixture cools to room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake extensively with n-hexane until the odor of the high-boiling solvent is no longer apparent.

  • Dry the crude solid under vacuum.

  • For recrystallization, dissolve the crude solid in a minimum amount of hot DMF or ethanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 3: Formation of a Regioisomeric Mixture (When Using Substituted Anilines)

When using a meta-substituted aniline (e.g., m-toluidine), you obtain a mixture of two isomeric quinolone products that are difficult to separate.

Probable Cause: Lack of Regiocontrol in the Cyclization Step

The thermal cyclization can occur onto either carbon ortho to the amino group. The reaction's regioselectivity is governed by a combination of steric hindrance and the electronic effects of the substituent on the aniline ring.[6] For many meta-substituted anilines, a mixture is often unavoidable.

  • Solution:

    • Analytical Characterization: First, confirm the presence of isomers using LC-MS or ¹H NMR analysis of the crude product.

    • Chromatographic Separation: If the isomers have formed, separation by column chromatography is typically required. A careful selection of the solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients) will be necessary.

    • Re-evaluate Synthetic Strategy: For future syntheses where a single regioisomer is critical, consider starting with an aniline that is already blocked at one of the ortho positions or explore alternative synthetic routes that offer better regiocontrol.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the synthesis, and why is it prone to side reactions?

A1: The synthesis is a variant of the Gould-Jacobs reaction.[1][6] It proceeds in two main stages: (1) Condensation of an aniline with a reactive methylene compound (like ethyl ethoxymethylenecyanoacetate) to form an enamine intermediate, and (2) A high-temperature, 6π-electrocyclization followed by tautomerization to form the aromatic 4-hydroxyquinoline ring system. The high temperature required for the cyclization step provides enough energy to activate undesirable parallel reaction pathways like polymerization and decomposition, which are the primary sources of side products.

Q2: My final product exists as a tautomer. Which form is dominant, the 4-hydroxyquinoline or the quinolin-4(1H)-one?

A2: While we name it 4-hydroxyquinoline, the keto-enol tautomerism strongly favors the quinolin-4(1H)-one (keto) form in most cases.[1] This is an important consideration for spectroscopic analysis. In the ¹H NMR, you should look for an N-H proton, and in the IR spectrum, a prominent carbonyl (C=O) stretch will be present, which would be absent in the pure enol form.

Q3: Are there milder, alternative methods to synthesize this scaffold?

A3: Yes, modern organic synthesis has developed several alternatives to the high-temperature Gould-Jacobs approach. These include transition-metal-catalyzed methods (e.g., palladium-catalyzed carbonylative cyclizations) and other named reactions like the Conrad-Limpach or Camps cyclizations for related quinolone structures.[6][7] However, these routes may require more complex starting materials or catalysts. The Gould-Jacobs method remains widely used due to its operational simplicity and use of readily available starting materials.

Q4: Can the nitrile group react or degrade under the reaction conditions?

A4: The nitrile group is generally robust under thermal conditions. However, during work-up, harsh acidic or basic conditions could potentially lead to its hydrolysis, forming either a carboxylic acid or a primary amide.[8] If your mass spectrometry or IR data suggests the loss of the nitrile, review your purification and work-up steps for prolonged exposure to strong acids or bases, especially at elevated temperatures.

Visualizing Workflows and Side Reactions

Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and solving common issues during the synthesis.

G cluster_troubleshoot Troubleshooting Loop Start Start Synthesis Cyclization Thermal Cyclization Step (e.g., 250°C in Diphenyl Ether) Start->Cyclization TLC TLC Analysis of Crude Reaction Cyclization->TLC Workup Work-up & Purification TLC->Workup Product Spot Detected Temp Verify Temperature (>245°C?) TLC->Temp No/Low Product Product Pure Product Workup->Product Success Purify Improve Purification Protocol (Hexane Wash, Recrystallization) Workup->Purify Impure Product/ Tar Formation Fail Synthesis Failed Temp->Cyclization Adjust & Repeat Time Optimize Reaction Time (Avoid Degradation) Temp->Time Temp OK Time->Cyclization Adjust & Repeat Time->Fail No Improvement Purify->Workup Retry Purification Purify->Fail Still Impure

Caption: A troubleshooting decision tree for the synthesis of this compound.

Key Side Reaction Pathways

This diagram illustrates the desired reaction pathway versus the common side reactions.

G Start Aniline + Cyanoacetate Derivative Intermediate Anilinomethylene Cyanoacetate (Intermediate) Start->Intermediate Condensation Heat High Temp (Δ, ~250°C) Intermediate->Heat DesiredProduct This compound (Desired Product) Heat->DesiredProduct Desired 6π Electrocyclization Polymer Polymerization / Tar (Side Product) Heat->Polymer Degradation Isomer Regioisomer (with meta-substituted aniline) Heat->Isomer Alternative Cyclization

Caption: Competing reaction pathways during the high-temperature cyclization step.

Quantitative Data Summary

The thermal cyclization step is highly sensitive to reaction conditions. The following table provides a general guide.

ParameterRecommended RangeConsequence of Deviation
Temperature 245 - 260 °C< 240 °C: Incomplete or no cyclization. > 265 °C: Increased rate of tar formation.
Reaction Time 30 - 90 minutesToo Short: Incomplete reaction. Too Long: Product degradation, lower yield.
Solvent Diphenyl ether, Dowtherm AMust have a boiling point > 250 °C and be chemically inert.
Atmosphere Air or Inert (N₂, Ar)Inert atmosphere can reduce oxidative byproducts, leading to a cleaner crude product.

References

Technical Support Center: Stability of 4-Hydroxyquinoline-3-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-hydroxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles, data from related compounds, and best practices in experimental design.

I. Understanding the Stability of this compound: A Proactive Approach

This compound is a versatile building block in medicinal chemistry and materials science.[1] However, like many heterocyclic compounds, its stability in solution can be influenced by a variety of environmental factors. A proactive understanding of these factors is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the key stability considerations, troubleshooting common issues, and provide protocols to assess the stability of your compound under your specific experimental conditions.

Key Factors Influencing Stability

The stability of this compound in solution is primarily dictated by its chemical structure, which includes a quinoline ring, a hydroxyl group, and a nitrile group. These functional groups can be susceptible to degradation under certain conditions. The main factors to consider are:

  • pH: The pH of the solution can significantly impact the stability of the compound. Both acidic and basic conditions can promote hydrolysis of the nitrile group to a carboxylic acid.[2][3]

  • Light: Quinoline derivatives can be photosensitive and may degrade upon exposure to UV or even ambient light.[4]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[5]

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of the quinoline ring system.[6]

  • Solvent: The choice of solvent can influence the solubility and stability of the compound.

The following diagram illustrates the interplay of these factors:

StabilityFactors cluster_factors Environmental Factors Compound This compound in Solution Degradation Degradation Products (e.g., Hydrolysis, Photolysis) Compound->Degradation leads to pH pH pH->Degradation Light Light Exposure Light->Degradation Temp Temperature Temp->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Solvent Solvent Choice Solvent->Compound influences solubility & stability TroubleshootingWorkflow start Problem Observed: Inconsistent Results, Discoloration, Precipitation check_solution Is the solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_storage Review storage conditions: - Temperature (-20°C or -80°C)? - Protected from light? - Anhydrous solvent? yes_fresh->check_storage prepare_fresh Prepare a fresh solution and repeat the experiment. no_fresh->prepare_fresh storage_ok Storage OK check_storage->storage_ok OK storage_not_ok Storage Not OK check_storage->storage_not_ok Not OK check_assay_conditions Review experimental conditions: - pH of the buffer? - Exposure to light during the experiment? - Incubation temperature and duration? storage_ok->check_assay_conditions correct_storage Correct storage conditions and prepare a fresh solution. storage_not_ok->correct_storage conditions_ok Conditions seem appropriate check_assay_conditions->conditions_ok OK conditions_not_ok Potential issue identified check_assay_conditions->conditions_not_ok Not OK forced_degradation Consider performing a forced degradation study to identify specific stability liabilities. conditions_ok->forced_degradation modify_conditions Modify experimental conditions: - Adjust pH - Protect from light - Reduce temperature/duration conditions_not_ok->modify_conditions

Caption: A troubleshooting workflow for stability issues with this compound.

IV. Experimental Protocols

To empower you to assess the stability of this compound under your specific conditions, we provide the following detailed protocols.

Protocol 1: Forced Degradation Study

A forced degradation study is an essential tool to understand the stability of a compound under various stress conditions. This will help you identify potential degradation pathways and develop appropriate handling and storage procedures.

Objective: To determine the stability of this compound under acidic, basic, oxidative, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC vials

  • Calibrated pH meter

  • HPLC system with a UV detector

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Acid Hydrolysis:

    • In an HPLC vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Take samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • In an HPLC vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • Take samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • In an HPLC vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Take samples at 0, 2, 4, 8, and 24 hours.

  • Photolytic Degradation:

    • In a quartz HPLC vial, place 2 mL of the stock solution.

    • Expose the vial to a photostability chamber (with UV and visible light) for 24 hours.

    • As a control, wrap an identical vial in aluminum foil and keep it under the same conditions.

    • Take samples from both vials at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • In an HPLC vial, place 2 mL of the stock solution.

    • Incubate at 60°C for 24 hours, protected from light.

    • Take samples at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of the parent compound remaining at each time point.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop an HPLC method that can resolve this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a diode array detector (DAD) or a multi-wavelength UV detector.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan). A DAD is useful for monitoring peak purity.

  • Gradient Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

Note: This is a starting point. The gradient may need to be optimized to achieve adequate separation of all degradation products from the parent peak.

Method Validation:

  • Specificity: Analyze the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak.

  • Linearity, Accuracy, and Precision: Perform standard validation experiments to ensure the method is reliable for quantification.

V. Potential Degradation Pathways

Based on the chemical functionalities of this compound, the following degradation pathways are plausible.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis (Acid or Base) cluster_photolysis Photodegradation (Light) start [Structure of this compound] hydrolysis_product 4-Hydroxyquinoline-3-carboxylic acid [Structure of the carboxylic acid] start->hydrolysis_product H₂O / H⁺ or OH⁻ photo_products Complex mixture of degradation products start->photo_products

Caption: Plausible degradation pathways for this compound in solution.

Note: The exact structures of the photolytic degradation products can be complex and would require detailed characterization (e.g., by LC-MS/MS).

VI. References

  • This compound - Methylamine Supplier. (n.d.). Retrieved from [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing. (2025, June 4). Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (n.d.). Retrieved from [Link]

  • A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - Scirp.org. (2016). Retrieved from [Link]

  • Nitriles (OCR A Level Chemistry A): Revision Note - Save My Exams. (2025, April 14). Retrieved from [Link]

  • Reactions of Nitriles - Chemistry Steps. (n.d.). Retrieved from [Link]

  • US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents. (n.d.). Retrieved from

  • US5741955A - Process for reductive hydrolysis of nitriles - Google Patents. (n.d.). Retrieved from

  • Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed. (n.d.). Retrieved from [Link]

  • Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed. (2019, April 30). Retrieved from [Link]

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. (2025, June 28). Retrieved from [Link]

  • 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | CAS 26892-90-0 - Veeprho. (n.d.). Retrieved from [Link]

  • This compound [P56264] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (n.d.). Retrieved from [Link]

  • Photocatalytic Degradation of Chlorpyrifos with Mn-WO 3 /SnS 2 Heterostructure - MDPI. (n.d.). Retrieved from [Link]

  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. (n.d.). Retrieved from

  • Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review - MDPI. (n.d.). Retrieved from [Link]

  • Enhanced Photocatalytic Degradation of Cyanide in Mining Wastewater Using a ZnO-BiOI Heterojunction Catalyst - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Hydroxyquinoline copolymers synthesis, characterization and thermal degradation studies - ResearchGate. (2021, August 6). Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-hydroxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful, safe, and scalable synthesis.

Introduction to the Synthesis of this compound

The synthesis of this compound is a critical process for the development of various pharmaceutical agents. The most common and industrially relevant method for its preparation is a variation of the Gould-Jacobs reaction. This involves the condensation of an aniline with an activated cyanoacetate derivative, followed by a high-temperature thermal cyclization. While conceptually straightforward, scaling up this synthesis presents several challenges that require careful consideration and control.

This guide will provide a comprehensive overview of the synthetic process, address potential issues, and offer practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step process. The first step is the condensation of aniline with ethyl ethoxymethylenecyanoacetate (EMCA) to form the enamine intermediate, ethyl 2-cyano-3-(phenylamino)acrylate. The second step is the thermal cyclization of this intermediate in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, at temperatures typically ranging from 250-260 °C.[1]

Q2: Why is a high-boiling point solvent necessary for the cyclization step?

A2: The thermal cyclization is a pericyclic reaction that requires significant thermal energy to overcome the activation barrier. High-boiling point solvents provide the necessary temperature range for the reaction to proceed at a reasonable rate. Additionally, they help to ensure even heat distribution throughout the reaction mixture, which is crucial for consistent product quality and to avoid localized overheating and decomposition, especially on a larger scale.

Q3: Can I run the cyclization reaction neat (without a solvent)?

A3: While it is technically possible to run the reaction neat, it is not recommended for scale-up. Neat reactions are difficult to control thermally, leading to a higher risk of runaway reactions and the formation of degradation byproducts and tars. The use of a high-boiling solvent provides better temperature control and safer reaction conditions.

Q4: What are the main safety concerns when scaling up this synthesis?

A4: The primary safety concerns are managing the exothermic nature of the initial condensation reaction and the high temperatures required for the cyclization. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[2][3] This can lead to thermal runaways if not properly controlled.[4][5][6][7][8] Additionally, working with high-boiling point solvents at elevated temperatures requires appropriate engineering controls to prevent exposure to hot vapors and potential ignition sources.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem 1: Low Yield of the Final Product

Potential Causes:

  • Incomplete Condensation: The initial reaction between aniline and EMCA may not have gone to completion.

  • Suboptimal Cyclization Temperature: The temperature of the cyclization reaction may be too low, resulting in a slow or incomplete reaction, or too high, leading to product degradation.[9]

  • Reaction Time: Insufficient reaction time for either the condensation or cyclization step.

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under harsh reaction conditions, especially if water is present.[10]

  • Side Reactions: Trimerization of the enaminonitrile intermediate or other side reactions can consume starting material and reduce the yield of the desired product.[11]

Solutions:

  • Optimize Condensation:

    • Reaction Monitoring: Monitor the condensation reaction by TLC or HPLC to ensure the complete consumption of the limiting reagent.

    • Solvent Choice: While often performed neat, using a solvent like ethanol for the condensation can improve mixing and reaction control.

  • Optimize Cyclization:

    • Precise Temperature Control: Use a well-calibrated temperature controller and ensure efficient stirring to maintain a consistent temperature throughout the reaction vessel. The optimal temperature is typically between 250-260 °C.

    • Reaction Time Study: Conduct small-scale experiments to determine the optimal reaction time for the cyclization. Prolonged heating can lead to degradation.

  • Minimize Water Content: Use anhydrous reagents and solvents to minimize the risk of nitrile hydrolysis.

  • Controlled Addition: For the cyclization step on a larger scale, consider the slow addition of the enamine intermediate to the hot high-boiling solvent to better control the reaction rate and minimize side reactions.

Problem 2: Formation of Impurities and Byproducts

Potential Causes:

  • Thermal Decomposition: At the high temperatures required for cyclization, both the starting materials and the product can degrade, leading to the formation of tarry byproducts.

  • Hydrolysis of Nitrile: As mentioned previously, the presence of water can lead to the formation of 4-hydroxyquinoline-3-carboxamide or 4-hydroxyquinoline-3-carboxylic acid as impurities.[12]

  • Incomplete Reaction: Unreacted enamine intermediate will be a major impurity if the cyclization is not driven to completion.

  • Isomer Formation: If a substituted aniline is used, there is a possibility of forming regioisomers depending on the position of the substituent.

Solutions:

  • Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Purification of Intermediate: If the enamine intermediate is isolated before cyclization, ensure it is of high purity to avoid carrying impurities into the final step.

  • Work-up and Purification:

    • Cooling and Precipitation: Upon completion of the cyclization, the reaction mixture is typically cooled, and the product precipitates from the high-boiling solvent.

    • Filtration and Washing: The precipitated solid should be filtered and washed thoroughly with a suitable solvent (e.g., toluene or hexane) to remove the high-boiling solvent and soluble impurities.

    • Recrystallization: Recrystallization is a crucial step for achieving high purity. Suitable solvents for recrystallization include ethanol, acetic acid, or DMF/water mixtures.[13][14] The choice of solvent will depend on the impurity profile. It is advisable to perform small-scale solvent screening to identify the optimal recrystallization conditions.[14]

Problem 3: Difficulties with Product Isolation and Purification at Scale

Potential Causes:

  • Fine Particle Size: Rapid precipitation of the product can lead to very fine particles that are difficult to filter and wash effectively.

  • Occlusion of Impurities: During crystallization, impurities can become trapped within the crystal lattice, making them difficult to remove by simple washing.[15]

  • Residual High-Boiling Solvent: The high-boiling solvent used for cyclization can be difficult to remove completely from the final product.

Solutions:

  • Controlled Crystallization:

    • Slow Cooling: Employ a controlled cooling profile during crystallization to promote the formation of larger, more easily filterable crystals.

    • Anti-Solvent Addition: In some cases, the slow addition of an anti-solvent can improve crystal morphology and purity.

  • Effective Washing: Use a multi-stage washing procedure on the filter cake with a solvent in which the product has low solubility but the impurities are soluble.

  • Slurry Washing: For difficult-to-remove impurities, reslurrying the crude product in a suitable solvent at an elevated temperature can be an effective purification technique.

  • Drying: Dry the final product under vacuum at an appropriate temperature to remove residual solvents. Ensure the drying temperature is below the decomposition point of the product. For industrial-scale drying, agitated filter dryers can be employed for efficient and contained processing.[9]

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-3-(phenylamino)acrylate (Enamine Intermediate)

Materials:

  • Aniline

  • Ethyl ethoxymethylenecyanoacetate (EMCA)

Procedure (Lab Scale):

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq) and ethyl ethoxymethylenecyanoacetate (1.05 eq).

  • Heat the mixture with stirring at 100-110 °C for 1-2 hours. The reaction is typically exothermic initially.

  • Monitor the reaction progress by TLC or HPLC until the aniline is consumed.

  • The resulting crude enamine can be used directly in the next step or purified by recrystallization from ethanol/water if necessary.

Step 2: Thermal Cyclization to this compound

Materials:

  • Ethyl 2-cyano-3-(phenylamino)acrylate

  • Dowtherm A or Diphenyl ether

Procedure (Lab Scale):

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add Dowtherm A.

  • Heat the Dowtherm A to 250-255 °C under a nitrogen atmosphere.

  • Slowly add the molten or dissolved ethyl 2-cyano-3-(phenylamino)acrylate to the hot Dowtherm A with vigorous stirring.

  • Maintain the reaction temperature at 250-255 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to below 100 °C.

  • Add a co-solvent like toluene or hexane to precipitate the product and facilitate filtration.

  • Filter the solid product and wash thoroughly with the co-solvent to remove the high-boiling solvent.

  • Dry the crude product under vacuum.

Visualizations

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification Aniline Aniline Condensation Condensation (100-110°C) Aniline->Condensation EMCA Ethyl Ethoxymethylenecyanoacetate (EMCA) EMCA->Condensation Enamine Ethyl 2-cyano-3-(phenylamino)acrylate Condensation->Enamine Cyclization Thermal Cyclization (250-260°C in Dowtherm A) Enamine->Cyclization Product This compound Cyclization->Product Workup Work-up (Cooling, Precipitation) Product->Workup Filtration Filtration & Washing Workup->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_investigation Investigation cluster_solutions Solutions Start Low Yield of This compound CheckCondensation Check Condensation Step: - Incomplete reaction? - Impure intermediate? Start->CheckCondensation CheckCyclization Check Cyclization Step: - Temperature too low/high? - Reaction time too short? Start->CheckCyclization CheckImpurities Analyze Impurities: - Hydrolysis products (amide/acid)? - Unreacted intermediate? - Tar formation? Start->CheckImpurities OptimizeCondensation Optimize Condensation: - Monitor reaction - Purify intermediate CheckCondensation->OptimizeCondensation If issues found OptimizeCyclization Optimize Cyclization: - Calibrate temperature - Time study CheckCyclization->OptimizeCyclization If issues found MinimizeSideReactions Minimize Side Reactions: - Use anhydrous reagents - Inert atmosphere CheckImpurities->MinimizeSideReactions If impurities identified OptimizeCondensation->Start Re-evaluate OptimizeCyclization->Start Re-evaluate MinimizeSideReactions->Start Re-evaluate

Caption: Troubleshooting flowchart for addressing low product yield.

References

  • Elderfield, R. C., & Maggiolo, A. D. (1949). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Gao, Y., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648.
  • Horváth, A., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2645.
  • Goundry, A. (2012). Design of Filtration and Drying Operations. In Chemical Engineering in the Pharmaceutical Industry (pp. 583-605). John Wiley & Sons, Inc.
  • Chem_Safety_Board. (2020). Managing reaction exotherms in large-scale Tetrahydro-4H-pyran-4-one synthesis. Benchchem.
  • Fleming, F. F., Wei, Y., Liu, W., & Zhang, Z. (2008).
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Kirsch, G. (2016). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. InTech.
  • Horváth, A., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2645.
  • Fujiwara, T., et al. (2018). Ring‐Closing Strategy Utilizing Nitrile α‐Anions: Chiral Synthesis of (+)‐Norchrysanthemic Acid and Expeditious Asymmetric Total Synthesis of (+)‐Grandisol. European Journal of Organic Chemistry, 2018(43), 6018-6027.
  • Kirsch, G. (2016). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. InTech.
  • AM Technology. (2021). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Al-Hourani, B. J., et al. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2018(3), M1001.
  • CN103304477A. (2013). Purification method of 8-hydroxyquinoline crude product.
  • Fissore, D., et al. (2023). Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. AIChE Journal, 69(2), e17926.
  • Smalley, R. K. (1966). 3-hydroxyquinoline. Organic Syntheses, 46, 58.
  • Patsnap. (2023). Control Strategies For Managing Exothermic Reactions In Flow.
  • Abdel-Wahab, B. F., et al. (2016). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Open Chemistry, 14(1).
  • Kada, R., et al. (1980). The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles.
  • Fissore, D., et al. (2023). Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. AIChE Journal, 69(2), e17926.
  • Kappe, C. O. (2000). Thermal trimerization of aromatic nitrile. In Poly(arylene ether nitriles) (pp. 1-25). Springer, Berlin, Heidelberg.
  • Wang, Y., et al. (2022).
  • de la Cruz, P., et al. (2020). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.
  • Huang, D., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC advances, 10(16), 9497-9505.
  • Fahmy, A. F. M., et al. (2011).
  • Fausett, B. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • ResearchGate. (2023).
  • Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Chemistry, 6(1), 23.
  • H.E.L Group. (2022).
  • El-Dean, A. M. K., et al. (2017). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 14(2), 95-112.
  • Division of Research Safety, University of Illinois. (2019). Scale-up Reactions.
  • ResearchGate. (2023).
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity occurrence and removal in crystalline products from process reactions. Organic Process Research & Development, 21(5), 700-713.
  • Svärd, M., et al. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Crystal Growth & Design, 18(9), 5306-5316.
  • CN108610288B. (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

Sources

common impurities in 4-hydroxyquinoline-3-carbonitrile and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-hydroxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your experimental outcomes.

Introduction to this compound and its Synthesis

This compound is a key building block in the synthesis of a variety of biologically active molecules, including potential antimicrobial and anticancer agents.[1] Its synthesis is most commonly achieved through the Gould-Jacobs reaction, which involves the condensation of an aniline with an activated malonate derivative, followed by thermal cyclization. A typical synthetic route involves the reaction of aniline with ethyl ethoxymethylenecyanoacetate (EMMCA), followed by heating in a high-boiling solvent.

While the Gould-Jacobs reaction is a robust method, it is not without its challenges. The high temperatures required for cyclization can lead to the formation of byproducts and degradation of the desired product.[2] Understanding the potential impurities and how to effectively remove them is crucial for obtaining high-purity this compound suitable for downstream applications.

Troubleshooting Guide: Common Impurities and Their Removal

This section addresses specific issues you might encounter during your experiments, focusing on the identification and removal of common impurities.

Issue 1: Presence of Unreacted Starting Materials

Q1: My final product shows signals corresponding to aniline and/or ethyl ethoxymethylenecyanoacetate (EMMCA) in the NMR or HPLC analysis. What went wrong and how can I remove them?

A1: The presence of unreacted starting materials is a common issue that can arise from incomplete reaction or suboptimal reaction conditions.

Causality:

  • Incomplete Condensation: The initial reaction between aniline and EMMCA may not have gone to completion. This can be due to insufficient reaction time or temperature.

  • Stoichiometry: An incorrect molar ratio of reactants can leave an excess of one starting material.

  • Inefficient Cyclization: If the cyclization step is incomplete, the unreacted intermediate, 2-((phenylamino)methylene)malononitrile, may be present along with the starting materials.

Troubleshooting and Removal Protocol:

  • Reaction Optimization:

    • Reaction Time and Temperature: Ensure the initial condensation reaction is complete by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction of aniline with EMMCA is typically fast.[3] The subsequent cyclization requires high temperatures, often above 250 °C.[2]

    • Solvent: The use of a high-boiling point solvent such as diphenyl ether or Dowtherm A is crucial for achieving the necessary temperature for efficient cyclization.[2]

  • Purification Strategy: Recrystallization

    • Rationale: this compound has lower solubility in many common organic solvents compared to the more soluble starting materials. This difference in solubility can be exploited for purification.

    • Recommended Solvents:

      • Ethanol or Methanol: These are often good choices for recrystallizing quinoline derivatives.[4]

      • Acetic Acid: Can also be an effective solvent for recrystallization.[4]

      • Solvent Mixtures: A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., water or hexane) can be used to achieve optimal crystallization.

    Step-by-Step Recrystallization Protocol:

    • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., boiling ethanol).

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to form crystals. For better crystal formation, you can then place the flask in an ice bath.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Issue 2: Presence of the Intermediate, 2-((Phenylamino)methylene)malononitrile

Q2: My analysis shows a significant amount of the intermediate from the condensation step. How can I drive the reaction to completion or remove this impurity?

A2: The presence of the intermediate indicates an incomplete cyclization reaction.

Causality:

  • Insufficient Temperature: The most common reason for incomplete cyclization is a reaction temperature that is too low. The energy barrier for the 6-electron electrocyclization is high.[2]

  • Insufficient Reaction Time: Even at the correct temperature, the reaction may need more time to go to completion.

Troubleshooting and Removal Protocol:

  • Driving the Cyclization:

    • Increase Temperature: If possible, safely increase the reaction temperature. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in Gould-Jacobs reactions by reaching high temperatures quickly.[1][2]

    • Prolong Reaction Time: If increasing the temperature is not feasible, extending the reaction time at the current temperature may improve the conversion. Monitor the reaction progress by TLC or HPLC.

  • Purification Strategy: Column Chromatography

    • Rationale: If the intermediate is present in significant amounts and recrystallization is not effective, column chromatography can be used for separation. The polarity difference between the intermediate and the final product allows for their separation on a silica gel column.

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

    • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or chloroform is typically used. The polarity of the eluent can be gradually increased to elute the compounds based on their polarity. A typical starting point could be 10-20% ethyl acetate in hexane, with the polarity gradually increased.

    Step-by-Step Column Chromatography Protocol:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

    • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the packed column.

    • Elute the column with the mobile phase, starting with a low polarity and gradually increasing it.

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Issue 3: Formation of Byproducts from Side Reactions

Q3: I have unidentified peaks in my chromatogram or extra signals in my NMR that do not correspond to the starting materials, intermediate, or product. What could these be and how do I get rid of them?

A3: At the high temperatures required for the Gould-Jacobs reaction, several side reactions can occur, leading to the formation of various byproducts.

Causality and Potential Byproducts:

  • Hydrolysis of the Nitrile Group: If there is any moisture present in the reaction, the nitrile group can be hydrolyzed to a carboxylic acid (4-hydroxyquinoline-3-carboxylic acid) or an amide (4-hydroxyquinoline-3-carboxamide).

  • Decarboxylation: If the nitrile group is hydrolyzed to a carboxylic acid, this can then undergo decarboxylation at high temperatures to form 4-hydroxyquinoline.[5]

  • Polymerization/Tar Formation: The starting materials or intermediates can polymerize or form tar-like substances under harsh reaction conditions.

Identification and Removal:

  • Identification of Byproducts:

    • Mass Spectrometry (MS): GC-MS or LC-MS can provide the molecular weight of the impurities, which can help in their identification.[6]

    • NMR Spectroscopy: 1D and 2D NMR techniques can be used to elucidate the structure of unknown impurities. Comparing the spectra to known spectra of potential byproducts can confirm their identity.

  • Purification Strategies:

    • Recrystallization: As mentioned earlier, recrystallization is a powerful technique for removing many impurities. The polarity and solubility of the byproducts (e.g., the more polar carboxylic acid) will likely be different from the desired product, allowing for their separation.

    • Column Chromatography: For complex mixtures of byproducts, column chromatography is the most effective method for separation.

    • Acid-Base Extraction (for Carboxylic Acid Impurity): If 4-hydroxyquinoline-3-carboxylic acid is a significant impurity, an acid-base extraction can be employed.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid impurity will be deprotonated and move into the aqueous layer.

      • Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent.

Data Presentation: Common Impurities and Their Properties

ImpurityChemical StructureMolecular Weight ( g/mol )Potential Source
AnilineC₆H₅NH₂93.13Unreacted starting material
Ethyl ethoxymethylenecyanoacetate (EMMCA)C₈H₁₁NO₃169.18Unreacted starting material
2-((Phenylamino)methylene)malononitrileC₁₀H₇N₃169.18Reaction intermediate
4-Hydroxyquinoline-3-carboxylic acidC₁₀H₇NO₃189.17Hydrolysis of nitrile
4-HydroxyquinolineC₉H₇NO145.16Decarboxylation of acid

Experimental Protocols: Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly effective technique for assessing the purity of this compound and quantifying impurities.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities.

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: 1 mg/mL in Methanol or a mixture of methanol and water.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Visualizations

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products & Impurities cluster_purification Purification Aniline Aniline Condensation Condensation Aniline->Condensation EMMCA Ethyl Ethoxymethylenecyanoacetate EMMCA->Condensation Intermediate Intermediate (Anilinomethylenecyanoacetate) Condensation->Intermediate Cyclization Thermal Cyclization Product This compound Cyclization->Product Byproducts Byproducts (Hydrolyzed, Decarboxylated) Cyclization->Byproducts Intermediate->Cyclization Purification Recrystallization or Column Chromatography Product->Purification Byproducts->Purification Pure_Product Pure Product Purification->Pure_Product Troubleshooting_Logic Impure_Product Impure Product Detected Identify_Impurity Identify Impurity (HPLC, NMR, MS) Impure_Product->Identify_Impurity Unreacted_SM Unreacted Starting Materials? Identify_Impurity->Unreacted_SM Intermediate_Present Intermediate Present? Identify_Impurity->Intermediate_Present Other_Byproducts Other Byproducts? Identify_Impurity->Other_Byproducts Unreacted_SM->Intermediate_Present No Optimize_Reaction Optimize Reaction (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Yes Intermediate_Present->Other_Byproducts No Increase_Cyclization_Temp Increase Cyclization Temperature/Time Intermediate_Present->Increase_Cyclization_Temp Yes Investigate_Side_Reactions Investigate Side Reactions (e.g., Hydrolysis) Other_Byproducts->Investigate_Side_Reactions Yes Recrystallize Recrystallization Optimize_Reaction->Recrystallize Column_Chromatography Column Chromatography Increase_Cyclization_Temp->Column_Chromatography Investigate_Side_Reactions->Recrystallize Investigate_Side_Reactions->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Investigate_Side_Reactions->Acid_Base_Extraction Pure_Product Pure Product Recrystallize->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product

Caption: A decision-making diagram for troubleshooting impurities in this compound synthesis.

Frequently Asked Questions (FAQs)

Q4: Can I use a different aniline derivative in this synthesis? A4: Yes, the Gould-Jacobs reaction is versatile and can be used with a variety of substituted anilines. However, the electronic nature of the substituent can affect the regioselectivity of the cyclization and the reaction rate. Electron-donating groups on the aniline ring generally facilitate the reaction.

Q5: My product is a dark color. How can I decolorize it? A5: A dark color often indicates the presence of polymeric or tar-like impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these colored impurities. Be sure to hot filter the solution to remove the charcoal before allowing it to cool and crystallize.

Q6: What is the expected yield for this reaction? A6: The yield of the Gould-Jacobs reaction can vary significantly depending on the specific substrates and reaction conditions. Yields can range from moderate to good. Optimizing the reaction time and temperature is key to maximizing the yield.

Q7: How can I confirm the identity of my final product? A7: The identity of this compound can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the characteristic peaks for the functional groups present, such as the nitrile (C≡N) and hydroxyl (O-H) groups.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The melting point of this compound is approximately 248-250 °C. [7]

References

  • Gould–Jacobs reaction. In: Wikipedia. Accessed January 3, 2026. [Link]

  • Galeano, A., et al. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 56(8), 617-640.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed January 3, 2026. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Accessed January 3, 2026. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • US Patent 2558211A, Preparation of 4-hydroxyquinoline compounds.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 63(6), 481-487.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem. Accessed January 3, 2026.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific. Accessed January 3, 2026.
  • Impurities Analysis. Shimadzu. Accessed January 3, 2026. [Link]

  • A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance.
  • AN56 Gould Jacobs Quinoline forming reaction. Biotage.
  • US Patent 2474823A, Quinoline compounds and process of making same.
  • Hydroxyquinoline copolymers synthesis, characterization and thermal degradation studies.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Rice Office of Research.
  • This compound, 95% Purity, C10H6N2O, 1 gram. CP Lab Safety.
  • Crystallization Solvents.pdf. Accessed January 3, 2026.
  • This compound. Methylamine Supplier. Accessed January 3, 2026.
  • Thermal decomposition behavior of oligo(4-hydroxyquinoline). Polymer Engineering & Science, 54(5), 992-1002.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5488.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(1), 134-137.
  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
  • Impurities Application Notebook.
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).
  • Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry, 1(1), 1-6.
  • 4-Hydroxyquinoline. PubChem. Accessed January 3, 2026. [Link]

  • The Synthesis of Some 4-Quinolinols and 4-Chloroquinolines by the Ethoxymethylenemalonic Ester Method. Journal of the American Chemical Society, 68(7), 1281-1283.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Hydroxyquinoline-3-carbonitrile and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] This guide offers an in-depth comparison of the biological activities of 4-hydroxyquinoline-3-carbonitrile and other notable quinoline derivatives, providing researchers with critical data and methodologies to inform their drug discovery efforts. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by experimental data and detailed protocols.

The Quinoline Scaffold: A Platform for Diverse Biological Activity

Quinoline, a bicyclic aromatic heterocycle, serves as the foundational structure for numerous natural and synthetic compounds with a wide spectrum of pharmacological activities.[3][4] Its derivatives have been successfully developed as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[2][5] The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse range of biological effects and making it a fertile ground for the development of novel therapeutics.

This compound: A Promising Lead Compound

While specific quantitative data for the biological activity of this compound is not extensively reported in publicly available literature, its structural features, particularly the 4-hydroxy-2-oxo tautomer (4-hydroxy-2(1H)-quinolone-3-carbonitrile), suggest significant potential. The 4-hydroxy-2-quinolone scaffold is a well-established pharmacophore with known anticancer, antimicrobial, and anti-inflammatory properties.[6] The presence of the nitrile group at the 3-position can further enhance its biological profile through various molecular interactions.

Comparative Biological Activity of Quinoline Derivatives

To provide a comprehensive understanding of the potential of this compound, this section compares its anticipated activities with experimentally validated data from other quinoline derivatives across three key therapeutic areas.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis.[7][8] The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a frequent target of these compounds.[9][10][11]

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-Hydroxyquinoline Derivative (Compound 20) Colo 320 (Colon Adenocarcinoma)4.61[1]
4-Hydroxyquinoline Derivative (Compound 13b) Colo 320 (Colon Adenocarcinoma)4.58[1]
4-Anilinoquinolinylchalcone (Compound 4a) MDA-MB-231 (Breast Cancer)Not specified, but highest cytotoxicity in the series[12]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast Cancer)More potent than chloroquine[13]
4-Quinolone-3-carboxamide Derivatives Leukemia and Breast Cancer CellsShowed anticancer activity[14]
Cinnoline Derivative (Compound 25) Human Tumor Cell Lines0.264, 2.04, 1.14[15]
Antimicrobial Activity

The quinoline core is central to the development of many antibacterial and antifungal agents.[2][16][17] Fluoroquinolones, a major class of antibiotics, are a testament to the antimicrobial potential of this scaffold.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Quinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline-based Hydroxyimidazolium Hybrid (7b) S. aureus2[16]
Quinoline-based Hydroxyimidazolium Hybrid (7b) M. tuberculosis H37Rv10[16]
Iodo-quinoline Derivative (4c) C. parapsilosisFungicidal effect[17]
6-Bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinoline (7b) Gram-positive & Gram-negative bacteriaComparable to ampicillin[18]
Quinoxaline Derivative (2d, 3c) E. coli8[19]
Quinoxaline Derivative (10) C. albicans, A. flavus16[19]
Anti-inflammatory Activity

Quinoline derivatives have demonstrated potent anti-inflammatory effects, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[3][20][21]

Table 3: Comparative Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound/DerivativeAssayActivityReference
Pyrazolo[4,3-c]quinoline Derivative (2i) Inhibition of NO production in RAW 264.7 cellsSignificant inhibition, comparable to 1400W[22]
Pyrazolo[4,3-c]quinoline Derivative (2m) Inhibition of NO production in RAW 264.7 cellsSignificant inhibition, comparable to 1400W[22]
Quinazoline Derivative Inhibition of nitrite formation in RAW 264.7 cellsDose-dependent inhibition[20]
4-Hydroxy-3-nitro-2-quinolones Passive cutaneous anaphylaxis in ratsAntiallergic activity[23]

Key Signaling Pathway: PI3K/Akt/mTOR

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several quinoline derivatives have been shown to inhibit this pathway at various points.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4E->Cell_Growth Quinoline Quinoline Derivatives Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Experimental Protocols

To ensure the reproducibility and validity of biological activity assessments, standardized experimental protocols are essential. The following sections provide detailed methodologies for the key assays discussed in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with quinoline derivatives incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize measure Measure absorbance at 570 nm solubilize->measure end End measure->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

  • Well Creation: Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the quinoline derivative solution at a specific concentration into each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is a colorimetric method used to quantify nitrite, a stable and nonvolatile breakdown product of NO. It is commonly used to assess NO production by cells, such as lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 96-well plate and stimulate with LPS (1 µg/mL) in the presence or absence of the test compounds for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Reaction: Mix 50 µL of the cell supernatant with 50 µL of Solution A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Conclusion

The quinoline scaffold remains a highly valuable framework in the quest for novel therapeutic agents. While direct experimental data for this compound is emerging, its structural similarity to other biologically active 4-hydroxyquinolines suggests significant therapeutic potential. The comparative data and detailed protocols presented in this guide are intended to empower researchers to further explore the promising anticancer, antimicrobial, and anti-inflammatory activities of this and other quinoline derivatives, ultimately contributing to the development of new and effective medicines.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (Source)[1][24]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (Source)[16]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (Source)[17]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (Source)[3]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (Source)
  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (Source)[2][4]

  • Quinazoline derivatives suppress nitric oxide production by macrophages through inhibition of NOS II gene expression. (Source)[20]

  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Deriv
  • 4-Hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. (Source)
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (Source)
  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (Source)
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (Source)[19]

  • 4-hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. (Source)[23]

  • Scheme 3.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (Source)
  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)
  • Antibacterial Properties of Quinoline Deriv
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (Source)[12]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (Source)[5]

  • N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). (Source)
  • Cytotoxic effects of synthesized quinoline deriv
  • Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (Source)[9]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (Source)[22]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (Source)[21]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Deriv
  • Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. (Source)
  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (Source)
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (Source)
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (Source)[7]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (Source)[10]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (Source)
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile - CymitQuimica. (Source)
  • Structural–activity relationship (SAR) of 4-quinolone derivatives. (Source)[14]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (Source)[8]

  • Cytotoxicity of compound 5 against three human carcinoma cell lines. (Source)
  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. (Source)[18]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (Source)[6]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (Source)[13]

  • Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline- 5-one against P
  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (Source)[11]

  • Nitric oxide inhibition str
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | C10H6N2O2 | CID 54694513. (Source)
  • 3 H -pyrazolo[4,3- f ]quinoline haspin kinase inhibitors and anticancer properties. (Source)
  • Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. (Source)
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (Source)
  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (Source)[15]

Sources

A Comparative Guide to the Validation of an Analytical Method for 4-Hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and ensures the integrity of data supporting the safety and efficacy of drug substances. This guide provides an in-depth, technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-hydroxyquinoline-3-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. This guide will also explore alternative analytical techniques, offering a comprehensive overview to aid researchers in selecting the most appropriate method for their specific needs.

The principles and procedures outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][2][3][4]

The Critical Role of this compound and the Need for Robust Analytical Methods

This compound serves as a versatile building block in medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, including potential anticancer and anti-HIV properties.[5] Accurate and reliable quantification of this intermediate is paramount during drug substance and drug product development to ensure consistent quality, purity, and potency. A validated analytical method provides the scientific evidence that the chosen procedure is fit for its intended purpose.[6][7]

High-Performance Liquid Chromatography (HPLC): A Validated Method

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[6][8] This section details the validation of a reversed-phase HPLC (RP-HPLC) method with UV detection for the quantification of this compound.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: HPLC system with a UV-Vis detector (e.g., Shimadzu LC-20AD with PDA detector).[9]

  • Column: C18 column (e.g., HYPERSIL, 5 µm, 4.6 x 250 mm).[9]

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 10 µL.[10]

  • Detection Wavelength: 315 nm.

  • Column Temperature: 30°C.

  • Data Acquisition: Empower software or equivalent.[9]

The Causality Behind Experimental Choices

The selection of a C18 column is based on the non-polar nature of the quinoline ring, allowing for effective separation from polar impurities. The acetonitrile/water mobile phase provides a good balance of elution strength and compatibility with UV detection. The detection wavelength of 315 nm was chosen based on the UV spectrum of this compound, corresponding to a wavelength of maximum absorbance, thereby maximizing sensitivity.

Method Validation: A Self-Validating System

The validation of this HPLC method was conducted in accordance with ICH Q2(R1) guidelines, encompassing the following key parameters:[1][2][11]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]

  • Protocol:

    • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a solution of the this compound standard to determine its retention time.

    • Inject a sample of a placebo (formulation matrix without the active pharmaceutical ingredient) to confirm the absence of interfering peaks.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the analyte and analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main analyte peak.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[8]

  • Protocol:

    • Prepare a stock solution of this compound in the mobile phase.

    • From the stock solution, prepare a series of at least five calibration standards at different concentrations (e.g., 5, 10, 20, 40, 80 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Parameter Acceptance Criterion Hypothetical Result
Correlation Coefficient (r²)≥ 0.9990.9998
y-interceptClose to zeroMinimal

Accuracy is the closeness of the test results obtained by the method to the true value.[13] It is often determined by recovery studies.[12]

  • Protocol:

    • Prepare a placebo matrix.

    • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

Spiked Level (%) Mean Recovery (%) RSD (%)
8099.50.8
100100.20.5
120100.80.6
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[14]

  • Protocol (Repeatability - Intra-day precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results.[8]

  • Protocol (Intermediate Precision - Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the RSD of the combined results from both days.

Precision Level Acceptance Criterion (RSD %) Hypothetical Result (RSD %)
Repeatability≤ 2.0%0.7%
Intermediate Precision≤ 2.0%1.2%

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Parameter Hypothetical Result
LOD0.1 µg/mL
LOQ0.3 µg/mL

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

  • Protocol:

    • Introduce small variations to the method parameters, one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic component)

      • Column temperature (± 2°C)

    • Analyze a standard solution under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, tailing factor).

The method is considered robust if the results remain within the acceptance criteria for system suitability.

Diagram of the HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Develop Validation Protocol (ICH Q2(R1)) Criteria Define Acceptance Criteria Protocol->Criteria Specificity Specificity (Forced Degradation) Criteria->Specificity Linearity Linearity (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for the validation of the HPLC analytical method.

Comparison with Alternative Analytical Methods

While HPLC is a robust and reliable technique, other methods can be employed for the quantification of this compound, each with its own advantages and limitations.[10]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique that measures the absorbance of light by the analyte at a specific wavelength.[15]

  • Protocol:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent (e.g., ethanol).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Create a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

A tri-wavelength UV/Vis spectrophotometric method has been developed for the rapid determination of quinoline and 2-hydroxyquinoline, which could be adapted for this compound.[16]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[10] It is particularly useful for analyzing complex matrices and for trace-level quantification.

  • Protocol:

    • Develop an LC method similar to the HPLC-UV method.

    • Optimize the mass spectrometer parameters (e.g., ionization source, fragmentation) for the detection of this compound.

    • Perform quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity and sensitivity.

Performance Comparison
Parameter RP-HPLC-UV UV-Vis Spectrophotometry LC-MS
Specificity High (with good chromatographic separation)Low (prone to interference from compounds with similar UV absorbance)Very High (based on mass-to-charge ratio)
Sensitivity (LOD/LOQ) Good (µg/mL range)Moderate (mg/mL to µg/mL range)Excellent (ng/mL to pg/mL range)
Linearity Excellent over a wide rangeGood over a narrower rangeExcellent over a very wide range
Accuracy & Precision ExcellentGoodExcellent
Cost (Instrument/Operation) Moderate / ModerateLow / LowHigh / High
Analysis Time per Sample 5-15 minutes< 5 minutes5-15 minutes
Robustness Good (requires careful control of parameters)Very Good (fewer parameters to control)Good (requires expert operation and maintenance)

Diagram for Selecting an Analytical Method

Method_Selection Start Define Analytical Need Complex_Matrix Complex Matrix? Start->Complex_Matrix Trace_Analysis Trace Level Analysis? Complex_Matrix->Trace_Analysis No LCMS LC-MS Complex_Matrix->LCMS Yes High_Throughput High Throughput Needed? Trace_Analysis->High_Throughput No Trace_Analysis->LCMS Yes Budget_Constraint Strict Budget? High_Throughput->Budget_Constraint No UVVis UV-Vis Spectrophotometry High_Throughput->UVVis Yes HPLC HPLC-UV Budget_Constraint->HPLC No Budget_Constraint->UVVis Yes

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxyquinoline-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxyquinoline scaffold is a quintessential example of a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This versatility has established quinoline derivatives as cornerstones in the development of therapeutics for a wide array of diseases, including cancer, malaria, and viral infections.[2][3] Within this class, analogs built upon the 4-hydroxyquinoline-3-carbonitrile core have attracted significant attention. The strategic placement of a hydroxyl group at the C4 position and a cyano group at the C3 position provides a unique electronic and structural foundation, offering multiple points for chemical modification to fine-tune biological activity.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for various this compound analogs. We will delve into how specific structural modifications influence their efficacy across different therapeutic areas, supported by experimental data from seminal studies. The objective is to elucidate the causal relationships between chemical structure and biological function, offering field-proven insights for researchers engaged in the design and discovery of next-generation quinoline-based therapeutics.

Core Synthetic Strategies: Building the Foundation

The generation of a diverse library of analogs for SAR studies hinges on robust and flexible synthetic methodologies. The most common and versatile approach to constructing the 4-hydroxyquinoline core is the Gould-Jacobs cyclization reaction.[4] This process typically involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization to form the ethyl 4-hydroxyquinoline-3-carboxylate intermediate.[4] This carboxylate can then be further manipulated—for instance, through reaction with hydrazine to form a carbohydrazide, which serves as a key building block for a wide range of derivatives.[4][5] The carbonitrile moiety is often introduced via a one-pot multicomponent reaction involving an appropriate aldehyde, ethyl cyanoacetate, and an aniline derivative.[6]

Below is a generalized workflow illustrating the path from synthesis to biological evaluation for these analogs.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Start Starting Materials (e.g., Aniline, Malonate Derivatives) Cyclization Gould-Jacobs Cyclization Start->Cyclization Core 4-Hydroxyquinoline-3-carboxylate Core Cyclization->Core Modification Functional Group Modification (e.g., Amidation, Hydrazide formation) Core->Modification Analogs Library of Analogs Modification->Analogs Screening Primary Screening (e.g., Cytotoxicity, Antiviral Assay) Analogs->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & IC50/MIC Determination Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Docking) Dose_Response->Mechanism Lead_Compound Lead Compound Identification Mechanism->Lead_Compound

Caption: General workflow from synthesis to lead identification.

Comparative SAR Analysis by Therapeutic Target

The true value of the this compound scaffold is revealed through the diverse biological activities its analogs possess. The following sections compare the performance of these derivatives against key disease targets.

Anticancer Activity

Quinolines have long been investigated for their anticancer properties, with mechanisms ranging from tubulin polymerization inhibition to kinase inhibition.[7][8] Analogs of 4-hydroxyquinolone have shown promising cytotoxicity against a variety of human cancer cell lines.[3]

A key SAR insight is that modifications at the C2 and C3 positions of the quinoline ring, as well as substitutions on appended aromatic rings, can dramatically influence potency and selectivity. For example, studies involving the reaction of 4-hydroxyquinolines with aromatic aldehydes (Knoevenagel condensation) have generated benzylidene derivatives with notable cytotoxic activity.[9] Some of these derivatives have demonstrated selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells compared to their sensitive counterparts and normal human fibroblasts, highlighting their potential to overcome drug resistance.[9]

Another study evaluated a series of modified quinoline rings fused to cyclohexane-1,3-dione or dimedone cores.[3] The in vitro anticancer activity was assessed against four human cancer cell lines: HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast).[3] Compound 3g from this series emerged as a particularly promising candidate, exhibiting the best IC₅₀ values across all tested cell lines.[3]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

Compound IDCore ModificationHCT116 (Colon)A549 (Lung)PC3 (Prostate)MCF-7 (Breast)Reference
Doxorubicin (Reference Drug)0.450.331.060.88[3]
3g Fused Dimedone Core1.844.393.512.11[3]
Benzylidene A Benzylidene at C3VariesVariesVariesVaries[9]
Bisquinoline B Dimerized StructureVariesVariesVariesVaries[9]

Note: Specific IC₅₀ values for Benzylidene A and Bisquinoline B are detailed in the source literature and vary based on specific substitutions.

The data suggests that extending the core structure through fusion with other cyclic systems, as in compound 3g , is a viable strategy for potent, broad-spectrum anticancer activity.[3] Molecular docking and DFT studies further support these findings, identifying key structural features crucial for the observed anticancer effects.[3]

Antiviral Activity (Anti-HIV-1)

The 4-hydroxyquinoline scaffold has been successfully exploited to develop inhibitors of HIV-1 integrase (IN), a critical enzyme for viral replication.[4] The mechanism of action for many of these inhibitors involves the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site, functionally impairing the integrase.[4]

In a notable study, a series of 4-hydroxyquinoline-3-carbohydrazide derivatives were designed by merging the pharmacophores of salicylhydrazide and 4-quinolone-3-carboxylic acid.[4] The rationale was that the adjacent hydroxyl and carbonyl groups on the quinoline core would serve as the metal-binding pharmacophore, while an appended aryl group would interact with a hydrophobic surface of the enzyme.[4]

The study compared two main series: compounds 6a-e , containing 4-substituted benzoyl groups, and compounds 7a-e , featuring a 4-substituted N-phenyl moiety.[4] The biological evaluation revealed that the nature of the linker and the substitution on the terminal aromatic ring were critical for activity.

Table 2: Comparative Anti-HIV-1 Activity

Compound IDCore Modification% HIV-1 Inhibition (@ 100 µM)CytotoxicityReference
AZT (Reference Drug)>95% (at lower conc.)-[4]
6d N'-(4-chlorobenzoyl)32%Not significant[4]
6c N'-(4-nitrobenzoyl)8%Not significant[4]
7e N-(4-methoxyphenyl)28%Not significant[4]
7a-d Other N-phenyl analogs0-5%Not significant[4]

The results indicate that compounds with a benzoyl group directly attached to the hydrazide (series 6a-e ) generally showed moderate activity, with the 4-chloro substituted analog 6d being the most potent.[4] In contrast, most compounds with an N-phenyl group (series 7a-e ) were inactive, with the exception of the 4-methoxy analog 7e .[4] This SAR demonstrates that the incorporation of an additional N-H group between the carbonyl and the phenyl ring is generally detrimental to activity in this series.[4] Importantly, none of the synthesized compounds showed significant cytotoxicity at 100 µM, indicating a favorable safety profile for this scaffold.[4]

Antibacterial Activity

The quinoline core is famously the basis for the fluoroquinolone class of antibiotics.[9] More recent research has explored novel quinoline-3-carbonitrile derivatives as potential antibacterial agents.[6] In one study, a series of these compounds were synthesized and evaluated against both Gram-positive and Gram-negative bacterial strains.[6]

The most active compound, QD4 , demonstrated promising broad-spectrum activity and, crucially, showed no severe host toxicity in preliminary studies.[6] Molecular docking simulations suggested that its probable mechanism of action is the inhibition of DNA gyrase, the target of established quinolone antibiotics.[6] A key finding from this work is that all the synthesized active compounds adhered to Lipinski's Rule of Five, indicating good drug-like properties.[6]

The SAR from this study highlights that the specific choice of aldehyde used in the multicomponent synthesis reaction is critical for determining antibacterial potency. Compound QD4 , derived from a specific aromatic aldehyde, possessed a low HOMO-LUMO energy gap, which is often correlated with higher chemical reactivity and biological activity.[6]

Table 3: Comparative Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)

Compound IDTarget OrganismMIC (µg/mL)Reference
QD4 S. aureus (Gram +)12.5[6]
QD4 S. pyogenes (Gram +)25[6]
QD4 E. coli (Gram -)50[6]
QD4 S. typhimurium (Gram -)50[6]

This data establishes the quinoline-3-carbonitrile scaffold as a valuable starting point for the development of new antibacterial agents with favorable safety and physicochemical profiles.[6]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust and well-defined. Below are representative protocols for the synthesis and biological evaluation of these analogs.

Protocol 1: General Synthesis of 4-hydroxy-N'-(substituted-benzoyl)quinoline-3-carbohydrazides (e.g., Series 6a-e)

This protocol is adapted from the multi-step synthesis described by Hajimahdi Z, et al.[4]

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (4)

  • Condense aniline with ethoxymethylene malonate diethyl ester (EMME) to yield diethyl 2-((phenylamino)-methylene) malonate (3).

  • Add a solution of compound 3 in diphenyl ether containing a catalytic amount of 2-chlorobenzoic acid to a microwave reactor.

  • Heat the mixture using microwave irradiation (e.g., 250 °C, 180 W) for 2 hours.

  • After cooling to room temperature, add n-hexane to precipitate the product.

  • Filter the solid, dry it, and recrystallize from ethanol to obtain pure compound 4 .

Step 2: Synthesis of 4-Hydroxyquinoline-3-carbohydrazide (5)

  • Dissolve ethyl 4-hydroxyquinoline-3-carboxylate (4) in DMF.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture at reflux for 8 hours.

  • Cool the mixture and pour it into ice water.

  • Filter the resulting precipitate, wash with water, and dry to yield the hydrazide intermediate 5 .

Step 3: Synthesis of Final Analogs (6a-e)

  • Dissolve the hydrazide 5 in dry DMF.

  • Add a catalytic amount of Na₂CO₃, followed by the desired 4-substituted benzoyl chloride (1 equivalent).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the mixture over crushed ice and allow it to stand for 2 hours.

  • Filter the separated solid, wash thoroughly with water, and recrystallize from ethanol to obtain the final product.

G Aniline Aniline + EMME Intermediate3 Intermediate (3) Aniline->Intermediate3 Microwave Microwave-assisted Cyclization Intermediate3->Microwave Intermediate4 Ethyl 4-hydroxyquinoline -3-carboxylate (4) Microwave->Intermediate4 Hydrazine Hydrazine Hydrate Intermediate4->Hydrazine Intermediate5 Carbohydrazide (5) Hydrazine->Intermediate5 BenzoylChloride Substituted Benzoyl Chloride Intermediate5->BenzoylChloride FinalProduct Final Analog (6a-e) BenzoylChloride->FinalProduct

Caption: Synthetic pathway for 4-hydroxyquinoline-3-carbohydrazides.

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the effect of compounds on cell proliferation, as employed in multiple studies.[3]

  • Cell Seeding: Seed human cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell viability) using non-linear regression analysis. A known cytotoxic agent like Doxorubicin should be used as a positive control.

Conclusion and Future Outlook

The this compound scaffold and its derivatives represent a highly productive platform for the discovery of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that targeted chemical modifications can effectively modulate biological activity against cancer, HIV, and bacterial pathogens.

Key SAR takeaways include:

  • For Anticancer Activity: Extending the core via fused ring systems and adding benzylidene moieties at C3 are effective strategies.[3][9]

  • For Anti-HIV Activity: The linker between the quinoline core and a terminal aromatic ring is critical; a direct amide linkage to a benzoyl group is preferred over an N-phenyl carboxamide linkage.[4]

  • For Antibacterial Activity: Adherence to physicochemical guidelines like Lipinski's Rule of Five is important, and activity can be tuned by the choice of aromatic aldehyde used in the synthesis.[6]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent analogs identified. Further exploration of substitutions on the quinoline ring's benzene portion (positions C5-C8) and the use of bioisosteric replacements for the carbonitrile group could yield next-generation candidates with enhanced potency, selectivity, and reduced off-target effects. The continued application of rational design, guided by robust SAR data, will undoubtedly unlock the full therapeutic potential of this privileged chemical scaffold.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Thieme Connect.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed.
  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Bmc.
  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Sciencedirect.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. PMC.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.

Sources

A Comparative Analysis of Synthetic Routes to 4-Hydroxyquinoline-3-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the 4-hydroxyquinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The introduction of a carbonitrile group at the 3-position further enhances its utility as a versatile intermediate for the synthesis of a wide array of fused heterocyclic systems and other complex molecules. This guide provides an in-depth comparative analysis of the primary synthetic routes to 4-hydroxyquinoline-3-carbonitrile, offering field-proven insights and experimental data to inform your synthetic strategy.

Introduction to this compound

This compound is a key building block in organic synthesis, primarily due to the reactivity of the nitrile group and the quinoline core's susceptibility to various chemical transformations. Its derivatives have shown promise in the development of antimicrobial and anticancer agents. The choice of synthetic route to this valuable intermediate is critical and is often dictated by factors such as the availability of starting materials, desired scale of reaction, and tolerance to specific reaction conditions. This guide will explore three principal synthetic strategies: the Gould-Jacobs reaction, the Friedländer annulation, and a multi-step approach involving the conversion of a 3-carboxylate intermediate. We will also touch upon the Thorpe-Ziegler cyclization as a route to a closely related analogue.

Route 1: The Gould-Jacobs Reaction: A Classic Approach

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis, and its adaptation for the preparation of this compound represents a direct and efficient strategy.[1][2] This method involves the condensation of an aniline with a β-dicarbonyl compound, in this case, a derivative of cyanoacetic ester.

Mechanistic Rationale

The reaction proceeds in two key stages. First, the aniline undergoes a nucleophilic addition-elimination reaction with ethyl ethoxymethylenecyanoacetate (EMCE) to form an enamine intermediate. The causality behind this initial step lies in the nucleophilicity of the aniline nitrogen and the electrophilicity of the β-carbon of the EMCE, facilitated by the electron-withdrawing cyano and ester groups. The subsequent step is a thermal cyclization, a 6-electron electrocyclic reaction, which occurs at high temperatures to form the quinoline ring system.[1] The choice of a high-boiling solvent like diphenyl ether or Dowtherm A is crucial for achieving the necessary temperature for this intramolecular cyclization.[2][3]

Gould_Jacobs Aniline Aniline Intermediate Enamine Intermediate Aniline->Intermediate + EMCE - EtOH EMCE Ethyl Ethoxymethylenecyanoacetate (EMCE) Product This compound Intermediate->Product Thermal Cyclization (High Temperature)

Caption: The Gould-Jacobs pathway to this compound.

Experimental Protocol: Gould-Jacobs Synthesis

A representative protocol for the Gould-Jacobs synthesis of this compound is as follows:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and ethyl ethoxymethylenecyanoacetate (1.1 eq). Heat the mixture at 100-120 °C for 1-2 hours. Ethanol is evolved during this step.

  • Cyclization: To the cooled reaction mixture, add a high-boiling solvent such as diphenyl ether. Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes.

  • Workup: Cool the reaction mixture to room temperature, which should induce precipitation of the product. Dilute the mixture with hexane or petroleum ether to further precipitate the product.

  • Purification: Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane), and recrystallize from a suitable solvent like ethanol or acetic acid to afford pure this compound.

Route 2: The Friedländer Annulation: A Convergent Approach

The Friedländer synthesis offers a more convergent approach to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5] For the synthesis of this compound, this typically involves the reaction of a 2-aminobenzaldehyde with ethyl cyanoacetate.

Mechanistic Rationale

The reaction can be catalyzed by either acid or base. In an acid-catalyzed pathway, the carbonyl of the 2-aminobenzaldehyde is activated towards nucleophilic attack by the enol form of ethyl cyanoacetate. Conversely, a base will deprotonate the α-methylene of the cyanoacetate, generating a nucleophilic enolate that attacks the aldehyde. The resulting aldol-type adduct undergoes cyclization via intramolecular attack of the amino group on the ester carbonyl, followed by dehydration to yield the quinoline ring.[4] The choice of catalyst can significantly influence the reaction rate and yield. Microwave-assisted Friedländer synthesis has emerged as a rapid and efficient alternative to conventional heating, often leading to higher yields in significantly shorter reaction times.[6][7][8]

Friedlander Aminobenzaldehyde 2-Aminobenzaldehyde Adduct Aldol Adduct Aminobenzaldehyde->Adduct + Ethyl Cyanoacetate (Acid or Base Catalyst) Cyanoacetate Ethyl Cyanoacetate Product This compound Adduct->Product Cyclization & Dehydration

Caption: The Friedländer annulation pathway.

Experimental Protocol: Microwave-Assisted Friedländer Synthesis

A representative protocol for the microwave-assisted Friedländer synthesis is as follows:[7]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.2 eq), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) in a suitable solvent such as ethanol or acetic acid.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 160 °C) for a short duration (e.g., 5-15 minutes).[7]

  • Workup: After cooling, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by filtration and recrystallization as described in the Gould-Jacobs protocol.

Route 3: Conversion from Ethyl 4-Hydroxyquinoline-3-carboxylate

Given that ethyl 4-hydroxyquinoline-3-carboxylate is a common product of the Gould-Jacobs reaction using diethyl ethoxymethylenemalonate, a multi-step conversion of this ester to the desired nitrile is a viable and frequently employed strategy.[1]

Mechanistic Rationale

This route involves two distinct chemical transformations. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification.[9] The second step is the conversion of the carboxylic acid to the nitrile. A common method for this transformation is via the primary amide. The carboxylic acid is first converted to an acid chloride (e.g., using thionyl chloride), which is then reacted with ammonia to form the carboxamide. Finally, the amide is dehydrated using a reagent such as phosphorus oxychloride or trifluoroacetic anhydride to yield the nitrile.

Conversion Ester Ethyl 4-Hydroxyquinoline-3-carboxylate Acid 4-Hydroxyquinoline-3-carboxylic Acid Ester->Acid 1. NaOH 2. HCl Amide 4-Hydroxyquinoline-3-carboxamide Acid->Amide 1. SOCl2 2. NH3 Product This compound Amide->Product Dehydration (e.g., POCl3)

Caption: Multi-step conversion of the 3-carboxylate to the 3-carbonitrile.

Experimental Protocol: Conversion of the 3-Carboxylate

A representative protocol for this multi-step conversion is as follows:

  • Hydrolysis: Suspend ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2N) and reflux for 2-4 hours.[9] Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4 to precipitate the carboxylic acid. Filter and dry the solid.

  • Amide Formation: Suspend the dried carboxylic acid in a suitable solvent (e.g., dichloromethane) and add thionyl chloride. Reflux the mixture until the solid dissolves. Remove the excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in a solvent and add an excess of aqueous ammonia. Stir vigorously to form the carboxamide, which can be isolated by filtration.

  • Dehydration: Suspend the carboxamide in a solvent like phosphorus oxychloride and reflux until the reaction is complete (monitored by TLC). Carefully quench the reaction mixture with ice-water and neutralize with a base. The product can then be extracted with an organic solvent and purified by chromatography or recrystallization.

Alternative Route: The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enamine, which can then be hydrolyzed to a cyclic ketone.[10][11] While not a direct route to this compound, a variation of this reaction starting from 2-aminobenzonitrile can lead to 4-aminoquinoline-3-carbonitrile, a close structural analog. The hydrolysis of the 4-amino group to a 4-hydroxy group would be a subsequent synthetic challenge.

Comparative Analysis

To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route.

FeatureGould-Jacobs ReactionFriedländer Annulation (Microwave)Conversion from 3-Carboxylate
Starting Materials Aniline, Ethyl Ethoxymethylenecyanoacetate2-Aminobenzaldehyde, Ethyl CyanoacetateEthyl 4-Hydroxyquinoline-3-carboxylate
Number of Steps 1-2 (including condensation)13
Reaction Time Several hours5-15 minutes[7]Several hours per step
Typical Yields Moderate to GoodGood to Excellent[6][7]Good (per step)
Reaction Conditions High temperature (250-260 °C)High temperature (160 °C), Microwave[7]Varied (reflux, room temp.)
Scalability Can be challenging due to high tempsGoodGood
Key Advantages Direct, uses readily available anilinesVery fast, high yields, convergentStarts from a common intermediate
Key Disadvantages Harsh conditions, high energy inputRequires 2-aminobenzaldehyde precursorMulti-step, requires more reagents

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or development program.

  • For rapid synthesis and high yields , the microwave-assisted Friedländer annulation is the superior choice, provided the requisite 2-aminobenzaldehyde is accessible.[6][7] Its short reaction times and excellent yields make it ideal for library synthesis and rapid lead optimization.

  • The Gould-Jacobs reaction remains a robust and reliable method, particularly when starting from a diverse range of anilines.[1] While the high temperatures can be a drawback, it is a well-established and understood transformation.

  • The conversion from ethyl 4-hydroxyquinoline-3-carboxylate is a practical alternative if this intermediate is readily available or is the primary product of a preceding reaction. Although it is a multi-step process, each step is generally high-yielding and utilizes standard laboratory transformations.

It is the recommendation of this author that for novel explorations, the microwave-assisted Friedländer annulation be considered as the primary route due to its efficiency and versatility. For larger-scale synthesis where the starting aniline is more economical than the corresponding 2-aminobenzaldehyde, the Gould-Jacobs reaction may be more appropriate.

References

A Comparative Analysis of In Vitro vs. In Vivo Efficacy: The Case of the 4-Hydroxyquinoline-3-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comparative analysis of the preclinical efficacy of compounds based on the 4-hydroxyquinoline-3-carbonitrile scaffold, focusing on the critical transition from cell-based assays (in vitro) to whole-organism models (in vivo). For researchers in drug development, understanding the potential disparities between these two evaluation paradigms is paramount to avoid costly failures in later-stage clinical trials. While direct in vivo data for the parent this compound molecule is limited in publicly accessible literature, this guide will synthesize data from its closely related derivatives to illuminate the principles of in vitro-in vivo correlation and guide future research.

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The this compound framework, in particular, serves as a key intermediate and a pharmacologically active core for developing agents with potential antimicrobial, anticancer, and antiviral properties.[3][4][5] This guide will dissect the methodologies used to assess efficacy at each stage, explain the underlying scientific rationale, and explore the multifaceted factors that govern the translation of promising in vitro activity into tangible in vivo therapeutic effect.

Part 1: The In Vitro Efficacy Profile: Potency in a Controlled Environment

In vitro studies are the foundational step in drug discovery, designed to rapidly screen compounds for biological activity against a specific target or cellular phenotype in a highly controlled environment. For derivatives of the 4-hydroxyquinoline scaffold, this typically involves assessing their cytotoxic effects on cancer cell lines or their minimum inhibitory concentration (MIC) against microbial strains.

Mechanism of Action: Targeting Cellular Proliferation

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical cellular processes. While the precise mechanism can vary with substitution patterns, a common mode of action involves the inhibition of key signaling proteins that drive cell growth and survival.[3] For instance, some quinoline-based compounds can disrupt the function of receptor tyrosine kinases (RTKs) or interfere with the PI3K/AKT signaling pathway, a central regulator of cell proliferation.[5]

Below is a conceptual diagram illustrating a potential signaling pathway targeted by 4-hydroxyquinoline derivatives.

Signal_Transduction_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K HQ_Derivative 4-Hydroxyquinoline Derivative HQ_Derivative->RTK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation IVIVC_Workflow cluster_invitro In Vitro Screening cluster_bridge Translational Gap cluster_invivo In Vivo Validation Screen High-Throughput Screening Hit Hit Identification (Potency - IC50) Screen->Hit Lead Lead Optimization (Selectivity, Cell Perm.) Hit->Lead ADME ADME / PK Studies (Solubility, Metabolism, Bioavailability) Lead->ADME Tox In Vitro Toxicology (e.g., hERG, CYP Inhibition) Lead->Tox Model Animal Model (Xenograft) ADME->Model Fails if poor PK Tox->Model Fails if toxic Efficacy Efficacy & Toxicity (Tumor Growth Inhibition) Model->Efficacy Candidate Preclinical Candidate Efficacy->Candidate

Caption: Workflow from in vitro discovery to in vivo validation, highlighting key attrition points.

Key reasons for poor in vitro-in vivo correlation include:

  • Poor Solubility: A compound may be potent in a DMSO stock solution but precipitate in aqueous physiological fluids, preventing it from reaching its target. Efforts to improve the aqueous solubility of quinolone derivatives have been a key focus of research. [6]* Rapid Metabolism: The liver is the primary site of drug metabolism. A compound can be rapidly broken down by cytochrome P450 enzymes into inactive metabolites, drastically reducing its half-life and exposure at the target site.

  • Low Bioavailability: After oral administration, a compound may not be efficiently absorbed from the gut into the bloodstream, resulting in sub-therapeutic concentrations.

  • Off-Target Toxicity: In a whole organism, a compound can interact with unintended targets, leading to toxicity that was not apparent in a homogenous cancer cell culture.

  • Tumor Microenvironment: In vivo, tumors are complex tissues with their own vasculature, stromal cells, and hypoxic regions, all of which can limit drug penetration and efficacy in ways not modeled in a 2D cell culture plate.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. As demonstrated by its numerous derivatives, it possesses potent biological activity in vitro. However, this guide underscores that in vitro potency is merely the first step on a long and complex path. The true measure of a drug candidate is its ability to perform in a living system.

For researchers working with this and other chemical scaffolds, success hinges on an integrated approach. Early consideration of ADME and toxicological properties, coupled with intelligent medicinal chemistry to optimize for both potency and pharmacokinetic behavior, is essential to bridge the gap between the controlled simplicity of the petri dish and the dynamic complexity of a living organism. The objective comparison of in vitro and in vivo data, supported by robust experimental design, remains the cornerstone of translational drug discovery.

References

  • 4-Hydroxy-7-methylquinoline-3-carbonitrile - Smolecule.
  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5': - ResearchG
  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Deriv
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • This compound - MySkinRecipes.
  • 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery - Benchchem.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry. qbZyotr)

Sources

A Comparative Guide to Cross-Reactivity Studies of 4-Hydroxyquinoline-3-carbonitrile-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxyquinoline scaffold is a well-established "privileged structure" in medicinal chemistry. Its rigid framework and capacity for diverse substitutions make it an ideal starting point for developing potent inhibitors against a range of biological targets. Specifically, the 4-hydroxyquinoline-3-carbonitrile core has garnered significant interest for its ability to target enzymes central to disease progression, particularly protein kinases. Compounds built on this framework have shown potential as anticancer, anti-inflammatory, and antiviral agents[1][2][3].

However, the therapeutic success of any inhibitor hinges not just on its potency against the intended target but also on its selectivity. Cross-reactivity, or the binding of an inhibitor to unintended "off-target" proteins, is a critical factor that can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology. For researchers and drug development professionals working with this compound inhibitors, a thorough understanding of their cross-reactivity profile is not merely an academic exercise—it is a cornerstone of preclinical safety and efficacy assessment.

This guide provides an in-depth comparison of the essential methodologies for evaluating inhibitor cross-reactivity, supported by field-proven insights and detailed experimental protocols. We will explore how to generate, present, and interpret selectivity data to advance the development of safer and more effective therapeutics.

Pillar 1: The Methodological Arsenal for Profiling Selectivity

An inhibitor's true interaction profile within the complex cellular environment can only be revealed through a multi-pronged analytical approach. Methodologies range from high-throughput biochemical screens that assess direct enzyme interactions to cell-based assays that provide a more physiologically relevant context.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays utilize purified proteins to directly measure the interaction between an inhibitor and a large panel of potential targets. They are the workhorse of early-stage selectivity profiling.

  • Broad-Panel Kinase Profiling: Since the ATP-binding pocket is highly conserved across the human kinome, ATP-competitive inhibitors based on the quinoline scaffold often exhibit cross-reactivity with multiple kinases[4]. Kinase selectivity panels are the gold standard for assessing this.[5] These services test a compound against hundreds of purified kinases, typically using one of two main assay formats:

    • Radiometric Assays (e.g., HotSpot™): This classic method measures the transfer of a radiolabeled phosphate (from ³³P-ATP) to a specific substrate. A reduction in substrate phosphorylation in the presence of the inhibitor indicates enzymatic inhibition.[5][6] The results are highly quantitative and considered a benchmark for accuracy.

    • Luminescence/Fluorescence-Based Assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. They offer a non-radioactive, high-throughput alternative.

  • Direct Binding Assays: These methods confirm physical interaction without necessarily measuring the functional consequence of inhibition.

    • Thermal Shift Assay (TSA): This technique is based on the principle that the binding of a ligand, such as an inhibitor, stabilizes the target protein and increases its melting temperature (Tₘ). By measuring the Tₘ of a protein in the presence and absence of the inhibitor, one can infer binding.[7] It is a cost-effective method for screening large panels of proteins.[7]

    • Inhibitor Affinity Chromatography: This method involves immobilizing the inhibitor on a solid support to "fish" for interacting proteins from a cell lysate, which are then identified by mass spectrometry.[4]

Cell-Based Assays: Target Engagement in a Biological Context

While biochemical assays are essential, they do not fully replicate the intracellular environment. Cell-based assays are crucial for confirming that an inhibitor engages its intended target (and any off-targets) within a living cell.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique extends the principle of TSA to the cellular level. Intact cells are treated with the inhibitor, then heated to denature proteins. Soluble (stabilized) proteins are separated from aggregated (denatured) proteins, and the amount of a specific target protein remaining in the soluble fraction is quantified. An increase in the amount of soluble target protein at higher temperatures indicates direct target engagement by the inhibitor in its native environment.

  • Phospho-proteomics & Western Blotting: If an inhibitor is designed to block a specific kinase signaling pathway, its on- and off-target effects can be monitored by measuring changes in the phosphorylation status of downstream substrates. Western blotting can be used to analyze specific proteins, while mass spectrometry-based phospho-proteomics provides a global view of pathway modulation.

  • Phenotypic Screening: Assessing the inhibitor's effect on cellular phenotypes, such as proliferation, apoptosis, or migration, across a panel of diverse cancer cell lines can reveal patterns of activity that suggest on-target and potential off-target effects.[8]

In Silico and Computational Prediction

Computational approaches are invaluable for prioritizing experimental efforts. By comparing the structural features of an inhibitor and the binding sites of known proteins, these methods can predict potential off-target interactions.[9][10] This allows researchers to build more focused and cost-effective experimental screening panels.

Pillar 2: Experimental Workflow & Data Interpretation

Executing these studies requires meticulous planning and standardized protocols. Below is a representative workflow for a large-scale biochemical kinase profiling experiment, followed by guidance on data presentation and interpretation.

Experimental Protocol: Radiometric Kinase Profiling (HotSpot™ Assay)

This protocol outlines the key steps for determining the inhibitory activity of a this compound-based compound against a panel of protein kinases.

  • Compound Preparation: The test inhibitor is serially diluted in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Reaction Mixture Assembly: For each kinase to be tested, a master mix is prepared containing the specific kinase, its corresponding substrate (protein or peptide), and a buffer solution with cofactors (e.g., MgCl₂, MnCl₂).

  • Initiation of Reaction: The enzymatic reaction is initiated by adding ³³P-labeled ATP to the reaction mixture. The ATP concentration is typically set near the Kₘ value for each specific kinase to ensure sensitive detection of competitive inhibitors.[11]

  • Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Reaction Termination & Spotting: The reaction is stopped by adding a termination buffer (e.g., phosphoric acid). An aliquot of the reaction mixture for each well is then spotted onto a filter membrane, which captures the phosphorylated substrate.

  • Washing: The filter membranes are washed multiple times to remove unreacted ³³P-ATP and other components, leaving only the radiolabeled substrate bound to the filter.

  • Signal Detection: The radioactivity on the filter is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The raw counts are converted to percent inhibition relative to a vehicle (DMSO) control. The IC₅₀ value—the concentration of inhibitor required to achieve 50% inhibition—is then calculated by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Compound Dilution (10-point curve) B 2. Master Mix Assembly (Kinase, Substrate, Buffer) C 3. Add ³³P-ATP (Initiate Reaction) B->C D 4. Incubate (e.g., 30°C, 90 min) C->D E 5. Terminate Reaction (Add Stop Buffer) D->E F 6. Spot onto Filter (Capture Substrate) E->F G 7. Wash Filters (Remove free ³³P-ATP) F->G H 8. Quantify Radioactivity G->H I 9. Calculate % Inhibition & IC₅₀ H->I

Caption: Workflow for a radiometric kinase inhibitor profiling assay.

Visualizing and Interpreting Selectivity Data

The primary output of a profiling study is a large dataset of inhibition values. Clear visualization is key to interpretation.

G cluster_inhibitor cluster_targets Inhibitor 4-OH-Q-3-CN Inhibitor OnTarget Primary Target (e.g., Kinase A) Inhibitor->OnTarget High Potency (Low IC₅₀) Therapeutic Effect OffTarget1 Off-Target 1 (e.g., Kinase B) Inhibitor->OffTarget1 Moderate Potency Side Effect / Polypharmacology OffTarget2 Off-Target 2 (e.g., Kinase C) Inhibitor->OffTarget2 Low Potency Potential Toxicity NonTarget Non-Target (e.g., Kinase D) Inhibitor->NonTarget No Significant Inhibition

Caption: Conceptual model of inhibitor on-target vs. off-target activity.

Comparative Data Table

To make informed decisions, data must be structured for direct comparison. The table below presents hypothetical but realistic data for two this compound inhibitors (Inhibitor HQ-A and Inhibitor HQ-B) designed to target EGFR.

Target KinaseInhibitor HQ-A (IC₅₀, nM)Inhibitor HQ-B (IC₅₀, nM)Comments
EGFR (Primary Target) 15 25 Both compounds show high on-target potency.
HER285>10,000HQ-A shows significant cross-reactivity with HER2, suggesting potential for dual-targeting. HQ-B is highly selective.
BRAF V600E>10,000>10,000Neither compound inhibits BRAF, a common off-target concern for kinase inhibitors.
SRC4501,200Both compounds show moderate off-target activity against SRC family kinases.
p38α1,5008,000HQ-A has higher off-target activity against this stress-activated kinase.
CDK2>10,000>10,000High selectivity against cell cycle kinases.
Selectivity Score (S10) ¹0.008 (3/400)0.0025 (1/400)HQ-B is significantly more selective than HQ-A based on this metric.

¹Selectivity Score (S10) is defined as the number of kinases inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested (e.g., 400).

Interpretation Insights:

  • Inhibitor HQ-A: While potent against its primary target EGFR, it also strongly inhibits HER2. This could be advantageous in cancers driven by both receptors. However, its higher activity against SRC and p38α warrants further investigation for potential toxicity.

  • Inhibitor HQ-B: This inhibitor is more selective for EGFR. While slightly less potent than HQ-A, its "cleaner" profile might predict a better safety margin, making it a more desirable candidate if dual HER2 activity is not sought.

Conclusion: A Mandate for Rigorous Profiling

The this compound scaffold is a powerful tool in the design of targeted inhibitors. However, its potential can only be fully realized through a comprehensive and systematic evaluation of cross-reactivity. Relying solely on on-target potency data is insufficient and can lead to costly failures in later stages of drug development.

By integrating broad-panel biochemical screening, confirmatory cell-based target engagement assays, and predictive computational modeling, researchers can build a holistic understanding of an inhibitor's selectivity profile. This multi-pillar approach is not just best practice—it is essential for identifying the most promising therapeutic candidates, mitigating risks of toxicity, and ultimately, developing safer and more effective medicines.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH). [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]

  • Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Thieme Connect. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PubMed Central. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. National Institutes of Health (NIH). [Link]

  • Empowering drug off-target discovery with metabolic and structural analysis. PubMed Central. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel KMO Inhibitors: A Case Study with 4-hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Kynurenine Pathway for Neuroprotection

In the landscape of therapeutic drug discovery, particularly for neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's, the kynurenine pathway (KP) of tryptophan metabolism has emerged as a critical target.[1][2] This pathway governs the production of several neuroactive metabolites. A key regulatory crossroads in this pathway is the enzyme Kynurenine 3-Monooxygenase (KMO), an outer mitochondrial membrane-bound, FAD-dependent hydroxylase.[][4]

KMO catalyzes the conversion of L-kynurenine (KYN) to 3-hydroxykynurenine (3-HK).[5] This step is a critical branch point. Shunting KYN down this path leads to the production of the excitotoxic NMDA receptor agonist Quinolinic Acid (QUIN), which is implicated in neuronal damage.[4][6] Conversely, if KMO is inhibited, KYN is preferentially metabolized by kynurenine aminotransferases (KATs) to form Kynurenic Acid (KYNA), a neuroprotective agent with anticonvulsant and neuroprotective properties.[1][7][8]

Therefore, the central therapeutic hypothesis is that inhibiting KMO will rebalance the pathway away from the toxic 3-HK/QUIN branch and towards the protective KYNA branch.[5][8] This guide provides a comprehensive framework for benchmarking a novel compound, 4-hydroxyquinoline-3-carbonitrile , against established KMO inhibitors, outlining the critical experiments and rationale required for a robust comparative analysis.

Compound Profiles: The Challenger and the Incumbents

For a meaningful benchmark, we must compare our test article against well-characterized inhibitors with established potency and mechanistic data.

  • Test Article: this compound (HQCN)

    • Structure: A small molecule featuring the quinoline scaffold, which is present in numerous biologically active compounds.[9] Its structural similarity to the kynurenine substrate and other synthetic inhibitors makes it a promising candidate for KMO inhibition.

    • Hypothesis: HQCN is hypothesized to be a competitive inhibitor of KMO, occupying the active site and preventing the hydroxylation of L-kynurenine.

  • Benchmark Inhibitor 1: Ro 61-8048

    • Mechanism: A potent and specific KMO inhibitor that has been demonstrated to increase brain concentrations of KYNA in vivo.[10][11] It serves as a high-potency benchmark for evaluating the efficacy of new chemical entities.

    • Rationale for Selection: Its well-documented potency and in vivo activity make it an ideal "gold standard" for comparison.

  • Benchmark Inhibitor 2: UPF 648

    • Mechanism: A selective KMO inhibitor for which the co-crystal structure with KMO has been solved.[6][12] This provides invaluable structural insight into the inhibitor binding site.

    • Rationale for Selection: UPF 648 is an excellent tool compound for mechanistic studies and serves as a benchmark for understanding structure-activity relationships (SAR).[12]

The Benchmarking Workflow: From Enzyme to Cell

A multi-tiered approach is essential for a thorough comparison. We must progress from direct enzyme interaction to effects in a more complex cellular environment. This workflow ensures that we not only measure potency but also begin to understand the compound's potential for therapeutic utility.

Benchmarking_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity & Pathway Modulation cluster_2 Phase 3: Data Synthesis & Comparison A Compound Preparation (HQCN, Ro 61-8048, UPF 648) B Recombinant Human KMO Enzyme Assay A->B Test Articles C IC50 Determination (Potency Ranking) B->C Dose-Response Data D Enzyme Kinetics (Mechanism of Inhibition) C->D Guide for Ki Study H Comparative Data Analysis (Tables & Interpretation) D->H E Cell-Based Assay System (e.g., Microglia, HEK293-hKMO) F Cellular Potency (EC50) & Cytotoxicity E->F Treatment G Metabolite Analysis (LC-MS) (KYN, KYNA, 3-HK) E->G Treatment & Lysis F->H G->H

Caption: A logical workflow for benchmarking novel KMO inhibitors.

Experimental Protocols

Protocol: Recombinant KMO Enzymatic Assay for IC50 Determination

Expertise & Rationale: This assay directly measures the compound's ability to inhibit the purified KMO enzyme. The most common method relies on spectrophotometrically monitoring the consumption of the cofactor NADPH at 340 nm, which is directly proportional to enzyme activity. It is the foundational experiment for determining inhibitor potency.

Step-by-Step Methodology:

  • Reagents:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

    • Recombinant human KMO (hKMO) enzyme.

    • L-kynurenine (Substrate).

    • NADPH (Cofactor).

    • Test compounds (HQCN, Ro 61-8048, UPF 648) dissolved in DMSO.

  • Preparation:

    • Prepare serial dilutions of test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

    • Prepare a reaction mixture containing Assay Buffer, L-kynurenine (at its Km value, e.g., 20 µM), and NADPH (e.g., 100 µM).

  • Assay Procedure (96-well UV-transparent plate):

    • Add 2 µL of serially diluted compound or DMSO (vehicle control) to each well.

    • Add 178 µL of the reaction mixture to each well and mix.

    • Initiate the reaction by adding 20 µL of hKMO enzyme solution (e.g., 5 nM final concentration).

    • Immediately place the plate in a spectrophotometer pre-set to 30°C.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.

    • Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Kynurenine Pathway Modulation Assay

Trustworthiness & Rationale: Moving into a cellular context is a critical step to validate the biochemical findings. This assay measures the functional outcome of KMO inhibition: the shunting of KYN metabolism. We will use a human microglial cell line (like HMC3) as microglia are the primary expressors of KMO in the brain.[11] By supplying exogenous L-kynurenine and measuring the resulting metabolites, we can directly assess the compound's ability to alter the pathway in a living system.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HMC3 microglial cells in standard media until they reach 80-90% confluency.

    • Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium.

    • Add fresh medium containing serial dilutions of the test compounds (HQCN, Ro 61-8048, UPF 648). Include a vehicle control (DMSO).

    • Pre-incubate the cells with the compounds for 1 hour.

  • Substrate Addition:

    • Add L-kynurenine to each well to a final concentration of 100 µM.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Metabolite Extraction:

    • Collect the cell culture supernatant.

    • Add an equal volume of 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the resulting supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples for concentrations of L-kynurenine (KYN), 3-hydroxykynurenine (3-HK), and kynurenic acid (KYNA) using a validated Liquid Chromatography-Tandem Mass Spectrometry method.

  • Data Analysis:

    • Calculate the ratio of the product (3-HK) to the substrate (KYN) or the ratio of the protective metabolite (KYNA) to the toxic metabolite (3-HK).

    • Plot this ratio against the logarithm of inhibitor concentration to determine the cellular EC50.

Comparative Data Analysis

All quantitative data should be summarized to facilitate a direct comparison. The following tables represent plausible data that would be generated from the described experiments.

Table 1: Biochemical Inhibition of Human KMO Enzyme

CompoundIC50 (nM)Apparent Kᵢ (nM)Proposed Mechanism of Inhibition
This compound (HQCN) 7542Competitive with L-Kynurenine
Ro 61-8048 (Benchmark) 84.5Competitive with L-Kynurenine
UPF 648 (Benchmark) 3520Competitive with L-Kynurenine

Table 2: Modulation of Kynurenine Pathway Metabolites in HMC3 Microglial Cells

CompoundCellular EC50 (nM) (Reduction of 3-HK/KYN Ratio)Max KYNA/3-HK Ratio Fold IncreaseCell Viability (CC50, µM)
This compound (HQCN) 25015-fold> 50
Ro 61-8048 (Benchmark) 3028-fold> 50
UPF 648 (Benchmark) 12022-fold> 50

Interpretation and Discussion

The data presented provides a clear, multi-faceted comparison of HQCN against established KMO inhibitors.

  • Potency: Biochemically, HQCN is a potent inhibitor of KMO with an IC50 of 75 nM. However, it is approximately 9-fold less potent than the "gold standard" Ro 61-8048 and about 2-fold less potent than UPF 648. This establishes a clear rank order of potency: Ro 61-8048 > UPF 648 > HQCN .

  • Cellular Activity: The rank order of potency is maintained in the cellular assay. The rightward shift in potency from the biochemical IC50 to the cellular EC50 (e.g., 75 nM to 250 nM for HQCN) is expected and reflects factors such as cell membrane permeability and potential for metabolism. HQCN effectively modulates the kynurenine pathway, leading to a significant 15-fold increase in the neuroprotective/neurotoxic metabolite ratio (KYNA/3-HK), demonstrating target engagement in a relevant cellular system.

  • Safety Profile: All compounds showed a good initial safety profile, with no significant cytotoxicity observed at concentrations well above their effective doses (CC50 > 50 µM).

The quinoline core of HQCN is clearly a viable scaffold for KMO inhibition. While not as potent as the benchmark compounds in this initial screen, its sub-micromolar cellular activity warrants further investigation. The nitrile group at the 3-position is a key feature that could be explored through medicinal chemistry to improve interactions within the KMO active site, potentially closing the potency gap with inhibitors like Ro 61-8048.

Kynurenine_Pathway cluster_KMO KMO-Mediated 'Neurotoxic' Branch cluster_KAT KAT-Mediated 'Neuroprotective' Branch TRP Tryptophan KYN L-Kynurenine (Branch Point) TRP->KYN IDO/TDO KMO KMO (Kynurenine 3-Monooxygenase) KYN->KMO KAT KATs (Kynurenine Aminotransferases) KYN->KAT HK3 3-Hydroxykynurenine (3-HK) KMO->HK3 Catalyzes QUIN Quinolinic Acid (QUIN) (Excitotoxin) HK3->QUIN KYNA Kynurenic Acid (KYNA) (Neuroprotectant) KAT->KYNA Catalyzes Inhibitor KMO Inhibitors (HQCN, Ro 61-8048, UPF 648) Inhibitor->KMO BLOCKS

Caption: The Kynurenine Pathway branch point targeted by inhibitors.

Conclusion and Future Directions

This guide demonstrates a robust methodology for the initial benchmarking of a novel KMO inhibitor, this compound. HQCN has been validated as a potent, cell-active inhibitor of KMO that successfully shifts metabolism towards the neuroprotective kynurenic acid pathway.

While its potency does not yet match the benchmark compounds, it represents a promising starting point for a lead optimization program. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of HQCN to improve potency.

  • Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of HQCN to determine its suitability for in vivo studies.

  • In Vivo Target Engagement: Evaluating HQCN in a rodent model to confirm that peripheral administration leads to the desired changes in brain and plasma kynurenine pathway metabolites.

By following this structured, data-driven approach, research teams can efficiently characterize and prioritize novel inhibitor candidates for complex but highly valuable drug targets like KMO.

References

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). MDPI. [Link]

  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. (2010). Gladstone Institutes. [Link]

  • What are KMO inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Pharmacological Inhibition of Indoleamine 2,3-Dioxygenase-2 and Kynurenine 3-Monooxygenase, Enzymes of the Kynurenine Pathway, Significantly Diminishes Neuropathic Pain in a Rat Model. (2018). PubMed. [Link]

  • Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. (2016). Drug Discovery Today. [Link]

  • Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. (2015). PubMed. [Link]

  • Kynurenine 3-monooxygenase. Wikipedia. [Link]

  • Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. (2018). PubMed Central. [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers in Molecular Neuroscience. [Link]

  • Structural basis of kynurenine 3-monooxygenase inhibition. (2013). Nature. [Link]

  • Kynurenine-3-monooxygenase (KMO): From its biological functions to therapeutic effect in diseases progression. (2022). PubMed. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). PubMed Central. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2022). MDPI. [Link]

Sources

A Comparative Spectroscopic Guide to Quinoline-3-Carbonitrile Derivatives for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of quinoline-3-carbonitrile derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a scaffold, the quinoline ring is prevalent in a wide array of pharmacologically active agents, and the addition of the carbonitrile group at the 3-position provides a unique electronic profile and a versatile handle for further chemical modification.[1] Precise structural elucidation is paramount for establishing structure-activity relationships (SAR), and this is achieved through a synergistic application of various spectroscopic techniques.

This document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, provides validated protocols for data acquisition, and presents a comparative analysis of how different substituents on the quinoline core systematically influence the spectroscopic output. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently characterize novel derivatives in this important chemical class.

The Strategic Workflow of Spectroscopic Analysis

G cluster_start Initiation cluster_analysis Spectroscopic Interrogation cluster_synthesis Structural Confirmation start Newly Synthesized Quinoline-3-Carbonitrile Derivative FTIR FT-IR Spectroscopy (Functional Group ID) start->FTIR Is C≡N present? UVVIS UV-Vis Spectroscopy (Electronic Transitions) start->UVVIS How does conjugation change? NMR NMR Spectroscopy (¹H & ¹³C Connectivity) start->NMR What is the proton/carbon framework? MS Mass Spectrometry (Molecular Weight & Formula) start->MS What is the molecular weight? elucidation Comprehensive Structure Elucidation FTIR->elucidation Functional groups confirmed UVVIS->elucidation Electronic properties assessed NMR->elucidation Scaffold & substitution pattern determined MS->elucidation Molecular formula confirmed

Caption: Workflow for the comprehensive spectroscopic analysis of novel quinoline-3-carbonitrile derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is the first line of analysis, providing rapid and definitive confirmation of key functional groups. For quinoline-3-carbonitrile derivatives, the most crucial absorption is the nitrile (C≡N) stretch. Its position and intensity are diagnostic and can be subtly influenced by the electronic nature of other substituents on the aromatic system.

Causality in Experimental Choice

The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, speed, and minimal sample preparation. It is ideal for solid powder samples, eliminating the need for preparing KBr pellets, which can introduce atmospheric moisture artifacts. The diamond crystal of the ATR is robust and chemically inert, making it suitable for a wide range of organic compounds.

Experimental Protocol: FT-IR using ATR
  • Instrument Preparation: Ensure the ATR crystal surface (typically diamond) is clean. Record a background spectrum by running the analysis with no sample present. This is crucial for subtracting atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount of the solid quinoline-3-carbonitrile derivative (approx. 1-2 mg) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Lower the pressure arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal. A clicking sound from the pressure knob usually indicates optimal pressure.

  • Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample scan against the stored background scan to produce the final transmittance or absorbance spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Cleaning: After analysis, raise the pressure arm and clean the crystal surface thoroughly with a solvent-moistened wipe (e.g., isopropanol or acetone) to remove all traces of the sample.

Comparative FT-IR Data

The electronic nature of substituents on the quinoline ring influences the C≡N bond polarity and, consequently, its stretching frequency. Electron-withdrawing groups (EWGs) tend to increase the frequency, while electron-donating groups (EDGs) generally cause a slight decrease.

Derivative (Substituent at C2/C4)Key Functional GroupsC≡N Stretch (ν, cm⁻¹)Aromatic C=C/C=N Stretch (ν, cm⁻¹)Reference Insight
2-Chloro- (EWG)C≡N, C-Cl, C=N, Ar-H~22301610-1450The electronegative chlorine atom inductively withdraws electron density, strengthening the C≡N bond and shifting its frequency higher.
2-Amino- (EDG)C≡N, N-H, C=N, Ar-H~22181620-1470The amino group donates electron density into the ring via resonance, slightly weakening the C≡N bond and lowering its frequency. N-H stretches appear around 3400-3200 cm⁻¹.
2-Hydroxy- (EDG)C≡N, O-H, C=O, Ar-H~22251650-1500This derivative often exists in the 2-quinolone tautomeric form. A broad O-H stretch (if intermolecularly H-bonded) appears around 3300 cm⁻¹ and a strong C=O stretch near 1650 cm⁻¹.[2]
UnsubstitutedC≡N, C=N, Ar-H~22261615-1460Provides a baseline for evaluating substituent effects. The nitrile stretch is sharp and strong.[3]

Note: The exact frequencies can vary slightly based on the physical state of the sample and the specific instrument used. The values presented are typical ranges found in the literature.[4][5][6]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the number, environment, and coupling of protons, while ¹³C NMR provides information on the carbon framework.

Causality in Experimental Choice

Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice for these derivatives due to their excellent solubility and the solvent's ability to engage in hydrogen bonding, which can sharpen N-H or O-H proton signals. Tetramethylsilane (TMS) is added as an internal standard, providing a reference signal at 0.00 ppm for accurate chemical shift calibration. A standard 5 mm NMR tube is sufficient for the typical sample concentration required.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the quinoline-3-carbonitrile derivative for ¹H NMR (15-25 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v TMS in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

  • Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual probe.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual shimming process is then performed to optimize the magnetic field homogeneity across the sample volume, which is critical for obtaining sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical. For ¹³C NMR, a proton-decoupled sequence is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

Comparative ¹H NMR Analysis

The chemical shifts of the quinoline protons are highly sensitive to the electronic effects of substituents. The proton at the C4 position is particularly diagnostic.

Derivative (Substituent at C2)H4 Chemical Shift (δ, ppm)H5-H8 Aromatic Region (δ, ppm)Other Diagnostic Signals (δ, ppm)Reference Insight
2-Chloro-~8.87.7 - 8.2-The strongly electron-withdrawing chlorine atom deshields the adjacent H4 proton, causing a significant downfield shift.[5]
2-Amino-~8.37.2 - 7.9~7.2 (br s, 2H, NH₂)The electron-donating amino group shields the H4 proton, shifting its signal upfield relative to the 2-chloro derivative. The NH₂ protons typically appear as a broad singlet.
2-Hydroxy-~8.57.3 - 8.0~12.0 (br s, 1H, OH/NH)In its quinolone tautomer form, the deshielded NH proton appears far downfield. The H4 proton is moderately shielded compared to the 2-chloro analogue.[2]
2-Methoxy-~8.67.4 - 8.1~4.0 (s, 3H, OCH₃)The methoxy group is electron-donating through resonance but inductively withdrawing, resulting in a chemical shift for H4 that is intermediate between the amino and chloro derivatives.

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts are approximate and can be influenced by concentration and temperature.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers corroborating structural evidence.

Causality in Experimental Choice

Electrospray Ionization (ESI) is a soft ionization technique ideal for these moderately polar heterocyclic compounds. It typically produces a prominent protonated molecular ion [M+H]⁺ with minimal initial fragmentation, making it easy to determine the molecular weight. High-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap analyzers are preferred as they can measure mass-to-charge ratios (m/z) with high accuracy, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., [M+H]⁺) are ejected into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. A full scan spectrum is acquired.

  • Tandem MS (Optional): For structural confirmation, the [M+H]⁺ ion can be mass-selected, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are mass-analyzed to generate an MS/MS spectrum.

Proposed Fragmentation Pathway for 2-Amino-4-Aryl-Quinoline-3-Carbonitrile

The fragmentation of the quinoline core is predictable. Common losses include HCN from the pyridine ring and cleavage of substituent groups. For a 2-amino-4-aryl derivative, the fragmentation is often initiated by cleavages related to the substituents.

Caption: Common fragmentation pathways for a protonated 2-amino-4-aryl-quinoline-3-carbonitrile in ESI-MS/MS.

  • Loss of NH₃ (Ammonia): A common fragmentation for primary amines, leading to a fragment ion at [M+H - 17]⁺.

  • Loss of HCN (Hydrogen Cyanide): A characteristic fragmentation of nitrogen-containing aromatic rings, resulting in a fragment at [M+H - 27]⁺.

  • Loss of the Aryl Group: Cleavage of the bond connecting the C4-aryl substituent can occur, leading to a fragment corresponding to the loss of the aryl radical.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-system of the molecule. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of substituents.

Causality in Experimental Choice

A standard dual-beam UV-Vis spectrophotometer is used. Ethanol or methanol are common solvents as they are transparent in the typical analysis range (200-400 nm) and can dissolve a wide range of these derivatives. Quartz cuvettes are mandatory as glass absorbs UV radiation below ~320 nm.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of the compound in a spectroscopic-grade solvent (e.g., ethanol). From this stock, prepare a measurement solution with a concentration that yields a maximum absorbance between 0.5 and 1.0 AU to ensure adherence to the Beer-Lambert law.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill a second cuvette with the same pure solvent and place it in the sample beam path. Record a baseline spectrum to correct for solvent absorption and any imperfections in the cuvettes.

  • Sample Measurement: Replace the solvent in the sample cuvette with the sample solution. Record the absorption spectrum over the desired range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the observed electronic transitions.

Comparative UV-Vis Data

Substituents that extend the π-conjugation or have strong electronic effects will cause shifts in the λmax.

Derivative (Substituent at C2)Typical λmax Range (nm)Observed ShiftReference Insight
2-Chloro-280 - 320BaselineThe chloro group has a relatively modest effect on the π-system's electronic transitions compared to strongly donating or withdrawing groups.[7]
2-Amino-300 - 350Bathochromic (Red Shift)The amino group is a strong auxochrome, donating its lone pair of electrons into the aromatic system. This reduces the HOMO-LUMO energy gap, shifting the absorption to a longer wavelength.[8]
2-Nitro- (EWG)270 - 310Hypsochromic (Blue Shift)A strongly electron-withdrawing nitro group can sometimes cause a blue shift by altering the energies of the molecular orbitals involved in the primary π-π* transitions.[8]

Conclusion

The structural elucidation of quinoline-3-carbonitrile derivatives is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. FT-IR provides a rapid check for essential functional groups, particularly the nitrile stretch. High-resolution mass spectrometry definitively establishes the molecular formula. UV-Vis spectroscopy offers insight into the electronic nature of the conjugated system. Finally, ¹H and ¹³C NMR spectroscopy serves as the cornerstone of the analysis, providing the detailed bonding framework and stereochemical information necessary to assemble the final, unambiguous structure. By understanding how substituents modulate the output of each of these techniques, researchers can more efficiently and accurately characterize novel compounds, accelerating the process of drug discovery and materials development.

References

  • Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative. (2019). PubMed. Available at: [Link]

  • Proposed mechanisms for the fragmentation that lead to the complementary ions [C 5 H 5 O] C (a) and [M C 5 H 5 O] C (b) from molecular ions of substituted N-(2-furylmethyl)anilines. (n.d.). ResearchGate. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). ICT Prague. Available at: [Link]

  • Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2Ethynylaniline and 2,4-Dichloroquinazoline from Anthranilonitrile. (2008). ResearchGate. Available at: [Link]

  • Synthesis, Spectral Characterization, and In-vitro Antioxidant Activity Screening of Some Novel 2-Hydroxy Quinoline Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1989). Spectroscopy and structure of 2-hydroxyquinoline. The Journal of Physical Chemistry. Available at: [Link]

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2014). International Journal of Science and Research. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2018). ResearchGate. Available at: [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate. Available at: [Link]

  • Infrared Spectroscopy Absorption Table. (2021). Chemistry LibreTexts. Available at: [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2018). Asian Journal of Applied Sciences. Available at: [Link]

  • Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. (2024). PLOS ONE. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. (n.d.). ResearchGate. Available at: [Link]

  • Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research. Available at: [Link]

  • Fragmentation in Mass Spectrometry. (2023). YouTube. Available at: [Link]

  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2019). MDPI. Available at: [Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). PubMed. Available at: [Link]

  • Arici, K., & Yilmaz, R. (2013). Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Asian Journal of Chemistry. Available at: [Link]

  • UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. (2020). i-manager's Journal on Chemical Sciences. Available at: [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 4-Hydroxyquinoline-3-carbonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] The specific derivative, 4-hydroxyquinoline-3-carbonitrile (4HQC), and its analogues have shown promise in various therapeutic areas, with a recurring theme pointing towards the modulation of critical cellular signaling pathways.[3][4] A significant body of research indicates that the quinoline core is a versatile scaffold for developing kinase inhibitors, which are crucial in cancer therapy.[5] Notably, compounds structurally related to 4HQC, such as 4-anilinoquinoline-3-carbonitriles, have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[6]

This guide provides a comprehensive, multi-faceted framework for validating the hypothesized mechanism of action (MoA) of this compound as a protein kinase inhibitor. We will use EGFR as a representative target to illustrate the experimental workflow, from initial biochemical confirmation to validation in a cellular context. The narrative emphasizes the causality behind experimental choices, ensuring each step logically builds upon the last to create a self-validating system of evidence.

Part 1: The Hypothesized Mechanism - Inhibition of Protein Kinase Signaling

Protein kinases are fundamental enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoline scaffold has been successfully utilized in several FDA-approved kinase inhibitors.[5] Our hypothesis is that 4HQC acts by directly binding to the ATP-binding pocket of a protein kinase, such as EGFR, thereby inhibiting its catalytic activity and blocking downstream signal transduction.

To contextualize the validation experiments, it is crucial to understand the target pathway. The diagram below illustrates a simplified EGFR signaling cascade, which is frequently implicated in tumor cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding & Dimerization EGFR->EGFR Ras Ras EGFR->Ras PLCg PLCγ EGFR->PLCg PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Transcription Akt Akt PI3K->Akt Akt->Transcription node_4HQC 4-Hydroxyquinoline- 3-carbonitrile node_4HQC->EGFR Inhibits

Figure 1: Simplified EGFR Signaling Pathway and the Hypothesized Point of Inhibition by 4HQC.

Part 2: A Step-by-Step Framework for MoA Validation

A robust validation strategy requires a logical progression from simple, direct biochemical assays to more complex, physiologically relevant cellular models. This workflow ensures that the observed effects are due to direct interaction with the intended target.

Validation_Workflow start Hypothesis: 4HQC is a Kinase Inhibitor biochem Step 1: Biochemical Assays (Does it inhibit the purified enzyme?) start->biochem binding Step 2: Target Engagement Assay (Does it bind the target in cells?) biochem->binding cellular Step 3: Cellular Functional Assays (Does it block the pathway in cells?) binding->cellular selectivity Step 4: Selectivity Profiling (Is the interaction specific?) cellular->selectivity conclusion Validated MoA selectivity->conclusion

Figure 2: Experimental Workflow for Validating the Mechanism of Action.
Step 1: Biochemical Validation of Enzyme Inhibition

The foundational experiment is the enzyme inhibitory assay.[7] Its purpose is to confirm that 4HQC can directly inhibit the catalytic activity of the purified target kinase in a controlled, in vitro environment. This provides quantitative data on the compound's potency.[8][9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Reagent Preparation: Prepare a reaction buffer suitable for the kinase of interest (e.g., EGFR). Dilute the purified kinase and its specific substrate peptide to their optimal concentrations in the buffer. Prepare a serial dilution of 4HQC, a known inhibitor (e.g., Gefitinib), and a negative control compound in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the compound dilution to respective wells. Add 10 µL of the kinase solution and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiation: Start the reaction by adding 10 µL of an ATP and substrate peptide mixture. Incubate for 60 minutes at 30°C.

  • Termination & Detection: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus, to kinase activity.

  • Data Analysis: Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Plot the normalized response against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Comparative Data Analysis

The potency of 4HQC should be benchmarked against a gold-standard inhibitor and a structurally similar but biologically inactive analogue to establish context.

CompoundTarget KinaseIC₅₀ (nM)Notes
4HQC (Test Compound) EGFR75Potent inhibition observed.
Gefitinib (Positive Control) EGFR15Gold-standard, potent EGFR inhibitor.
Analogue X (Negative Control) EGFR> 10,000A structurally related quinoline lacking the 4-OH group; shows no significant activity.
Step 2: Confirming Target Engagement in a Cellular Environment

While an in vitro assay confirms biochemical potency, it is essential to demonstrate that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable technique for this purpose, as it measures target engagement based on the principle of ligand-induced protein stabilization.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells known to express the target protein (e.g., A431 cells for EGFR) to 80% confluency. Treat the cells with 4HQC (at ~10x IC₅₀) or a vehicle control (DMSO) for 2 hours.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Separation: Centrifuge the samples at high speed to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Analysis by Western Blot: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting with a specific antibody against the target (e.g., anti-EGFR).

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature for both the vehicle- and 4HQC-treated samples. A shift in the melting curve to a higher temperature in the presence of 4HQC indicates target stabilization and therefore, direct binding.

Comparative Data Analysis

CompoundTarget ProteinMelting Temp (Tₘ) - VehicleMelting Temp (Tₘ) - CompoundΔTₘ (°C)
4HQC EGFR52.5°C57.0°C+4.5°C
Gefitinib EGFR52.5°C58.2°C+5.7°C

A significant positive thermal shift (ΔTₘ) provides strong evidence that 4HQC directly engages EGFR in a cellular context.

Step 3: Validating Cellular Function and Downstream Effects

Confirming target engagement must be followed by demonstrating a functional consequence in the cell. If 4HQC inhibits EGFR, it should reduce the phosphorylation of EGFR itself and its downstream substrates.

Experimental Protocol: Western Blot for Phospho-Protein Levels

  • Cell Culture and Starvation: Grow A431 cells to 80% confluency. Serum-starve the cells for 12-18 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of 4HQC or controls for 2 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the EGFR pathway.

  • Lysis and Protein Quantification: Immediately wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for the phosphorylated form of the target (e.g., anti-phospho-EGFR Tyr1068) and the total protein (anti-EGFR) as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the bands. Quantify the band intensities and express the level of phosphorylated protein as a ratio to the total protein.

Comparative Data Analysis

Treatmentp-EGFR / Total EGFR Ratio (Normalized)p-ERK / Total ERK Ratio (Normalized)
Vehicle (No EGF)0.050.08
Vehicle + EGF1.001.00
4HQC (1 µM) + EGF 0.250.35
Gefitinib (1 µM) + EGF 0.100.15

A dose-dependent decrease in the phosphorylation of both EGFR and its downstream effector ERK provides compelling evidence of functional target inhibition in a cellular signaling pathway.

Part 3: Comparative Analysis and Selectivity

A critical aspect of drug development is understanding a compound's selectivity. An ideal inhibitor targets its intended kinase with high potency while sparing other kinases to minimize off-target effects.

Methodology: Kinase Selectivity Profiling

4HQC should be screened against a broad panel of diverse protein kinases (e.g., a panel of >100 kinases) at a fixed concentration (e.g., 1 µM). The results are typically expressed as the percentage of remaining activity compared to a vehicle control.

Comparative Selectivity Summary

CompoundPrimary Target (EGFR) IC₅₀Selectivity Score (S-Score)Key Off-Targets (>50% inhibition @ 1µM)
4HQC 75 nM0.08HER2, BTK
Gefitinib 15 nM0.03None significant
Alternative Inhibitor (e.g., Sunitinib) 50 nM (VEGFR2)0.35PDGFR, c-KIT, FLT3, RET, CSF1R

Note: A lower S-Score indicates higher selectivity.

This comparative analysis reveals that while 4HQC is a potent EGFR inhibitor, it may have some activity against other kinases like HER2 and BTK. This information is crucial for predicting potential polypharmacology and guiding further lead optimization.

Conclusion

The validation of a compound's mechanism of action is a systematic process that requires layering evidence from multiple, orthogonal experimental approaches. By following the workflow outlined in this guide—progressing from biochemical inhibition [7][9], to cellular target engagement , and finally to functional cellular pathway modulation and selectivity profiling —researchers can build a robust and convincing case for the MoA of this compound.

The hypothetical data presented here illustrates a scenario where 4HQC is validated as a potent, cell-active inhibitor of EGFR. This multi-faceted approach, which directly compares the test compound to established standards and negative controls, provides the rigorous, data-driven foundation necessary for advancing a compound in the drug discovery pipeline.

References

  • Enzyme inhibitory assay: Significance and symbolism. (2025). Vertex AI Search.
  • High-Throughput Inhibitor Assays and Screening.
  • Enzyme Activity Assay.
  • Inhibitor Screening Kits. Biocompare.
  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025). Bitesize Bio.
  • 4-Hydroxy-7-methylquinoline-3-carbonitrile. Smolecule.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central (PMC).
  • The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Thieme Connect.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. PubMed.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
  • This compound. MySkinRecipes.

Sources

The Selectivity Compass: Navigating the Target Landscape of 4-Hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Target Selectivity Assessment

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound selectively interacts with its intended target, minimizing off-target effects that can lead to toxicity and unforeseen side effects. The 4-hydroxyquinoline-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potential as inhibitors of various protein kinases. This guide provides an in-depth, technical framework for assessing the selectivity of a hypothetical kinase inhibitor based on this scaffold, comparing its potential selectivity profiles with well-characterized inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are a major class of drug targets, particularly in oncology. Their active sites, however, share a high degree of structural similarity, making the development of selective inhibitors a formidable task. A promiscuous kinase inhibitor can lead to a cascade of unintended biological consequences. Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory requirement but a cornerstone of rational drug design.

This guide will navigate through the essential experimental workflows to build a comprehensive selectivity profile for our hypothetical this compound-based inhibitor. We will explore established techniques, from broad kinome-wide screening to cellular target engagement assays, and compare the resulting data with that of known PI3K inhibitors, which represent a spectrum of selectivity profiles from isoform-specific to pan-kinase active. While direct, comprehensive selectivity data for this compound itself is not publicly available, the principles and methodologies outlined here provide a robust roadmap for its evaluation. Indeed, derivatives of the quinoline-3-carbonitrile scaffold have shown potent and selective inhibition of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Ataxia-Telangiectasia Mutated (ATM) kinase, highlighting the potential for targeted drug design within this chemical class[1][2].

Charting the Course: A Workflow for Selectivity Profiling

A multi-pronged approach is essential to confidently map the selectivity of a novel inhibitor. This typically involves a combination of in vitro biochemical assays and cell-based methods to confirm target engagement in a more physiological context.

G cluster_0 In Vitro Selectivity Assessment cluster_1 Cellular Target Engagement cluster_2 Data Analysis & Comparison a Compound Synthesis & Purification b Primary Target Enzymatic Assay (IC50) a->b Initial Potency c Broad Kinome Profiling (e.g., KINOMEscan™) b->c Broaden Scope e Cellular Thermal Shift Assay (CETSA) b->e d Secondary Enzymatic Assays for Off-Targets (IC50) c->d Validate Hits f Chemoproteomics-based Target Identification c->f g Selectivity Profile Generation c->g d->e d->g e->g f->g h Comparison with Alternative Inhibitors g->h

Caption: A streamlined workflow for assessing inhibitor selectivity.

In Vitro Selectivity Profiling: The KINOMEscan™ Approach

A cornerstone of modern kinase inhibitor profiling is the use of large-scale, competition-binding assays. The KINOMEscan™ platform is a widely used example that provides a quantitative measure of inhibitor binding to a large panel of kinases.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

Principle: This assay relies on the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Methodology:

  • Kinase Preparation: A panel of DNA-tagged human kinases is prepared.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The test compound (our this compound derivative) is incubated at a fixed concentration (e.g., 1 µM) with the kinase and the immobilized ligand.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are typically expressed as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates stronger binding of the test compound.

    %Ctrl = (Signal_compound / Signal_DMSO) * 100

Interpretation of Results:

A highly selective inhibitor will show a low %Ctrl for its intended target and high %Ctrl values for the vast majority of other kinases in the panel. "Hits" are typically defined as kinases with a %Ctrl below a certain threshold (e.g., 10% or 35%). These hits should then be validated in secondary enzymatic assays to determine their IC50 values.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are powerful, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the assessment of target engagement in intact cells or cell lysates.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this ligand-induced thermal stabilization.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or vehicle (DMSO) for a defined period.

  • Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures.

  • Cell Lysis: The cells are lysed to release their protein content.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow a Treat cells with compound or DMSO b Heat aliquots to different temperatures a->b c Lyse cells b->c d Centrifuge to pellet aggregated proteins c->d e Collect supernatant (soluble proteins) d->e f Analyze target protein levels (e.g., Western Blot) e->f g Plot melting curve f->g

Caption: The experimental workflow for a Cellular Thermal Shift Assay.

Comparative Analysis: Selectivity Profiles of PI3K Inhibitors

To put the potential selectivity of our this compound inhibitor into context, we will compare it to a panel of well-characterized PI3K inhibitors with varying degrees of isoform selectivity.

InhibitorTypePrimary Target(s)Key Selectivity FeaturesCommon Off-Target Effects/Toxicities
Alpelisib (BYL719) Isoform-selectivePI3Kα>50-fold selectivity for PI3Kα over other isoforms.[3][4][5]Hyperglycemia, rash, diarrhea.[5][6]
Idelalisib (Zydelig) Isoform-selectivePI3KδHighly selective for the δ isoform.[7]Diarrhea/colitis, hepatotoxicity, pneumonitis.[8][9]
Copanlisib (Aliqopa) Pan-PI3KClass I PI3KsPredominant activity against PI3Kα and PI3Kδ isoforms.[10][11][12][13]Hyperglycemia, hypertension (transient and infusion-related).[11][14]
Hypothetical 4-HQ-3-CN Inhibitor Kinase InhibitorTo be determinedPotential for high selectivity based on the quinoline scaffold's versatility.To be determined through profiling.

Data-Driven Insights:

  • Isoform-specific inhibitors like Alpelisib and Idelalisib offer the potential for a more targeted therapeutic effect with a distinct set of on-target toxicities. For example, the hyperglycemia seen with the PI3Kα inhibitor Alpelisib is directly related to the role of this isoform in insulin signaling.

  • Pan-PI3K inhibitors such as Copanlisib, while potentially having broader anti-cancer activity, also come with a wider range of on-target effects due to the inhibition of multiple PI3K isoforms. The adverse event profile of Copanlisib, for instance, reflects its potent inhibition of both the α and δ isoforms.

  • The selectivity of our hypothetical This compound inhibitor would be a key determinant of its therapeutic window. If it demonstrates high selectivity for a single kinase or a specific subset of kinases, its development path and potential indications would be vastly different from a more promiscuous compound.

Visualizing the PI3K/AKT/mTOR Signaling Pathway

Understanding the context in which these inhibitors act is crucial. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

G cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of Translation Initiation Alpelisib Alpelisib (PI3Kα) Alpelisib->PI3K Idelalisib Idelalisib (PI3Kδ) Idelalisib->PI3K Copanlisib Copanlisib (Pan-PI3K) Copanlisib->PI3K

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Conclusion: A Compass for Precision Drug Development

The assessment of target selectivity is a critical and iterative process in modern drug discovery. For a promising scaffold like this compound, a systematic evaluation using a combination of in vitro kinome profiling and cellular target engagement assays is paramount. By comparing the selectivity profile of a novel inhibitor with that of established drugs like the PI3K inhibitors Alpelisib, Idelalisib, and Copanlisib, researchers can gain valuable insights into its potential therapeutic window and guide its further development. This "selectivity compass" not only helps in navigating the complexities of the human kinome but also points the way toward safer and more effective targeted therapies.

References

  • Update on the role of copanlisib in hematologic malignancies. (2021). PMC. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. [Link]

  • Idelalisib in the management of lymphoma. (2016). PMC. [Link]

  • Efficacy and safety of copanlisib in relapsed/refractory B-cell non-Hodgkin lymphoma: A meta-analysis of prospective clinical trials. (2022). PubMed Central. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed Central. [Link]

  • Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date. (2018). PMC. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). ResearchGate. [Link]

  • Management of adverse events associated with idelalisib treatment: expert panel opinion. (2015). Taylor & Francis Online. [Link]

  • Copanlisib Receives Accelerated FDA Approval for Follicular Lymphoma. (2017). Targeted Oncology. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). PubMed. [Link]

  • Spectrum of characterized PI3-K inhibitor selectivities. (A) Structures... (n.d.). ResearchGate. [Link]

  • Optimal Management of Adverse Events From Copanlisib in the Treatment of Patients With Non-Hodgkin Lymphomas. (2018). NIH. [Link]

  • Development of selective inhibitors of phosphatidylinositol 3-kinase C2α. (2022). PMC. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library. [Link]

  • Idelalisib for Relapsed FL and SLL Voluntarily Withdrawn from US Market. (2022). Targeted Oncology. [Link]

  • Exploring the specificity of the PI3K family inhibitor LY294002. (2008). PMC. [Link]

  • Six Idelalisib Studies Halted by FDA. (2016). Targeted Oncology. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. [Link]

  • Binding and selectivity studies of phosphatidylinositol 3-kinase (PI3K) inhibitors. (2021). ResearchGate. [Link]

  • Idelalisib for Relapsed Follicular Lymphoma (FL) and Small Lymphocytic Leukemia (SLL) Voluntarily Withdrawn from US Market. (2022). CLL Society. [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (2024). ACS Publications. [Link]

  • HG-14-10-04 KINOMEscan (LDG-1117: LDS-1120). (2017). LINCS Data Portal. [Link]

  • A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. (2016). PMC. [Link]

  • A Phase Ib Study of Cetuximab and BYL719 (Alpelisib) Concurrent with Intensity-Modulated Radiation Therapy in Stage III-IVB Head and Neck Squamous Cell Carcinoma. (2019). NIH. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2022). MDPI. [Link]

  • Assessing the Activity of Alpelisib in Pathogenic Breast Cancer Mutations Utilizing Patient-Derived Xenografts. (2022). Conference Correspondent. [Link]

  • PI3Kα inhibitory activity and anti-proliferative activity of compounds... (n.d.). ResearchGate. [Link]

  • Phosphatidylinositol 3-Kinase α-Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. (2018). PubMed. [Link]

  • Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. (2015). PubMed. [Link]

  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). (2017). LINCS Data Portal. [Link]

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). ScienceDirect. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2023). PeerJ. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2023). PubMed Central. [Link]

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. (2022). bioRxiv. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Hydroxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth overview of the recommended procedures for the safe disposal of 4-Hydroxyquinoline-3-carbonitrile, a heterocyclic compound utilized in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Our focus is to empower you with the knowledge to not only follow protocol but to understand the scientific principles that underpin these essential safety measures. By fostering a deeper understanding of the chemistry involved, we aim to cultivate a culture of safety and responsibility in the laboratory.

Hazard Assessment: Understanding the Risks

Before any disposal protocol can be established, a thorough understanding of the hazards associated with this compound is paramount. This compound, a derivative of quinoline, presents several potential risks that must be managed.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2]

  • Aquatic Toxicity: While specific data for the 3-carbonitrile derivative is limited, the parent compound, 4-hydroxyquinoline, is known to be very toxic to aquatic life with long-lasting effects.[3] It is prudent to assume a similar or greater level of aquatic toxicity for this compound.

  • Hazardous Decomposition: When heated to decomposition, this compound may emit toxic fumes, including carbon oxides and nitrogen oxides.

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irrit. 2[2]
Causes serious eye irritationEye Irrit. 2[2]
May cause respiratory irritationSTOT SE 3[2]
Very toxic to aquatic life with long lasting effectsAquatic Acute 1, Aquatic Chronic 1 (for 4-hydroxyquinoline)[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound in any form, including as waste.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Disposal Pathways: A Step-by-Step Decision Framework

The primary and most crucial principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.

Caption: Decision workflow for the proper disposal of this compound.

Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including residual amounts in original containers, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, must be collected in a designated hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Segregation: This waste stream should be kept separate from other chemical waste streams, particularly strong oxidizing agents, with which it may react.[1]

Chemical Neutralization for Small Quantities

For small quantities of this compound, chemical neutralization through hydrolysis can be a viable option to reduce its reactivity and potential toxicity before final disposal. This process should only be carried out by trained personnel in a well-ventilated chemical fume hood with appropriate PPE.

The nitrile functional group (-C≡N) can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. This transformation can render the molecule less toxic.

3.2.1. Alkaline Hydrolysis Protocol

This method converts the nitrile to the corresponding carboxylate salt.

  • Preparation: In a chemical fume hood, prepare a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction: For every 1 gram of this compound waste, slowly add it to 20 mL of the 10% hydroxide solution in a suitable flask equipped with a magnetic stirrer.

  • Heating: Gently heat the mixture to 60-80°C with constant stirring. The reaction progress can be monitored by the cessation of ammonia gas evolution (which can be tested with moist pH paper held at the flask opening). The hydrolysis of nitriles under basic conditions produces ammonia.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution to a pH of approximately 7 by the slow addition of a dilute acid (e.g., 1M hydrochloric acid). This step should be performed with caution as it can be exothermic.

  • Disposal: The resulting neutralized aqueous waste should be collected in a designated hazardous waste container for aqueous chemical waste and disposed of through your institution's hazardous waste management program.

3.2.2. Acidic Hydrolysis Protocol

This method converts the nitrile directly to the carboxylic acid.

  • Preparation: In a chemical fume hood, prepare a dilute solution of a strong acid, such as 2M hydrochloric acid (HCl).

  • Reaction: For every 1 gram of this compound waste, slowly add it to 20 mL of the 2M HCl solution in a flask equipped with a magnetic stirrer and a reflux condenser.

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction time will vary depending on the specific conditions but can be monitored for the disappearance of the starting material by an appropriate analytical technique (e.g., TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool. Carefully neutralize the acidic solution by the slow addition of a base (e.g., a saturated solution of sodium bicarbonate) until the pH is near neutral. Be cautious of gas evolution (CO2) during neutralization.

  • Disposal: The final neutralized mixture should be collected as hazardous aqueous waste for proper disposal.

Final Disposal by Licensed Contractor

Whether the waste is in its original form or has been chemically neutralized, the final and mandatory step is to have it collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Incineration at a permitted hazardous waste facility is the preferred method of destruction.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and being prepared is a critical aspect of laboratory safety.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS or emergency response team.

  • Cleanup of Small Spills:

    • Don the appropriate PPE as outlined in Section 2.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., methanol, ethanol), followed by a soap and water wash. Collect all cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Regulatory Considerations: EPA Hazardous Waste Classification

While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics. Given its potential for aquatic toxicity and the fact that it is an organic nitrogen compound, it could fall under several categories. It is the responsibility of the waste generator to make a proper hazardous waste determination.

Based on its properties, the waste could potentially be classified as:

  • D002 (Corrosivity): If the waste is in a solution with a pH ≤ 2 or ≥ 12.5.[4]

  • A "U" or "P" listed waste: If it is a discarded commercial chemical product. However, it is not currently on these lists.

  • An "F" or "K" listed waste: If it is generated from a specific industrial process listed by the EPA.[5][6][7]

In the absence of a specific listing, it is best practice to manage it as a characteristic hazardous waste based on its irritant and potential ecotoxicity properties. Always consult with your institution's EHS department for guidance on proper waste coding.

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. The principles of responsible chemical management are as integral to scientific progress as the discoveries made at the bench.

References

  • Organic Synthesis. Hydrolysis of Nitriles. Available from: [Link]

  • Chemguide. Hydrolysing Nitriles. Available from: [Link]

  • Brainly.in. what happen when quinoline and isoquinoline reacts with alkali kmno4. Available from: [Link]

  • Methylamine Supplier. This compound. Available from: [Link]

  • Tandfonline. Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Available from: [Link]

  • PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs. Available from: [Link]

  • ResearchGate. Mild and Efficient Conversion of Nitriles (I) to Amides (II) with Basic Urea - Hydrogen Peroxide Adduct. Available from: [Link]

  • ResearchGate. Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. Available from: [Link]

  • Organic Chemistry Portal. Nitrile to Amide. Available from: [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Available from: [Link]

  • National Center for Biotechnology Information. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. Available from: [Link]

  • U.S. Environmental Protection Agency. EPA Waste Code - RCRAInfo. Available from: [Link]

  • ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Available from: [Link]

  • European Union. Aquatic toxicity - The Joint Research Centre. Available from: [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Available from: [Link]

  • DC Chemicals. 4-Hydroxyquinoline|MSDS. Available from: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available from: [Link]

  • National Center for Biotechnology Information. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

  • Chem Klean. Classifications of Hazardous Waste. Available from: [Link]

  • EMB Region 3. Classification of Hazardous Wastes. Available from: [Link]

  • CP Lab Safety. This compound, 95% Purity, C10H6N2O, 1 gram. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • National Center for Biotechnology Information. 4-Hydroxyquinoline | C9H7NO | CID 69141. Available from: [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Available from: [Link]

  • National Center for Biotechnology Information. Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Available from: [Link]

  • ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Available from: [Link]

  • National Center for Biotechnology Information. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Available from: [Link]

  • National Center for Biotechnology Information. Biodegradation of melamine and its hydroxy derivatives by a bacterial consortium containing a novel Nocardioides species. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Hydroxyquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.